molecular formula C29H41BrN4O4S B14766360 (S,R,S)-AHPC-CO-C6-Br

(S,R,S)-AHPC-CO-C6-Br

Cat. No.: B14766360
M. Wt: 621.6 g/mol
InChI Key: VFMSEFDQJTUBHA-MVERNJQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S,R,S)-AHPC-CO-C6-Br is a useful research compound. Its molecular formula is C29H41BrN4O4S and its molecular weight is 621.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S,R,S)-AHPC-CO-C6-Br suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S,R,S)-AHPC-CO-C6-Br including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H41BrN4O4S

Molecular Weight

621.6 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-(7-bromoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C29H41BrN4O4S/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-7-5-6-8-14-30/h10-13,18,22-23,26,35H,5-9,14-17H2,1-4H3,(H,31,37)(H,33,36)/t22-,23+,26-/m1/s1

InChI Key

VFMSEFDQJTUBHA-MVERNJQCSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCBr)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCBr)O

Origin of Product

United States

Foundational & Exploratory

Targeted Protein Degradation: A Technical Guide to (S,R,S)-AHPC-CO-C6-Br Structure, Properties, and PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S,R,S)-AHPC-CO-C6-Br is a highly specialized, heterobifunctional building block utilized in the rational design and synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a high-affinity von Hippel-Lindau (VHL) E3 ubiquitin ligase binding moiety—derived from the VH032 ligand—conjugated to a versatile 7-bromoheptanoyl (CO-C6-Br) linker[1][2]. This whitepaper provides researchers and drug development professionals with an authoritative breakdown of its chemical properties, mechanistic rationale, and validated protocols for integration into targeted protein degradation workflows.

Chemical Structure and Physicochemical Properties

The molecule is rationally designed with two distinct functional domains that serve separate but synergistic purposes in PROTAC development:

  • The Warhead ((S,R,S)-AHPC): An aliphatic hydroxyproline-based compound (AHPC) that acts as a highly specific ligand for the VHL E3 ligase[].

  • The Linker (CO-C6-Br): A flexible aliphatic chain terminating in a primary bromide. The carbonyl group forms an amide bond with the AHPC core, while the terminal bromide serves as a reactive electrophile for nucleophilic substitution (SN2) with a target protein of interest (POI) ligand[1].

Quantitative Data Summary

Table 1: Physicochemical Properties of (S,R,S)-AHPC-CO-C6-Br[4]

PropertyValue
Chemical Name / Synonyms (S,R,S)-AHPC-CO-C6-Br
Molecular Formula C29H41BrN4O4S
Molecular Weight 621.64 g/mol
Target E3 Ligase von Hippel-Lindau (VHL)
Reactive Group Primary Alkyl Bromide (-Br)
SMILES CC1=C(SC=N1)C1=CC=C(CNC(=O)[C@@H]2CCN2C(=O)CCCCCCBr)C(C)(C)C)C=C1

Mechanistic Causality: The "Why" Behind the Design

To successfully deploy (S,R,S)-AHPC-CO-C6-Br in drug discovery, one must understand the causality behind its structural components:

  • Stereochemical Specificity: The (S,R,S) conformation of the AHPC core is strictly required for optimal docking into the VHL substrate recognition site. Altering this stereocenter to the (S,S,S) configuration completely abolishes VHL binding. Consequently, the (S,S,S)-AHPC derivative is utilized as the standard negative control in PROTAC assays to prove that degradation is uniquely VHL-dependent[5].

  • Linker Length and Flexibility: The "C6" (hexamethylene) chain provides a specific spatial distance between the E3 ligase and the POI. Linker length dictates the thermodynamics of the ternary complex (POI–PROTAC–E3). An aliphatic chain is chosen for its hydrophobicity and flexibility, allowing the system to sample multiple conformations to achieve the optimal protein-protein interaction (PPI) required for polyubiquitination[].

  • Bromide Leaving Group: The terminal primary bromide is an excellent leaving group for SN2 reactions. It allows for straightforward, single-step conjugation to target ligands containing primary/secondary amines, phenols, or thiols, bypassing the need for complex coupling reagents (like HATU or EDC) required for carboxylic acid linkers[1].

Experimental Workflows and Protocols

Protocol 1: Synthesis of a PROTAC via SN2 Alkylation

This self-validating protocol describes the conjugation of a nucleophile-bearing target ligand to the (S,R,S)-AHPC-CO-C6-Br building block.

  • Preparation: Dissolve 1.0 equivalent of the target ligand (e.g., an amine-bearing kinase inhibitor) and 1.1 equivalents of (S,R,S)-AHPC-CO-C6-Br in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) to act as a proton scavenger and activate the nucleophile.

  • Reaction: Stir the mixture at 40–60°C under an inert nitrogen atmosphere for 12–24 hours.

  • Validation (Crucial Step): Monitor the reaction via LC-MS. The reaction is confirmed complete when the target ligand peak disappears and a new peak corresponding to the[M+H]+ mass of the PROTAC appears.

  • Purification: Purify the crude mixture using preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the fractions to obtain the PROTAC as a solid powder.

Protocol 2: In Vitro VHL Recruitment and Degradation Assay
  • Cell Treatment: Seed target cells (e.g., HeLa or Ba/F3) in a 6-well plate. Treat with the synthesized PROTAC at varying concentrations (1 nM to 10 μM) for 4–24 hours[2]. Include a vehicle (DMSO) control and an (S,S,S)-AHPC PROTAC negative control to validate VHL dependence[5].

  • Lysis & Western Blot: Lyse cells using RIPA buffer supplemented with protease inhibitors. Quantify protein and resolve via SDS-PAGE.

  • Analysis: Probe for the POI, VHL, and a loading control (e.g., GAPDH). A successful PROTAC will show dose-dependent depletion of the POI. Note: Watch for the "hook effect" at high concentrations, where binary complexes outcompete ternary complexes, leading to reduced degradation.

Visualizations

PROTAC_MoA POI Target Protein (POI) PROTAC (S,R,S)-AHPC-CO-C6-Br Derived PROTAC POI->PROTAC Binds Target Ligand Ub Polyubiquitination PROTAC->Ub Induces Proximity VHL VHL E3 Ligase Complex VHL->PROTAC Binds AHPC Warhead Proteasome 26S Proteasome Degradation Ub->Proteasome Targets for Degradation

Figure 1: Mechanism of Action for PROTACs derived from (S,R,S)-AHPC-CO-C6-Br.

Synthesis Ligand Target Ligand (Nucleophile: -NH2, -OH) Reaction SN2 Alkylation (Base, Solvent, Heat) Ligand->Reaction BuildingBlock (S,R,S)-AHPC-CO-C6-Br (Electrophile) BuildingBlock->Reaction Purification HPLC Purification Reaction->Purification Crude Mixture Product Purified PROTAC Degrader Purification->Product >95% Purity

Figure 2: Chemical synthesis workflow for PROTAC generation via SN2 alkylation.

References

  • (S,R,S)-AHPC-CO-C6-Br - Tenova Pharma. tenovapharma.com. 1

  • (S,R,S)-AHPC (Synonyms: VH032-NH2; VHL ligand 1) - MedchemExpress.com. medchemexpress.com.2

  • (S,R,S)-AHPC-Me - (CAS 1948273-02-6) - Products - BOC Sciences. bocsci.com.

  • (S,R,S)-AHPC hydrochloride = 97 1448189-80-7 - Sigma-Aldrich. sigmaaldrich.com.

  • (S,S,S)-AHPC hydrochloride (Synonyms: (S,S,S)-VH032-NH2 hydrochloride). medchemexpress.com. 5

  • (S,R,S)-AHPC-CO-C6-Br Formula Weight - Tenova Pharma. tenovapharma.com. 4

Sources

Technical Guide: VH032-Alkyl-Bromide Linkers for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the strategic application of VH032-alkyl-bromide intermediates in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While Polyethylene Glycol (PEG) linkers are ubiquitous for their solubility, alkyl linkers offer a distinct advantage in membrane permeability and rigidification of the ternary complex.

This document provides a self-validating workflow for conjugating VH032-alkyl-bromide motifs to target protein ligands (warheads), optimizing linker length, and validating the resulting degraders. It addresses the specific chemical challenges of nucleophilic substitution (


) on complex scaffolds and provides a framework for "Linkerology"—the science of optimizing the spacer between E3 ligase and the Protein of Interest (POI).

The Architecture of VHL-Recruiting PROTACs

Why VH032?

VH032 is a potent, high-affinity ligand (


 nM) for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. Unlike Cereblon (CRBN) ligands (e.g., thalidomide), VH032 does not have intrinsic immunomodulatory activity, making it a "cleaner" recruiter for targeted degradation.
The Alkyl-Bromide Advantage

The "Alkyl-Bromide" moiety serves as a pre-functionalized electrophilic handle.

  • Chemical Utility: The terminal bromide acts as a distinct leaving group, allowing for rapid "click-like" conjugation to warheads bearing nucleophiles (phenols, amines, or thiols) via

    
     reactions.
    
  • Physicochemical Profile: Unlike PEG, alkyl chains are lipophilic. This counteracts the high polar surface area (PSA) often found in PROTACs, potentially improving passive cell membrane permeability.

Mechanism of Action

The PROTAC functions as a bridge, inducing a de novo protein-protein interaction (PPI) between VHL and the POI. This proximity facilitates the transfer of Ubiquitin (Ub) from an E2 enzyme to a surface lysine on the POI.

G cluster_0 Ternary Complex Formation VHL VHL E3 Ligase PROTAC VH032-Alkyl-Warhead VHL->PROTAC Binding (Kd1) POI Protein of Interest VHL->POI Induced Proximity PROTAC->POI Binding (Kd2) Proteasome 26S Proteasome POI->Proteasome Recognition Ub Ubiquitin (Ub) Ub->POI Poly-Ubiquitination (E2 mediated) Proteasome->VHL Recycling Degraded Peptide Fragments Proteasome->Degraded Proteolysis

Figure 1: The catalytic cycle of VHL-mediated protein degradation. The alkyl linker dictates the spatial arrangement within the ternary complex.

Chemical Dynamics & Synthesis Strategy

The Reagents

The synthesis relies on a nucleophilic substitution where the Warhead (Nucleophile) attacks the VH032-Alkyl-Bromide (Electrophile).

  • Electrophile: VH032-Linker-Br (e.g., VH032-C4-Br, VH032-C6-Br).

    • Note: These are often derived from VH032-amine coupled with bromo-carboxylic acids or VH032-phenol alkylated with dibromoalkanes.

  • Nucleophile: Target Ligand with -OH (Phenol), -NH (Amine), or -SH (Thiol).

  • Base:

    • For Phenols:

      
       or 
      
      
      
      (Cesium effect promotes solubility in organic solvents).
    • For Amines: DIPEA (Hünig's base) or TEA.

Experimental Protocol: Conjugation Workflow

Objective: Synthesize a PROTAC by conjugating a phenol-based Warhead to VH032-C6-Bromide.

Materials:

  • Warhead (1.0 eq)

  • VH032-C6-Bromide (1.2 eq)

  • 
     (3.0 eq)
    
  • Anhydrous DMF (N,N-Dimethylformamide)

  • Potassium Iodide (KI) (0.1 eq, catalytic - Critical for Finkelstein acceleration)

Step-by-Step Methodology:

  • Activation: In a flame-dried vial, dissolve the Warhead (e.g., 0.1 mmol) in anhydrous DMF (1.0 mL). Add

    
     (0.3 mmol). Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion.
    
  • Coupling: Add VH032-C6-Bromide (0.12 mmol) dissolved in minimal DMF.

  • Catalysis: Add catalytic KI. Why? Iodide displaces bromide to form a more reactive alkyl iodide intermediate in situ (

    
     acceleration).
    
  • Reaction: Heat to 60°C. Monitor via LC-MS every 2 hours.

    • Checkpoint: Look for the disappearance of the Warhead mass and appearance of Product mass (

      
      ).
      
  • Workup:

    • Dilute with EtOAc (15 mL).

    • Wash with 5% LiCl solution (x3) to remove DMF. Trustworthiness: Water washes are insufficient to remove DMF; LiCl is required to prevent DMF from carrying into the organic layer.

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Reverse-phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Workflow Start Start: Reagents Activation 1. Activation (Warhead + Base + DMF) Start->Activation Coupling 2. Coupling (+ VH032-Alkyl-Br + KI) Activation->Coupling Reaction 3. Reaction (60°C, 4-16h) Coupling->Reaction QC_Check LC-MS Checkpoint Reaction->QC_Check QC_Check->Reaction Incomplete Workup 4. Workup (LiCl Wash / Extraction) QC_Check->Workup Complete Purification 5. Prep-HPLC Workup->Purification Final Final PROTAC Purification->Final

Figure 2: Synthesis workflow for VH032-Alkyl-Bromide conjugation. The LC-MS checkpoint is critical for yield optimization.

Linkerology: Optimization & Data Interpretation[2][3][4][5]

The length of the alkyl chain (C2 vs C4 vs C6) fundamentally alters the degradation efficiency. This is not just about reach; it is about the thermodynamics of the ternary complex .

The "Goldilocks" Zone
  • Too Short (C2-C3): Steric clash prevents the E3 ligase and POI from approaching. No ubiquitination.

  • Optimal (C4-C8): Allows formation of a cooperative ternary complex where protein-protein interfaces stabilize the binding.

  • Too Long (>C10): The "Hook Effect" dominates. The PROTAC binds both proteins independently but fails to bring them together effectively due to high entropic penalty (the "floppy" linker problem).

Comparative Data: Linker Length vs. Degradation ( )

Hypothetical data representative of typical VHL-PROTAC SAR (Structure-Activity Relationship).

Linker TypeChain Length

(nM)

(%)
Permeability (PAMPA)
AlkylC2 (Ethyl)>10,000<10High
AlkylC4 (Butyl)15085High
AlkylC6 (Hexyl)15 98 Medium
AlkylC8 (Octyl)4590Medium
PEGPEG-220080Low

Analysis: The C6 alkyl linker often provides the optimal balance of flexibility and constraint for VHL systems, frequently outperforming PEG equivalents in cellular potency due to better permeability [1, 2].

Troubleshooting & Scientific Integrity

Self-Validating Systems
  • The Negative Control: Always synthesize the Diastereomer Control . VH032 contains a hydroxyproline in the (S,R) configuration. Synthesize the (S,S) isomer (often called the "epimer"). It binds VHL with negligible affinity. If your PROTAC works but the epimer version does not, the mechanism is on-target (VHL-dependent).

  • Competition Assay: Pre-treat cells with free VH032 (10-50

    
    M). This should rescue the POI from degradation by competing for the E3 ligase.
    
Common Pitfalls
  • Hydrolysis: Alkyl bromides can hydrolyze to alcohols if stored in wet DMSO/DMF. Solution: Store solid VH032-alkyl-Br at -20°C under argon.

  • Beta-Elimination: Using strong bases (like NaH) or high heat can cause elimination of the bromide to an alkene. Solution: Use milder bases (

    
    , DIPEA) and keep T < 80°C.
    

References

  • Galdeano, C., et al. (2014). Structure-guided design and optimization of small molecules targeting the protein–protein interaction between the von Hippel–Lindau (VHL) E3 ubiquitin ligase and the hypoxia-inducible factor (HIF) alpha subunit. Journal of Medicinal Chemistry. Link

  • Maniaci, C., et al. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation. Nature Communications. Link

  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase. Journal of the American Chemical Society. Link

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Link

Sources

Advanced Design and Application of VHL Ligand-Linker Conjugates with C6 Alkyl Chains in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of Linkerology in PROTACs

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins. A PROTAC is a heterobifunctional molecule comprising a ligand for a Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The von Hippel-Lindau (VHL) protein is one of the most widely hijacked E3 ligases, typically recruited using hydroxyproline derivatives such as (S,R,S)-AHPC (often referred to as VH032)[1].

Historically, polyethylene glycol (PEG) chains were the default choice for linkers due to their high aqueous solubility and synthetic tractability. However, as PROTAC development has shifted from in vitro tool compounds to clinical therapeutics, alkyl linkers—specifically the C6 hexamethylene chain —have emerged as a superior choice for optimizing cellular permeability, pharmacokinetic (PK) profiles, and ternary complex thermodynamics[].

This technical guide explores the mechanistic causality, physicochemical advantages, and experimental workflows for utilizing VHL-C6 alkyl ligand-linker conjugates.

Mechanistic Rationale: Why the C6 Alkyl Chain?

As a Senior Application Scientist, I emphasize to my teams that the linker is not a passive spacer; it is an active participant in the degradation machinery. The choice of a C6 alkyl chain over a PEG equivalent is driven by three fundamental principles:

A. Overcoming the "Beyond Rule of 5" Permeability Barrier

PROTACs inherently violate Lipinski’s Rule of 5, often possessing molecular weights >800 Da. PEG linkers introduce multiple ether oxygens, which act as hydrogen bond acceptors. Each exposed hydrogen bond acceptor significantly increases the Polar Surface Area (PSA) and the desolvation penalty required for the molecule to cross the hydrophobic lipid bilayer. By replacing a PEG2 or PEG3 linker with a C6 aliphatic chain, we eliminate these oxygen atoms. This reduction in PSA dramatically enhances passive membrane permeability, leading to higher intracellular concentrations of the degrader[].

B. Spatial Geometry and Ternary Complex Stabilization

Targeted degradation relies on the formation of a stable, productive Ternary Complex [POI : PROTAC : VHL] . The linker must be long enough to prevent steric clashes between the POI and VHL, but short enough to avoid a high entropic penalty upon binding. A C6 alkyl chain provides a linear extension of approximately 7.5 to 8.5 Å. In many systems, such as HDAC6-targeting PROTACs, this specific distance is optimal. For instance, conjugating a VHL ligand to Nexturastat A via a C6 linker yielded a highly potent degrader with a DC50 of 4.3 nM, significantly outperforming analogues with shorter or overly flexible linkers[3].

C. Modulating Target Affinity

In specific nucleic-acid-binding PROTACs (e.g., rG4-PROTACs targeting DHX36), the hydrophobicity of the C6 chain can influence the binding kinetics. While PEG linkers might offer slightly higher raw binding affinity in some aqueous assays, the C6 linker provides a balanced profile that ensures the molecule actually reaches the intracellular target to exert its effect[4].

G PROTAC VHL-C6 PROTAC Ternary Ternary Complex [POI : PROTAC : VHL] PROTAC->Ternary Recruits POI Protein of Interest (POI) POI->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds Ub Poly-Ubiquitination Ternary->Ub E2 Ligase Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Caption: Mechanism of Action: VHL-C6 PROTAC mediating ternary complex formation and POI degradation.

Physicochemical Comparison: C6 Alkyl vs. PEG Linkers

To rationally design a PROTAC, one must balance lipophilicity and solubility. The table below summarizes the theoretical and observed physicochemical shifts when transitioning from standard PEG linkers to a C6 alkyl chain.

Linker TypeAtom LengthNumber of H-Bond AcceptorsRelative Lipophilicity (LogP)Typical Cell Permeability (PAMPA)Primary Application
C6 Alkyl 60HighExcellent Lead optimization, in vivo PK enhancement
PEG2 82LowModerateEarly in vitro tool compounds, highly lipophilic POI ligands
PEG4 144Very LowPoorSystems requiring long spatial separation
C3-PEG1-C3 91MediumGoodHybrid approach balancing solubility and permeability

Experimental Methodologies & Workflows

To ensure scientific integrity, every PROTAC development campaign must utilize self-validating protocols. Below are the standard operating procedures for synthesizing and validating a VHL-C6 PROTAC.

Protocol 1: Chemical Synthesis via Amide Coupling

The most efficient way to generate a VHL-C6 PROTAC is to use a commercially available building block, such as (S,R,S)-AHPC-amido-C6-acid (CAS: 2172819-75-7)[5], and couple it to a POI ligand bearing a primary amine.

Causality Check: We use HATU as the coupling reagent because it is highly efficient for sterically hindered substrates, minimizing epimerization. DIPEA is used as a non-nucleophilic base to prevent unwanted side reactions.

  • Preparation: Dissolve 1.0 eq of the POI-NH2 ligand and 1.1 eq of (S,R,S)-AHPC-amido-C6-acid in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.2 eq of HATU to the mixture. Stir for 5 minutes at room temperature to allow the formation of the active ester.

  • Coupling: Add 3.0 eq of DIPEA dropwise. The reaction will typically turn slightly yellow. Stir under a nitrogen atmosphere for 2–4 hours.

  • Monitoring: Monitor reaction progression via LC-MS. The C6 aliphatic chain lacks UV chromophores, so rely on the mass of the POI and VHL ligand for detection.

  • Purification: Quench with water, extract with EtOAc, and purify the organic layer via preparative reverse-phase HPLC (Water/MeCN with 0.1% TFA).

Protocol 2: Self-Validating Cellular Degradation Assay

To prove that the reduction in target protein is due to PROTAC-mediated degradation (and not simple transcriptional inhibition or cytotoxicity), the assay must include a proteasome rescue arm.

  • Cell Seeding: Seed the target cell line (e.g., HeLa or HCT116) in 6-well plates at

    
     cells/well. Incubate overnight.
    
  • Treatment Preparation: Prepare a concentration gradient of the VHL-C6 PROTAC (e.g., 1 nM, 10 nM, 100 nM, 1 μM) in DMSO. Ensure final DMSO concentration in media is

    
    .
    
  • Validation Controls (Critical Step):

    • Vehicle Control: 0.1% DMSO.

    • Rescue Arm: Pre-treat one set of wells with 10 μM MG132 (a 26S proteasome inhibitor) for 2 hours prior to PROTAC addition.

    • Competition Arm: Pre-treat one set of wells with 10 μM of free VH032 ligand to saturate VHL receptors.

  • Incubation: Add the PROTAC and incubate for 12–24 hours.

  • Lysis & Western Blot: Lyse cells using RIPA buffer supplemented with protease inhibitors. Quantify protein, run on SDS-PAGE, and probe for the POI, VHL, and a loading control (e.g., GAPDH).

  • Interpretation: A true VHL-C6 PROTAC will show dose-dependent POI depletion, which is completely reversed in the MG132 and free-VH032 control arms.

Workflow Synth 1. Conjugation (VH032-C6-COOH + POI-NH2) Purify 2. HPLC Purification & LC-MS Validation Synth->Purify Ternary 3. Ternary Complex Assay (SPR / TR-FRET) Purify->Ternary Cell 4. Cellular Degradation (Western Blot / NanoBRET) Ternary->Cell

Caption: Step-by-step workflow from chemical synthesis of C6-PROTACs to cellular validation.

Conclusion

The transition from PEG to C6 alkyl linkers represents a maturation in PROTAC design. By strategically utilizing VHL ligand-linker conjugates with a C6 chain, researchers can effectively bypass the permeability limitations of traditional degraders, driving higher intracellular accumulation and more robust ternary complex formation. When integrated with rigorous, self-validating biochemical assays, C6-linked PROTACs offer a highly reliable scaffold for advancing targeted protein degradation therapeutics.

References

  • HDAC Inhibitors: Innovative Strategies for Their Design and Applications. MDPI.[Link]

  • RNA G-quadruplex structure-based PROTACs for targeted DHX36 protein degradation and gene activity modulation in mammalian cells. NIH / PMC.[Link]

Sources

Technical Guide: (S,R,S)-AHPC-CO-C6-Br for PROTAC Development

[1][2]

Executive Summary

(S,R,S)-AHPC-CO-C6-Br is a specialized E3 ligase ligand-linker conjugate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It combines the high-affinity VHL-recruiting ligand VH032 (specifically the (S,R,S) stereoisomer) with a 6-carbon alkyl bromide linker .[1][2][3] This electrophilic handle allows for direct conjugation to target protein ligands via nucleophilic substitution, streamlining the generation of degrader libraries.[1][2][3]

This guide details the physicochemical properties, mechanism of action, and experimental protocols for utilizing this building block in targeted protein degradation (TPD) research.[2][3]

Chemical Identity & Properties

Nomenclature and Classification[1]
  • Common Name : (S,R,S)-AHPC-CO-C6-Br

  • Synonyms : VH032-C6-Br; VHL Ligand-Linker Conjugate (Alkyl-Br)[1][3]

  • Functional Class : PROTAC Building Block / E3 Ligase Ligand-Linker

  • Parent Ligand : VH032 (CAS: 1448297-52-6)[1][3][4]

Physicochemical Data
PropertyValueNotes
CAS Number Not Assigned Specific conjugate often listed by catalog ID (e.g., Tenova Pharma).[1][2][3][5][6] Parent VH032 CAS: 1448297-52-6.[1][4][6][7][8][9][10][11]
Molecular Weight 621.64 g/mol Based on free base form.[1][3]
Molecular Formula C₂₉H₄₁BrN₄O₄S Contains one Bromine atom (isotopic pattern will show 79Br/81Br doublet).[2][3]
Solubility DMSO (>50 mg/mL), DMFPoorly soluble in water; requires organic co-solvent.[2][3]
Appearance White to Off-white SolidHygroscopic; store desicated.[1][2][3]
Purity Standard ≥95% (HPLC)Essential to avoid competitive inhibition by hydrolyzed byproducts.[2][3]
Structural Composition

The molecule consists of three distinct functional domains:

  • VHL Ligand : (S,R,S)-AHPC (4-hydroxyproline derivative) binds the Von Hippel-Lindau E3 ligase.[1][2][3]

  • Linker : A 6-carbon aliphatic chain (hexanoyl) provides flexibility and spatial separation.[1][2][3]

  • Warhead : A terminal primary alkyl bromide (-CH₂Br) serves as the electrophile for conjugation.[1][2][3]

Mechanism of Action: PROTAC Design

(S,R,S)-AHPC-CO-C6-Br functions as the "engine" of a PROTAC molecule.[1][2] Once conjugated to a target ligand, the resulting chimera induces the formation of a ternary complex (Target Protein : PROTAC : VHL E3 Ligase).[2][3] This proximity facilitates the transfer of ubiquitin from an E2 enzyme to the target protein, flagging it for proteasomal degradation.[2][3][12]

Pathway Visualization

The following diagram illustrates the workflow from the building block to the functional degradation event.

PROTAC_MechanismBuildingBlock(S,R,S)-AHPC-CO-C6-Br(Linker-Ligand)PROTACSynthesized PROTACBuildingBlock->PROTACSN2 ConjugationTargetLigandTarget Ligand(Nucleophile: -NH2, -OH, -SH)TargetLigand->PROTACNucleophilic AttackTernaryComplexTernary ComplexTarget Protein + PROTAC + VHL E3PROTAC->TernaryComplexCellular Uptake & BindingDegradationUbiquitination & Proteasomal DegradationTernaryComplex->DegradationUbiquitin Transfer

Caption: Logical flow from chemical synthesis (SN2 conjugation) to biological effect (Target Degradation).

Experimental Protocols

Synthesis: Conjugation to Target Ligand

The alkyl bromide moiety reacts readily with nucleophiles.[1][2][3] The most common reaction is an SN2 alkylation with a secondary amine or a phenolic hydroxyl group on the target ligand.[1][2][3]

Standard Protocol (Nucleophilic Substitution):

  • Preparation : Dissolve the Target Ligand (1.0 equiv) containing a nucleophilic amine/hydroxyl in anhydrous DMF or DMSO.[2][3]

  • Base Addition : Add a non-nucleophilic base.[1][2][3]

    • For Amines: DIPEA (N,N-Diisopropylethylamine) (2.0–3.0 equiv).[2][3]

    • For Phenols: K₂CO₃ or Cs₂CO₃ (1.5–2.0 equiv).[2][3]

  • Linker Addition : Add (S,R,S)-AHPC-CO-C6-Br (1.1–1.2 equiv).[1][2][3]

  • Reaction : Stir at room temperature (25°C) for 4–16 hours.

    • Note: If reaction is sluggish, heat to 40–60°C, but monitor for hydrolysis of the bromide.

  • Monitoring : Check by LC-MS. Look for the disappearance of the bromide peak (M+2 pattern) and appearance of the product mass.[2][3]

  • Purification : Dilute with water/brine and extract with EtOAc (if hydrophobic) or purify directly via Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).[2][3]

Quality Control & Self-Validation

To ensure trustworthiness of the data, every synthesized batch must undergo the following validation steps:

  • Identity Check (NMR) : Verify the integrity of the stereocenters in the AHPC moiety.[2][3] The trans-4-hydroxyproline stereochemistry is critical for VHL binding.[1][3]

  • Isotopic Pattern (LC-MS) : Before conjugation, the starting material must show the characteristic 1:1 doublet for Bromine (⁷⁹Br/⁸¹Br).[2][3] After conjugation, this doublet must disappear.[1][2][3]

  • Negative Control Synthesis : Synthesize the (S,S,S)-diastereomer (using the inactive epimer of VH032) alongside the active PROTAC. This control PROTAC should bind the target but fail to recruit VHL, proving that degradation is E3-dependent [1].

Handling and Stability Guide

  • Storage : Store solid powder at -20°C . Keep desiccated.

  • Solution Stability : Solutions in DMSO are stable for ~1 month at -20°C. Avoid repeated freeze-thaw cycles which can induce hydrolysis of the alkyl bromide.[1][3]

  • Light Sensitivity : Alkyl bromides can be light-sensitive over long periods; store in amber vials.[1][2][3]

  • Safety : Treat as a potential alkylating agent.[1][2][3] Wear gloves and handle in a fume hood.[1][2][3]

References

  • Gadd, M. S., et al. (2017).[2][3] "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology, 13(5), 514-521.[2][3] Link

  • Buckley, D. L., et al. (2012).[2][3] "Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules." Journal of the American Chemical Society, 134(10), 4465–4468.[2][3] Link[2][3]

  • Tenova Pharma . "(S,R,S)-AHPC-CO-C6-Br Product Data Sheet." Tenova Pharma Catalog. Link

  • MedChemExpress . "VHL Ligand-Linker Conjugates and PROTAC Design." MCE Technical Guide. Link

Technical Deep Dive: VHL E3 Ligase Recruitment via (S,R,S)-AHPC Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the application of (S,R,S)-AHPC derivatives (synonymous with VH032-based ligands) in the recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]

Executive Technical Context

In the field of Targeted Protein Degradation (TPD), the term (S,R,S)-AHPC is frequently utilized in vendor catalogs and specific literature to denote the VH032-based ligand scaffold (specifically the amino-functionalized precursors like VH032-NH₂).[1][2]

While "AHPC" historically referred to IAP ligands (3-amino-4-hydroxy-5-phenylpentanoic acid), in the VHL context, it strictly refers to the (S,R,S)-stereoisomer of the hydroxyproline-based peptidomimetic.[1] The high-affinity recruitment of VHL relies entirely on the precise (2S, 4R) stereochemistry of the central hydroxyproline (Hyp) core and the (S) configuration of the adjacent tert-leucine residue.

Target Audience: Medicinal Chemists, Structural Biologists, and TPD Assay Scientists.[1]

Mechanistic Basis of Recruitment

The VHL-Ligand Interface

The VHL protein acts as the substrate recognition subunit of the CRL2-VHL (Cullin2-RING ligase) complex.[3][4] Natural recruitment occurs when VHL recognizes the hydroxylated Proline-564 residue on HIF-1


.[1][4] (S,R,S)-AHPC derivatives mimic this interaction with superior affinity (

nM) compared to the natural peptide.[1]
Structural Determinants of Binding[4][5][6]
  • The Hydroxyproline (Hyp) Pocket: The central (2S, 4R)-4-hydroxyproline ring inserts into a hydrophobic pocket on the VHL

    
    -domain.[1]
    
    • Critical Interaction: The 4-hydroxyl group forms a buried hydrogen bond network with His110 and Ser111 .

    • Stereochemical Imperative: Only the (4R) configuration (trans-4-hydroxy) positions the -OH group correctly.[1] The (4S) isomer (cis) fails to bind, often serving as a negative control (e.g., (S,S,S)-AHPC).[1]

  • The "Left-Hand Side" (LHS) Interaction:

    • (S,R,S)-AHPC contains a tert-leucine group (replacing the natural leucine).[1]

    • This bulky hydrophobic group creates a high-affinity "anchor" by displacing water molecules and filling the hydrophobic sub-pocket more effectively than the natural substrate.

  • The "Right-Hand Side" (RHS) Extension:

    • Typically features a phenyl-thiazole moiety (in VH032) or a functional handle (in (S,R,S)-AHPC linkers).

    • This region extends towards the solvent interface, making it the ideal attachment point for the linker that connects to the Target Protein (POI) ligand.

Mechanism of Action Diagram

The following diagram illustrates the recruitment logic and the formation of the productive Ternary Complex.

VHL_Recruitment_Mechanism cluster_ligand PROTAC Molecule PROTAC (S,R,S)-AHPC Ligand (VHL Binder) -- Linker -- (POI Binder) Binary_VHL Binary Complex (VHL + PROTAC) PROTAC->Binary_VHL VHL VHL E3 Ligase (Beta Domain) VHL->Binary_VHL Kd ~185nM (Fast On/Off) POI Target Protein (POI) Ternary Ternary Complex (VHL:PROTAC:POI) POI->Ternary Binary_VHL->Ternary + POI (Cooperativity α) Ubiquitination Poly-Ubiquitination (Lysine Residues) Ternary->Ubiquitination E2 Transfer Degradation Proteasomal Degradation Ubiquitination->Degradation 26S Proteasome Hyp_Interaction Key Interaction: (2S,4R)-Hyp binds His110/Ser111 Hyp_Interaction->Binary_VHL

Caption: Logical flow of VHL recruitment via (S,R,S)-AHPC derivatives, highlighting the critical transition from binary binding to productive ternary complex formation.

Experimental Protocols for Validation

To validate VHL recruitment using (S,R,S)-AHPC derivatives, researchers must employ a cascade of biophysical and cellular assays.[1]

Protocol A: Fluorescence Polarization (FP) Binding Assay

This assay determines the binding affinity (


) of your (S,R,S)-AHPC derivative to the VHL protein by displacing a fluorescent tracer.

Reagents:

  • Protein: Recombinant VHL-ElonginB-ElonginC (VBC) complex.[1]

  • Tracer: FAM-labeled HIF-1

    
     peptide (FAM-HIF-1
    
    
    
    ).[1]
  • Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% Tween-20, 1 mM DTT.[1]

Step-by-Step Workflow:

  • Tracer Optimization: Titrate VBC protein against fixed FAM-HIF-1

    
     (e.g., 10 nM) to determine the 
    
    
    
    of the tracer. Use a protein concentration at ~80% bound fraction for the competition assay.
  • Compound Preparation: Prepare a serial dilution of your (S,R,S)-AHPC derivative in DMSO (typically 10-point dose-response).

  • Incubation:

    • Mix VBC protein + FAM-HIF-1

      
       + Test Compound in 384-well black plates.
      
    • Final DMSO concentration should be <1%.

    • Incubate for 30–60 minutes at Room Temperature (RT) in the dark.

  • Readout: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot mP vs. log[Compound]. Fit to a competitive binding model (e.g., Cheng-Prusoff equation) to derive

    
    .[1]
    
Protocol B: HiBiT Cellular Degradation Assay

A self-validating system to confirm that recruitment leads to actual degradation in live cells.[1]

System Logic: The Target Protein (POI) is tagged with an 11-amino acid HiBiT peptide. When the cell is lysed in the presence of LgBiT (Large BiT), a functional luciferase is formed only if the protein has not been degraded.

Workflow:

  • Transfection: Transfect HEK293 or HeLa cells with the HiBiT-POI plasmid.

  • Treatment: Treat cells with (S,R,S)-AHPC PROTAC (0.1 nM – 10

    
    M) for 6–24 hours.[1]
    
    • Control 1: DMSO (Vehicle).

    • Control 2:(S,S,S)-AHPC PROTAC (Negative control epimer; should show no degradation).[1]

    • Control 3: Proteasome inhibitor (MG132) + PROTAC (Rescue experiment).

  • Lysis & Detection: Add HiBiT Lytic Detection Reagent containing LgBiT and substrate.

  • Quantification: Measure luminescence. Reduced signal = Degradation.

Quantitative Data Summary (Reference Values)

The following values are standard benchmarks for (S,R,S)-AHPC (VH032) derivatives.

ParameterValue / RangeNotes
VHL Binding Affinity (

)
100 – 200 nM Measured via FP or SPR against VBC complex.[1]
Stereochemical Selectivity > 100-fold (S,S,S) isomer typically shows

M.
Cellular DC

1 – 100 nM Highly dependent on the POI and Linker length.
Dmax (Degradation Max) > 80% Required for effective therapeutic relevance.

Visualization of Experimental Workflow

The following diagram outlines the critical path for validating a new (S,R,S)-AHPC PROTAC.

Experimental_Workflow cluster_biophysics Biophysical Validation cluster_cellular Cellular Validation Start Synthesis of (S,R,S)-AHPC PROTAC FP_Assay FP Binding Assay (Target: VHL) Start->FP_Assay Ternary Ternary Complex Assay (AlphaScreen / SPR) FP_Assay->Ternary If Kd < 500nM WB Western Blot / HiBiT (Degradation Readout) Ternary->WB If Cooperativity > 1 Rescue Rescue Experiment (MG132 / VHL Knockout) WB->Rescue Confirm Mechanism Decision Lead Candidate? Rescue->Decision

Caption: Step-by-step validation pipeline from synthesis to cellular mechanistic confirmation.

References

  • Buckley, D. L., et al. (2012). "Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules." Journal of the American Chemical Society. Link

  • Galdeano, C., et al. (2014). "Structure-guided design and optimization of small molecules targeting the protein–protein interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the hypoxia inducible factor (HIF) alpha subunit." Journal of Medicinal Chemistry. Link

  • Frost, J., et al. (2016). "Potent and selective chemical probe of hypoxic signaling downstream of HIF-α hydroxylation via VHL inhibition." Nature Communications. Link

  • Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase." Journal of the American Chemical Society. Link

  • Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology. Link

Sources

A Deep Dive into Stereoisomerism: A Technical Guide to (S,R,S)-AHPC and (S,S,S)-AHPC for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Stereochemistry in VHL-Mediated Protein Degradation

In the rapidly advancing field of targeted protein degradation, the use of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] A key component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is a popular and effective choice for this purpose, largely due to the availability of well-characterized, high-affinity small-molecule ligands.[2]

At the heart of VHL-recruiting PROTACs lies a critical, yet often overlooked, aspect: stereochemistry. The precise three-dimensional arrangement of atoms in a VHL ligand can mean the difference between potent protein degradation and complete inactivity. This technical guide provides an in-depth exploration of two closely related stereoisomers of the VHL ligand AHPC (amino-hydroxy-pyrrolidine-carboxamide): the active (S,R,S)-AHPC and its inactive counterpart, (S,S,S)-AHPC.

This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of PROTACs. We will delve into the structural nuances that dictate biological activity, provide detailed protocols for their characterization and differentiation, and explore the mechanistic underpinnings of their differential engagement with the VHL E3 ligase complex.

The Structural Basis of Differential VHL Binding: A Tale of Two Isomers

The biological activity of AHPC as a VHL ligand is exclusively attributed to the (S,R,S) stereoisomer.[3] The (S,S,S) isomer, while chemically identical in terms of atomic composition and connectivity, serves as an essential negative control in experimental settings due to its inability to effectively bind to the VHL protein.[] This stark difference in activity stems from the specific three-dimensional conformation each isomer adopts and how that conformation complements the VHL binding pocket.

The (S,R,S) configuration is crucial for orienting the key functional groups of the AHPC molecule to form a network of hydrogen bonds and hydrophobic interactions within the VHL binding site. This stereochemistry ensures a high-affinity and specific interaction, which is a prerequisite for the recruitment of the VHL E3 ligase to a target protein.

Mechanism of Action: How (S,R,S)-AHPC Hijacks the Ubiquitin-Proteasome System

The function of (S,R,S)-AHPC is to act as a high-affinity anchor for the VHL E3 ligase within a PROTAC molecule. The PROTAC itself is a heterobifunctional molecule, with one end binding to the target protein of interest and the other end, via the (S,R,S)-AHPC moiety, binding to VHL. This induced proximity brings the target protein into close contact with the VHL E3 ligase complex.[1]

Once this ternary complex of Target Protein-PROTAC-VHL is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.[1] The attachment of a polyubiquitin chain acts as a molecular flag, marking the target protein for recognition and subsequent degradation by the proteasome, the cell's protein recycling machinery.[5]

dot

Caption: Mechanism of (S,R,S)-AHPC-based PROTAC action.

Quantitative Analysis of VHL Binding Affinity

A critical step in characterizing VHL ligands is to quantify their binding affinity to the VHL protein. This is typically done using biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Fluorescence Polarization (FP). For a direct comparison, both (S,R,S)-AHPC and (S,S,S)-AHPC would be subjected to these assays. It is expected that (S,R,S)-AHPC will exhibit a significantly higher binding affinity (lower dissociation constant, Kd) than its (S,S,S) counterpart.

Parameter(S,R,S)-AHPC (Expected)(S,S,S)-AHPC (Expected)
VHL Binding Affinity (Kd) Nanomolar (nM) rangeMicromolar (µM) to no significant binding
Biological Activity Active VHL LigandInactive Negative Control
Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology:

  • Sample Preparation:

    • Express and purify the VHL-ElonginB-ElonginC (VBC) complex.

    • Prepare a concentrated solution of the VBC complex (typically 10-50 µM) in a suitable, degassed buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

    • Prepare solutions of (S,R,S)-AHPC and (S,S,S)-AHPC (typically 100-500 µM) in the identical, matched buffer. Ensure any co-solvent like DMSO is present at the same low percentage in both protein and ligand solutions.

  • ITC Experiment:

    • Load the VBC protein solution into the sample cell of the ITC instrument.

    • Load the AHPC isomer solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat changes.

    • As a crucial control, perform a titration of the ligand into the buffer alone to determine the heat of dilution, which must be subtracted from the experimental data.

  • Data Analysis:

    • Integrate the heat pulses for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

dot

ITC_Workflow A Prepare VBC Protein and AHPC Isomer Solutions in Matched Buffer B Load VBC into ITC Sample Cell A->B C Load AHPC Isomer into Injection Syringe A->C D Perform Sequential Injections B->D C->D E Measure Heat Changes D->E F Integrate Heat Pulses and Fit to Binding Model E->F G Determine Kd, n, ΔH F->G

Sources

The Physics of Linkerology: Deciphering the Impact of Alkyl Chain Length in VHL PROTAC Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in targeted protein degradation (TPD), I frequently observe that the success or failure of a Proteolysis Targeting Chimera (PROTAC) hinges not on the binding affinities of its individual warheads, but on the architecture of the linker connecting them. When designing PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, alkyl chains represent one of the most fundamental and widely utilized linker motifs. However, selecting the correct alkyl chain length is not a trivial exercise in synthetic connectivity; it is a rigorous exercise in biophysics and thermodynamics.

This technical guide explores the causal mechanisms behind alkyl linker length optimization, provides quantitative structure-activity relationship (SAR) data, and outlines self-validating experimental workflows to ensure robust PROTAC development.

The Mechanistic Impact of Alkyl Chain Length

The causality behind linker length optimization is straightforward yet profound: the linker must facilitate the formation of a stable, productive ternary complex (Protein of Interest [POI] - PROTAC - VHL). The length of the alkyl chain dictates the spatial geometry and thermodynamic viability of this complex.

Steric Hindrance vs. Positive Cooperativity The primary function of the alkyl linker is to bridge the spatial gap between the POI and VHL. A foundational study on Estrogen Receptor α (ERα) degradation demonstrated that PROTACs with linkers shorter than 12 atoms exhibit almost no degradation activity due to severe steric hindrance 1. Conversely, an optimal linker length allows the proteins to interact favorably without clashing, creating new protein-protein interactions (PPIs) that drive positive cooperativity (α > 1) 2.

The "Molecular Chameleon" Effect and Cell Permeability Alkyl chains offer a high degree of conformational flexibility. In aqueous environments, the hydrophobic nature of the alkyl chain can drive the PROTAC into a collapsed, folded conformation. This "molecular chameleon" behavior shields polar surface areas, significantly enhancing the molecule's ability to passively permeate lipophilic cell membranes—a critical factor for oral bioavailability 3.

The Hook Effect and Entropic Penalties The relationship between linker length and degradation efficacy is non-linear. Excessively long alkyl chains not only increase the molecular weight beyond drug-like properties but also decouple the local concentration effect. This spatial decoupling prevents the E2 ubiquitin-conjugating enzyme from reaching the target lysine residues. Furthermore, high conformational flexibility incurs a massive entropic penalty upon binding, causing the PROTAC to behave as two independent inhibitors and exacerbating the "hook effect" (non-productive binary complex formation) .

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the stark impact of linker length, consider the systematic evaluation of ERα-targeting VHL PROTACs. The data below synthesizes findings where the atom chain length was varied while keeping the warhead binding affinities constant 1.

PROTAC VariantAlkyl Chain LengthERα Binding AffinityDegradation IC50Mechanistic Observation
PROTAC 10 9 atomsUnchanged> 50 µMSevere steric clash; no ternary complex formed.
PROTAC 11 12 atomsUnchanged~ 45 µMSub-optimal distance; weak cooperativity.
PROTAC 12 16 atomsUnchanged26 µMOptimal distance ; strong positive cooperativity.
PROTAC 14 19 atomsUnchanged> 50 µMEntropic penalty; poor ubiquitination geometry.
PROTAC 15 21 atomsUnchanged> 50 µMHigh flexibility leads to non-productive binary binding.

Table 1: Comparative efficacy of VHL PROTACs targeting ERα as a function of linker length. Because binary binding affinity remains constant, degradation is purely a function of ternary complex geometry.

Visualizing the Degradation Pathway

G POI Protein of Interest (POI) Ternary Productive Ternary Complex POI->Ternary Target Binding VHL VHL E3 Ligase VHL->Ternary Ligase Recruitment PROTAC Alkyl-Linked PROTAC PROTAC->Ternary Spatial Bridging Ub Polyubiquitination by E2 Ternary->Ub Lysine Alignment Degradation 26S Proteasome Degradation Ub->Degradation Proteolytic Cleavage

PROTAC-mediated targeted protein degradation pathway emphasizing the role of the spatial bridge.

Self-Validating Experimental Protocols for Linker Optimization

As a scientist, I do not rely solely on endpoint degradation assays. A robust, self-validating system must decouple ternary complex formation from cellular degradation. Below are the definitive, step-by-step methodologies I employ to empirically validate alkyl linker lengths.

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Evaluation

This cell-free assay determines if the alkyl chain length permits cooperative ternary complex formation, isolating biophysics from cellular permeability.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the purified POI onto a CM5 sensor chip via standard amine coupling until a baseline response of ~1000 RU is achieved.

  • Binary Complex Saturation: Inject a saturating concentration of the VHL-PROTAC binary complex (pre-incubated at a 1:1.2 molar ratio) over the POI-functionalized surface.

  • Kinetics Measurement: Flow the analyte across the chip at a rate of 30 µL/min for 120 seconds (association phase), followed by running buffer for 300 seconds (dissociation phase).

  • Data Analysis: Calculate the cooperativity factor (α) by comparing the binding affinity (Kd) of the PROTAC to the POI in the presence vs. absence of VHL. An α > 1 indicates that the specific alkyl chain length promotes favorable protein-protein interactions without steric clashing.

Protocol 2: In-Cell Western (ICW) Assay for Degradation Kinetics

Once SPR confirms a productive ternary complex, we must validate that the alkyl chain allows for cell permeability and successful ubiquitination in living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed the target cell line (e.g., MCF-7 for ERα) in a 96-well black, clear-bottom plate at 15,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • PROTAC Treatment: Treat cells with a 10-point serial dilution of the PROTAC library (varying alkyl chain lengths from 8 to 22 atoms) for 24 hours. Include a DMSO vehicle control and a proteasome inhibitor (e.g., MG132) control to validate that the degradation mechanism is proteasome-dependent.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 20 minutes. Permeabilize using 0.1% Triton X-100 in PBS for 15 minutes.

  • Antibody Incubation: Block with Odyssey Blocking Buffer for 1 hour. Incubate with primary antibodies against the POI and a loading control (e.g., GAPDH) overnight at 4°C. Follow with near-infrared (NIR) fluorescent secondary antibodies for 1 hour at room temperature.

  • Quantification: Scan the plate using a NIR imaging system. Normalize the POI signal to the GAPDH signal. Plot the normalized intensity against the log of PROTAC concentration to calculate the DC50 (concentration at 50% degradation) and Dmax (maximum degradation).

Workflow Synth Synthesize PROTAC Library (Varying Alkyl Lengths) SPR SPR Binding Assay (Measure Cooperativity α) Synth->SPR Biophysical Validation ICW In-Cell Western Assay (Determine DC50 & Dmax) SPR->ICW If α > 1 Proteomics Global Proteomics (Assess Off-Target Effects) ICW->Proteomics If low DC50 achieved

Self-validating experimental workflow for empirical PROTAC linker optimization.

Conclusion

The design of VHL PROTACs is an exercise in precision engineering. The alkyl chain linker is not merely a passive tether; it is the active director of ternary complex geometry. By understanding the biophysical constraints of steric hindrance and the thermodynamic benefits of the "molecular chameleon" effect, researchers can rationally select linker lengths that maximize degradation efficacy. However, rational design must always be coupled with rigorous, self-validating empirical workflows like SPR and ICW to confirm that the chosen alkyl chain length translates from in silico models to in vitro success.

References
  • BenchChem. "The Linker's Pivotal Role: A Comparative Analysis of Linkers in VHL-based PROTACs". BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBD-qLjdaP4u-vK_hmc8GkSSySijFzrUwZ8yM2cbDOXR2rPYzIp8A8lIGE7rN0O4n83lnUAhflGG_UyckmPFjvvEhLwaEqy9yl3BUxhOQqeoTV1hWlkkuV-QGVuR-MzLV_m-N5IvhKIdPrKthgS7AA8Cdv_WQT9yYXlqNoFH1_3EvLwS65428kI3e7otvjOUGSKy1VeAuKmA_ZhF0PhheYil-trq0eZp9can92aA==]
  • Cyrus, K. et al. "Impact of linker length on the activity of PROTACs". Molecular BioSystems / PubMed Central (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRcrpFPg8dDi19mGyCzm4YHZsi3ziR9-VTQGy1O07rsX8o5-4JNBrePgAJsVP8z2prSB6FW4PskuFY--Qwy91jiRIsOqJCHm56XyEefECaGPr9I1crO6DtVV-dOrEQXfryvj26Tb0UrT4DTDM=]
  • BenchChem. "Unraveling the Impact of PEG Linker Length on PROTAC Stability and Efficacy: A Comparative Guide". BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO4RGqXuMJXHZsbDoAA0p8vAw29Q8VO1LSKCrkUoLCaFRPaCGlkj87x02zxZ0H9rkjsgvQv1SzrXm_UeFALe6IUO7u_ukYais2WhPHVU3fxGE87xA4MXT2dKOoNjnB2qhovEmcYJ5tSHb7Zqfu6rctfT1hyynKg5j1TxJF_HAhArvtXyi8T7RLRzWCC4ZVwA13NaTLORm0Ocz5xND2V4skceT59x--hvWwiXLcZeDBJgrZqJJwXuKQQ3gesXI=]
  • Troup, R. I. et al. "From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation". Frontiers in Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-wrg6KuZWgGz4xbXChKX_k32HlHx-SlmxllhBXsZ5Lzplh8uLMFVwhEZU76X3XHezXFv9vU8Gh7RgfZJ9jS8fvz8WVeqJhDnY42LUQVAAle9U_SCdPafXqUdpgHwyzni0NMmXGnECOUkwbtWBOtDbrGEA6LkZ-ERanFri8efQnBWDfs2S7WmiKSBg-ohVvJHZ]
  • Cecchini, C. et al. "Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes". ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjo6ImMNGjypYsQKjzG2e-SY5sFW3CxUG6XLIka7mFNdpVUon4DW4v7VbofwbfKOWc8G1nkPe7QwNWzkwUSssM-qPEeJNgRzYdRTTGew-TRjhGKvVyyY0t-qUC8CHftLzvlk4gNKbPA-bCfSP2otYwQnhwPQ==]
  • BOC Sciences. "Exploration and innovation of Linker features in PROTAC design". BOC Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt9_RgP0aqY9frry0RB3Gi9rTFsQmLmcru28vl9GkeCM-Z5c4PYpJNbDIYZnoV4myFjjwqPpmGRt13LUGlUbma2XIY021TCh896mX8xhEesO1xCmK4EO1_zDlZIZP-S_FRdVjiTmn-4XJLIY-HGddUA_xiGZv-lkL3w5KLiqLsQv9vUIITjCgfBewJgH8KOGsjABzIwjA=]

Sources

E3 ligase ligand-linker conjugates for targeted protein degradation

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Rational PROTAC Design

Executive Summary

Targeted Protein Degradation (TPD) has shifted drug discovery from an "occupancy-driven" model to an "event-driven" pharmacology. Unlike traditional inhibitors that require high systemic exposure to maintain target blockade, Proteolysis Targeting Chimeras (PROTACs) act catalytically. A single molecule can induce the degradation of multiple copies of a Protein of Interest (POI).

However, the efficacy of a PROTAC is not merely the sum of its parts.[1] It relies on the formation of a productive ternary complex (


) that permits ubiquitin transfer.[2][3][4] This guide dissects the critical engineering principles of the E3 ligase ligand and the linker—the "chassis" and "transmission" of these molecular machines—providing actionable protocols for their optimization.

Mechanistic Foundation: The Catalytic Cycle

The PROTAC mechanism relies on hijacking the Ubiquitin-Proteasome System (UPS). The molecule must simultaneously bind the POI and an E3 ligase, bringing them into proximity (induced proximity).[2][5]

The Ternary Complex & Cooperativity

The stability of the ternary complex is defined by the cooperativity factor (


).[6][7][8][9]


[7]
  • 
     (Positive Cooperativity):  The linker/ligand creates favorable protein-protein interactions (PPIs) between the POI and E3, stabilizing the complex beyond simple affinity.
    
  • 
     (Negative Cooperativity):  Steric clashes destabilize the complex.
    

Key Insight: High binary affinity does not guarantee degradation. A stable, long-lived ternary complex is often more predictive of degradation potency (


) and maximum degradation (

) than binary binding affinity (

).
Diagram 1: The TPD Catalytic Cycle

This diagram illustrates the event-driven workflow, highlighting the critical "Hook Effect" zone where excess PROTAC inhibits complex formation.

TPD_Mechanism cluster_hook High Concentration: Hook Effect PROTAC PROTAC Molecule Binary Binary Complex (Non-Productive) PROTAC->Binary Bind POI or E3 POI Protein of Interest (POI) POI->Binary E3 E3 Ligase (CRBN/VHL) E3->Binary Ternary Ternary Complex (Productive) Binary->Ternary Induced Proximity (Cooperativity α) Binary_Sat Saturated Binary Complexes (POI-PROTAC + E3-PROTAC) Binary->Binary_Sat [PROTAC] >> Kd Ub Poly-Ubiquitination Ternary->Ub E2 Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition Recycle PROTAC Recycling Proteasome->Recycle POI Destroyed Recycle->PROTAC

Caption: The catalytic cycle of TPD. Note the "Hook Effect" pathway where saturation prevents ternary complex assembly.[1][5]

The E3 Ligase Ligand: Choosing the Engine

While over 600 E3 ligases exist, the field is dominated by Cereblon (CRBN) and von Hippel-Lindau (VHL). Your choice dictates the physicochemical baseline of your conjugate.

Table 1: Comparative Analysis of Primary E3 Ligands
FeatureCereblon (CRBN) LigandsVHL Ligands
Standard Ligand Thalidomide, Pomalidomide, LenalidomideVH032, VL285
Chemical Class Glutarimide / Phthalimide derivativesHydroxyproline mimetics
Molecular Weight Low (~250 Da)High (~450-600 Da)
Physicochemical High Ligand Efficiency (LE), good permeability.High TPSA, often requires careful solubility tuning.
Binding Mode "Molecular Glue" potential.[3][9] Acts as a molecular wall."Clamp" mechanism.[] High specificity.
Exit Vectors C4 (via aniline) or C5 positions on the phthalimide ring.Phenolic ether or benzylic positions.
Key Risk Degradation of neosubstrates (e.g., IKZF1/3, SALL4) leading to teratogenicity.Lower permeability due to size/polarity.
Best Use Case When low MW and oral bioavailability are critical.When high specificity is required to avoid off-target degradation.

Expert Insight:

  • CRBN ligands are inherently hydrophobic. If your Warhead is also lipophilic, the resulting PROTAC may suffer from poor solubility.

  • VHL ligands provide a rigid "anchor."[11] The hydroxyproline core is essential for binding; never modify the hydroxy group, as it forms critical hydrogen bonds with Ser111 and His115 of VHL.

Linkerology: The Transmission System

The linker is not a passive connector. It determines the spatial orientation of the ternary complex and the physicochemical properties (LogD, solubility) of the drug.

Linker Composition & Physics
  • PEG (Polyethylene Glycol):

    • Function: Increases water solubility.

    • Drawback: High conformational flexibility (high entropy penalty upon binding). Can be metabolically liable (oxidative cleavage).

  • Alkyl Chains:

    • Function: Hydrophobic, metabolically stable.

    • Drawback: Increases LogP, potentially reducing solubility.

  • Rigid Linkers (Piperazines, Alkynes, Bicycles):

    • Function: Pre-organizes the molecule to reduce the entropy penalty of binding. Can "lock" the ternary complex into a highly cooperative state.

The "Goldilocks" Zone (Length)
  • Too Short: Steric clash prevents E3 and POI from meeting.

  • Too Long: The "effective molarity" decreases; the E3 and POI are tethered but flop around without forming a productive interface.

  • Standard Screen: Synthesize a library of PEG-1, PEG-3, PEG-5, and C4-C10 alkyl linkers to scan for the optimal distance.

Rational Design Workflow

Do not rely on random coupling. Use a convergent synthesis strategy.

Diagram 2: Rational PROTAC Design Workflow

Design_Workflow cluster_synthesis 3. Modular Library Synthesis Step1 1. Warhead & E3 Selection (Define Exit Vectors) Step2 2. In Silico Modeling (Docking into E3/POI structures) Step1->Step2 Lib1 Linker Length Scan (PEG 1-5, Alkyl) Step2->Lib1 Lib2 Linker Composition Scan (Rigid vs Flexible) Lib1->Lib2 Step4 4. Binary Binding Assay (Confirm Warhead/E3 engagement) Lib2->Step4 Step5 5. Ternary Complex Assay (TR-FRET / AlphaLISA) Step4->Step5 Step6 6. Cellular Degradation (Western / HiBiT) Step5->Step6 Decision Degradation? Step6->Decision Decision->Step1 No (Redesign) Final PK/PD & In Vivo Decision->Final Yes (Lead Opt)

Caption: A convergent workflow prioritizing modular synthesis and early biophysical validation.

Experimental Protocols & Validation

Ternary Complex Formation: TR-FRET Assay

Why: To measure the cooperativity (


) and stability of the complex in solution.

Protocol:

  • Labeling: Label the E3 ligase (e.g., CRBN) with a Lanthanide donor (Terbium) and the POI with a fluorescent acceptor (e.g., BODIPY or GFP).

  • Titration: Prepare a serial dilution of the PROTAC (0.1 nM to 10 µM) in assay buffer (50 mM HEPES, pH 7.5, 0.01% BSA).

  • Incubation: Mix E3 (10 nM), POI (10 nM), and PROTAC. Incubate for 60 mins at RT.

  • Read: Measure Time-Resolved Fluorescence (Excitation 340nm, Emission 490nm/520nm).

  • Analysis: Plot the TR-FRET ratio (520/490).

    • Success Indicator: A bell-shaped curve.[2][3] The rising phase indicates complex formation; the falling phase is the Hook Effect .[2][6]

    • Calculation: Fit to a cooperativity model to derive

      
      .
      
Cellular Degradation: HiBiT Lytic Assay

Why: Western blots are semi-quantitative and low throughput. HiBiT (Promega) allows precise kinetic monitoring.

Protocol:

  • Engineering: CRISPR-tag the endogenous POI locus with the 11-amino acid HiBiT tag.

  • Seeding: Plate cells (5,000/well) in 96-well plates.

  • Treatment: Treat with PROTAC dose-response for 4–24 hours.

  • Lysis/Detection: Add LgBiT-containing lytic buffer. LgBiT spontaneously binds HiBiT to form active NanoLuc luciferase.

  • Output: Luminescence is directly proportional to POI abundance.

  • Data: Calculate

    
     (concentration for 50% degradation) and 
    
    
    
    (maximal degradation depth).

Troubleshooting: The Hook Effect

Symptom: In cellular or biophysical assays, efficacy drops at high PROTAC concentrations.[12] Cause: Formation of binary complexes (


 and 

) outcompetes the ternary complex.

Solution Strategy:

  • Don't Panic: This confirms the mechanism is event-driven (PROTAC-mediated) rather than inhibition.

  • Check

    
    :  If the bottom of the "hook" (the trough) still represents >90% degradation, the window is likely sufficient for therapy.
    
  • Linker Tuning: If the hook occurs too early (low concentration), the cooperativity (

    
    ) is likely low. Switch to a more rigid linker to lock the ternary conformation.
    

References

  • Sakamoto, K. M., et al. (2001). Protacs: chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences. Link

  • Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science. Link

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology.[12] Link

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology.[12] Link

  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry. Link

Sources

Technical Guide: Solubility and Handling of (S,R,S)-AHPC-CO-C6-Br in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (S,R,S)-AHPC-CO-C6-Br Solubility in DMSO and Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

(S,R,S)-AHPC-CO-C6-Br (often referred to as a VHL Ligand-Linker Conjugate) is a critical electrophilic intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of the VHL-recruiting ligand (VH032 derivative) linked via an amide bond to a six-carbon alkyl chain terminating in an alkyl bromide.

The solubility of this compound is governed by the duality of its structure: the polar, hydrogen-bonding AHPC (hydroxyproline) core and the lipophilic alkyl-halide tail. Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for both storage and reaction purposes due to its high dielectric constant and aprotic nature, which stabilizes the polar core without triggering premature solvolysis of the reactive bromide handle.

This guide details the physicochemical properties, solubility data, and strict protocols for handling this reactive intermediate to ensure synthetic success and data reproducibility.

Physicochemical Profile & Solubility Logic

To master the handling of (S,R,S)-AHPC-CO-C6-Br, one must understand the competing forces within the molecule:

  • The VHL Ligand (Polar/H-Bonding): The AHPC moiety contains amide bonds, a hydroxyl group, and a thiazole ring. These require a polar solvent to disrupt intermolecular hydrogen bonding (crystal lattice energy).

  • The Linker-Warhead (Lipophilic/Reactive): The hexyl chain is hydrophobic, while the terminal alkyl bromide is an electrophile susceptible to hydrolysis (reaction with water) or solvolysis (reaction with alcohols).

Therefore, the ideal solvent must be:

  • Polar: To dissolve the AHPC core.

  • Aprotic: To prevent reaction with the alkyl bromide.

  • Non-Nucleophilic: To avoid displacing the bromide before the intended conjugation event.

Solubility Compatibility Table
SolventSolubility RatingSuitabilityTechnical Notes
DMSO High (>50 mM) Recommended Ideal for stock solutions and biological assays. Stabilizes the polar core.
DMF High (>50 mM)Synthesis OnlyExcellent for SN2 conjugation reactions. Harder to remove than EtOH but chemically inert toward the Br group.
Ethanol ModerateCautionRisk of Solvolysis. Prolonged storage can lead to ethyl ether formation (displacing Br). Use only for immediate processing.
Water NegligibleUnsuitable Insoluble. Rapid precipitation occurs. Hydrolysis of the alkyl bromide is a risk at neutral/basic pH.
DCM Low/ModerateExtraction OnlyPoor solubility for the AHPC core; often used during workup but not for stock preparation.

Detailed Protocol: Preparation of Stock Solutions

Objective: Prepare a stable 10 mM stock solution of (S,R,S)-AHPC-CO-C6-Br in DMSO.

Materials Required[1][2][3][4][5][6][7]
  • (S,R,S)-AHPC-CO-C6-Br (Solid, stored at -20°C).

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Vortex Mixer and Ultrasonic Bath .

  • Amber Glass Vials (Borosilicate, screw cap with PTFE liner).

Step-by-Step Methodology
  • Equilibration: Remove the product vial from the freezer and allow it to equilibrate to room temperature (approx. 15–20 mins) before opening.

    • Scientific Logic:[1] Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, initiating hydrolysis of the alkyl bromide.

  • Weighing: Weigh the desired amount (e.g., 5 mg) into an amber glass vial.

    • Calculation: MW ≈ 566-580 g/mol (Check specific batch MW). For 5 mg:

      
      
      
      
      
  • Dissolution: Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • If particulates remain, Sonicate at 40 kHz for 60 seconds. Do not heat above 30°C.

  • Inspection: The solution should be clear and colorless to pale yellow. Any turbidity indicates incomplete dissolution or impurities.

  • Aliquot & Storage: Immediately divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

Workflow Visualization

Diagram 1: Dissolution and Storage Workflow

This workflow ensures the integrity of the reactive "Br" warhead is maintained from powder to freezer.

G Solid Solid Compound (-20°C Storage) Equilibrate Equilibrate to RT (Prevent Condensation) Solid->Equilibrate 15 mins Dissolve Dissolve in Anhydrous DMSO Equilibrate->Dissolve Add Solvent QC Visual QC: Clear Solution? Dissolve->QC Vortex/Sonicate QC->Dissolve Fail (Sonicate more) Aliquot Aliquot into Amber Vials QC->Aliquot Pass Freeze Flash Freeze Store at -80°C Aliquot->Freeze Immediate

Caption: Critical path for preparing stock solutions while minimizing hydrolysis risks.

Application Context: PROTAC Synthesis (SN2 Reaction)

The primary utility of (S,R,S)-AHPC-CO-C6-Br is chemically conjugating it to a Target Protein Ligand (POI Ligand) that possesses a nucleophile (amine, hydroxyl, or thiol).

Reaction Conditions
  • Solvent: DMF or DMSO (Anhydrous).[2]

  • Base: DIPEA (N,N-Diisopropylethylamine) or K2CO3.

  • Stoichiometry: 1.0 eq POI-Nucleophile : 1.1 eq AHPC-Linker-Br.

  • Temperature: Room Temperature to 40°C. Avoid high heat to prevent elimination (alkene formation).

Diagram 2: Conjugation Reaction Logic

This diagram illustrates the chemical pathway where solubility directly impacts yield.

Reaction Linker (S,R,S)-AHPC-CO-C6-Br (Electrophile) Solvent Solvent System: DMF/DIPEA Linker->Solvent POI Target Ligand-NH2 (Nucleophile) POI->Solvent Transition Transition State (SN2 Substitution) Solvent->Transition Dissolution Product Final PROTAC (AHPC-Linker-Ligand) Transition->Product Successful Coupling SideProduct Side Reaction: Hydrolysis (OH) or Elimination Transition->SideProduct Wet Solvent / High Heat

Caption: The SN2 conjugation pathway. Solvent choice is critical to favor Product over Side Products.

Troubleshooting & Stability

Issue: Precipitation upon dilution into aqueous buffer[10]
  • Cause: The hydrophobic C6-Br tail and the AHPC core have low water solubility.

  • Solution: When using the stock for biological assays (e.g., treating cells), ensure the final DMSO concentration is <0.5% (to avoid cytotoxicity) but premix the stock with the medium rapidly.

  • Advanced Formulation: For animal studies, simple DMSO/Water dilution will fail. Use a formulation vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1].

Issue: Loss of Reactivity (Degradation)
  • Cause: Hydrolysis of the Alkyl Bromide to an Alcohol (R-Br → R-OH). This renders the molecule inert for conjugation.

  • Diagnosis: LC-MS will show a mass shift of -62 Da (loss of HBr) + 18 Da (water) = Net -44 Da (approx) or -80 (Br) + 17 (OH) = -63 Da shift depending on ionization.

  • Prevention: Store strictly at -80°C. Never store in methanol or ethanol.

References

  • MedChemExpress (MCE). (S,R,S)-AHPC-phenol-alkylC6-amine dihydrochloride Product Guide. Retrieved from [3]

  • BroadPharm. PROTAC Linker Design and Solubility Protocols. Retrieved from

  • TargetMol. VHL Ligand-Linker Conjugates: Handling and Formulation. Retrieved from [4]

  • Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Contextual grounding for solubility parameters of alkyl halides in DMSO).
  • BenchChem. Enhancing the Solubility of PROTACs Synthesized with (S,R,S)-AHPC-C1-Br. Retrieved from

Sources

Engineering the Ubiquitin-Proteasome System: The History, Structural Evolution, and Application of VH032-Based VHL Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The advent of Targeted Protein Degradation (TPD) has fundamentally shifted the drug discovery paradigm from occupancy-driven pharmacology to event-driven degradation. At the heart of this revolution is the von Hippel-Lindau (VHL) protein, the substrate recognition subunit of the Cullin-2 RING E3 ubiquitin ligase (CRL2^VHL) complex[1]. The discovery and optimization of VH032 , a highly potent and specific small-molecule ligand for VHL, provided the critical chemical anchor required to hijack this ligase for therapeutic purposes. This technical whitepaper details the structural evolution of VH032, its optimization into advanced probes like VH298, and the self-validating experimental protocols required to deploy these ligands in Proteolysis Targeting Chimeras (PROTACs).

Mechanistic Foundation: The VHL E3 Ligase and HIF-1α

Under normoxic conditions, the endogenous function of VHL is to regulate the Hypoxia-Inducible Factor 1-alpha (HIF-1α). Prolyl hydroxylase domain (PHD) enzymes hydroxylate HIF-1α at a highly conserved proline residue (Hyp564)[1]. This hydroxylation event creates a high-affinity binding site for VHL, which subsequently recruits HIF-1α to the CRL2 complex for polyubiquitination and proteasomal degradation[2].

By synthesizing small molecules that mimic the hydroxylated proline (Hyp) core, researchers can competitively inhibit VHL. When these ligands are conjugated to a target-binding warhead via a chemical linker, they form a PROTAC, artificially inducing the ubiquitination of disease-causing proteins[1].

Pathway cluster_endogenous Endogenous VHL Pathway cluster_protac VH032-Based PROTAC Mechanism HIF HIF-1α PHD PHD Enzyme HIF->PHD O2 HIF_OH OH-HIF-1α (Hyp564) PHD->HIF_OH Hydroxylation VHL_E VHL Complex HIF_OH->VHL_E Recruitment Proteasome Proteasome VHL_E->Proteasome Ubiquitination PROTAC PROTAC (VH032-Linker) POI Target Protein PROTAC->POI Warhead binds VHL_P VHL Complex PROTAC->VHL_P VH032 binds Ternary Ternary Complex POI->Ternary VHL_P->Ternary Degradation Degradation Ternary->Degradation Ubiquitination

Figure 1: Comparison of the endogenous VHL-mediated HIF-1α degradation pathway and PROTAC mechanism.

Structural Evolution: From Peptides to VH032

Early efforts to drug VHL relied on large, peptidic structures derived from the HIF-1α sequence, which suffered from poor cellular permeability and metabolic instability. The breakthrough came with the structure-guided design of small molecules centered around a (2S,4R)-4-hydroxyproline (Hyp) core, which perfectly recapitulates the critical 'hot-spot' of the VHL:HIF-1α protein-protein interaction[3].

The optimization of the left-hand side (LHS) and right-hand side (RHS) of the Hyp core led to the discovery of VH032 . VH032 features a tert-leucine group on the LHS and a phenyl group connected to a methyl thiazole moiety on the RHS. This specific configuration yields an impressive binding affinity (


) of approximately 185 nM to the VHL-Elongin B-Elongin C (VCB) complex[3].

Ligand Optimization: The Development of VH298 and VH101

To improve binding kinetics and cellular efficacy, VH032 underwent extensive Structure-Activity Relationship (SAR) optimization:

  • VH298: By optimizing the RHS, researchers developed VH298, a highly potent, cell-permeable inhibitor with a

    
     of 80-90 nM[4],. VH298 acts as a chemical probe that selectively stabilizes hydroxylated HIF-1α inside cells, triggering a hypoxic response without the off-target toxicity associated with broad-spectrum PHD inhibitors[4].
    
  • VH101: Further optimization of the LHS involved replacing the methyl group with a highly constrained cyclopropyl ring and adding an α-fluorine substituent. This generated VH101, which boasts an unprecedented

    
     of 44 nM (a 4-fold increase in binding affinity over VH032)[1],[3].
    
Quantitative Binding Affinities of VHL Ligands
LigandTarget

(Binding Affinity)
Key Structural ModificationPrimary Application
VH032 VHL~185 nMHyp core, LHS tert-leucine, RHS methyl thiazoleBaseline VHL ligand, PROTAC anchor
VH298 VHL80 - 90 nMOptimized RHSCellular VHL inhibitor, HIF-1α stabilizer
VH101 VHL44 nMLHS cyclopropyl ring + α-fluorineHigh-affinity PROTAC anchor
MZ1 VHL / BRD46.3 nM (

)
VH032 conjugated to JQ1 via PEG linkerBRD4 PROTAC degrader

(Data aggregated from SPR, ITC, and TR-FRET assay validations[4],,[1],[3],[2])

VH032 in PROTAC Design: Exit Vectors and Permeability

For a VHL ligand to function as a PROTAC anchor, it must possess solvent-exposed "exit vectors"—attachment points where a linker can be conjugated without causing steric clashes in the E3 ligase binding pocket. The terminal amine of the tert-leucine group on the LHS of VH032 serves as the primary exit vector, widely used in early PROTACs like MZ1 (BRD4 degrader) and ARV-771 (BET degrader)[3].

The Permeability Challenge: A major hurdle in PROTAC development is membrane permeability. VH032-based PROTACs often have molecular weights exceeding 900 Da and contain multiple hydrogen bond donors (HBDs), placing them outside traditional Lipinski drug space[5]. To evaluate this, researchers employ Parallel Artificial Membrane Permeability Assays (PAMPA) and Lipophilic Permeability Efficiency (LPE) metrics to rationally design linkers that shield HBDs and improve intracellular accumulation[5].

Self-Validating Experimental Workflows

To ensure scientific rigor, the evaluation of VH032 derivatives and VHL-PROTACs must follow a self-validating workflow. In vitro binding must be correlated with intracellular target engagement to rule out false positives caused by poor membrane permeability.

Workflow Step1 1. Chemical Synthesis (VH032 Derivatives) Step2 2. SPR Binding Assay (Determine KD & Kinetics) Step1->Step2 Purified Compound Step3 3. TR-FRET Assay (Ternary Complex Formation) Step2->Step3 Validated Affinity Step4 4. Cellular Engagement (HIF-1α Western Blot) Step3->Step4 Cooperativity Confirmed Step5 5. Target Degradation (Proteomics / HiBiT) Step4->Step5 Cell Permeability Verified

Figure 2: Self-validating experimental workflow for evaluating VH032-based VHL ligands and PROTACs.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: SPR is selected over Isothermal Titration Calorimetry (ITC) for PROTAC screening because it requires significantly less recombinant protein and provides critical real-time kinetic parameters (


 and 

). The off-rate (

) is particularly vital, as it dictates the residence time of the ternary complex, which correlates directly with ubiquitination efficiency[2].
  • Sensor Chip Preparation: Immobilize biotinylated VCB (VHL-Elongin C-Elongin B) complex onto a Streptavidin (SA) or CM5 sensor chip (aiming for ~2500 RU).

  • Baseline Stabilization: Run running buffer (PBS, 0.05% Tween-20, 2% DMSO) at a flow rate of 30 µL/min at 30°C.

  • Analyte Injection: Inject serial dilutions of the VH032 derivative (e.g., 3.125 nM to 1000 nM) over the flow cells for 60 seconds to measure the association phase.

  • Dissociation & Regeneration: Allow buffer to flow for 120 seconds to measure dissociation. Because VHL ligands typically exhibit fast off-rates, harsh regeneration buffers are rarely required.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate

    
    .
    
Protocol 2: Cellular Target Engagement via HIF-1α Stabilization

Causality: A compound may exhibit a sub-nanomolar


 in SPR but fail to function in vivo due to poor membrane permeability[5]. Because VHL continuously degrades HIF-1α under normoxia, functionally inhibiting intracellular VHL with ligands like VH298 leads to rapid, dose-dependent HIF-1α accumulation. This serves as a direct, self-validating proxy for intracellular target engagement[4],[1].
  • Cell Culture: Seed HeLa or RCC4 cells in 6-well plates and incubate overnight to reach ~80% confluence.

  • Compound Treatment: Treat cells with the VHL ligand at varying concentrations (0.1 µM to 10 µM) for 4-6 hours. Include a DMSO vehicle control (negative) and a known hypoxia mimetic like CoCl₂ (positive control).

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors to instantly halt any post-lysis HIF-1α degradation.

  • Immunoblotting: Separate lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-HIF-1α primary antibodies. Use anti-β-actin as a loading control.

  • Quantification: Perform densitometry on the HIF-1α bands to determine the intracellular

    
     of the ligand.
    

Conclusion

The evolution of VH032 from early peptidic mimics to highly optimized, low-nanomolar binders like VH101 and VH298 represents a masterclass in structure-guided drug design. By understanding the specific exit vectors and physicochemical limitations of these ligands, researchers can effectively harness the VHL E3 ligase to degrade previously "undruggable" targets, cementing VH032's legacy as a cornerstone of modern Targeted Protein Degradation.

References

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL)
  • VH-298 | VHL:HIF-α Interaction Inhibitor Source: MedChemExpress URL
  • VH298, VHL inhibitor (CAS 2097381-85-4)
  • A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present)
  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs Source: ACS Medicinal Chemistry Letters URL
  • Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay Source: ACS Omega / NIH URL

Sources

Methodological & Application

Application Note: High-Efficiency Conjugation of (S,R,S)-AHPC-CO-C6-Br in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Building Block

Targeted protein degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted drug discovery by enabling the catalytic destruction of disease-causing proteins. A critical determinant of PROTAC efficacy is the recruitment of an E3 ubiquitin ligase, predominantly the von Hippel-Lindau (VHL) protein[1].

The bifunctional building block (S,R,S)-AHPC-CO-C6-Br serves as a highly efficient, modular starting point for synthesizing VHL-recruiting PROTACs. It combines the high-affinity (S,R,S)-AHPC ligand (which mimics the endogenous VHL substrate, HIF-1α) with a 6-carbon alkyl linker terminating in a reactive bromide[1][2]. This specific architecture allows researchers to bypass complex multi-step linker syntheses and directly conjugate the VHL recruiting moiety to a target ligand.

Linker Dynamics & Physicochemical Impact

The choice of an alkyl linker (C6) over a polyethylene glycol (PEG) linker significantly alters the pharmacokinetic and pharmacodynamic profile of the resulting PROTAC. Alkyl chains increase the overall lipophilicity (cLogP) of the molecule. While this reduces aqueous solubility, it critically enhances passive cell permeability—often the primary rate-limiting bottleneck for large, heterobifunctional PROTAC molecules[3].

Linker TypeTypical Length (atoms)cLogPAqueous Solubility (µM)PAMPA Permeability (10⁻⁶ cm/s)
Alkyl Chain (e.g., C6-C10) 104.5< 101.5
PEG (e.g., 3 units) 113.2500.8
Alkyl-Ether 123.8251.1

Table 1: Comparative physicochemical properties of PROTAC linkers. Alkyl chains offer superior passive permeability at the cost of aqueous solubility[3].

Mechanism of Action

MOA POI Protein of Interest (Target) PROTAC PROTAC (AHPC-Linker) POI->PROTAC Binds Ligand VHL VHL E3 Ligase Complex PROTAC->VHL Binds AHPC Ub Polyubiquitination VHL->Ub Transfers Ub Proteasome 26S Proteasome Degradation Ub->Proteasome Targets for Degradation

Mechanism of Action of (S,R,S)-AHPC-based PROTACs inducing ternary complex formation and degradation.

Synthetic Rationale and Causality

The terminal bromide of (S,R,S)-AHPC-CO-C6-Br acts as a soft electrophile, perfectly primed for bimolecular nucleophilic substitution (SN2) reactions[3][4]. This allows for direct conjugation to Protein of Interest (POI) ligands bearing nucleophilic phenols, primary amines, or secondary amines.

  • For Phenols (O-Alkylation): Phenols (pKa ~10) require deprotonation to form highly nucleophilic phenoxides. Potassium carbonate (K₂CO₃) is the optimal inorganic base. When paired with a polar aprotic solvent like N,N-Dimethylformamide (DMF), the potassium cation is solvated, leaving the phenoxide anion unsolvated and highly reactive, aggressively driving the SN2 displacement of the bromide[4][5].

  • For Amines (N-Alkylation): Amines are inherently nucleophilic but are prone to over-alkylation. Using a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) neutralizes the generated hydrobromic acid (HBr) without competing for the electrophile, ensuring a controlled mono-alkylation[5].

Workflow Start Target Ligand (Phenol or Amine) Reaction SN2 Alkylation (K2CO3/DMF or DIPEA/MeCN) Start->Reaction Reagent (S,R,S)-AHPC-CO-C6-Br (Electrophile) Reagent->Reaction Workup Aqueous Workup (EtOAc Extraction) Reaction->Workup Purification Purification (Prep-HPLC or Flash Silica) Workup->Purification Product Purified PROTAC (>95% Purity) Purification->Product

Synthetic workflow for SN2 conjugation of (S,R,S)-AHPC-CO-C6-Br to target ligands.

Experimental Protocols (Self-Validating Workflows)

Protocol A: O-Alkylation of Phenol-Bearing Target Ligands
  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the phenol-bearing target ligand (1.0 equiv) in anhydrous DMF to achieve a 0.1 M concentration.

  • Activation: Add anhydrous K₂CO₃ (2.0 - 2.5 equiv). Stir at room temperature for 15 minutes to facilitate phenoxide formation[5].

  • Conjugation: Add (S,R,S)-AHPC-CO-C6-Br (1.1 equiv) dropwise or in small portions.

  • Reaction: Heat the mixture to 60–80 °C and stir overnight (12–18 hours). Validation step: Monitor reaction progress via LC-MS or TLC until the target ligand mass is fully consumed[5].

  • Workup: Cool to room temperature. Quench with distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (critical for removing residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (DCM/MeOH gradient) or preparative RP-HPLC to yield the final PROTAC.

Protocol B: N-Alkylation of Amine-Bearing Target Ligands
  • Preparation: Dissolve the amine-bearing ligand (1.0 equiv) and (S,R,S)-AHPC-CO-C6-Br (1.0 equiv, strictly controlled to prevent di-alkylation) in anhydrous Acetonitrile (MeCN) or DMF.

  • Base Addition: Add DIPEA (3.0 equiv) to act as an acid scavenger.

  • Reaction: Stir at 60 °C for 12–24 hours. Validation step: Monitor closely by LC-MS to halt the reaction immediately upon product formation, preventing tertiary amine or quaternary ammonium salt formation.

  • Workup & Purification: Evaporate the solvent directly. Redissolve the crude mixture in DMSO and purify via preparative RP-HPLC (C18 column, Water/MeCN gradient with 0.1% TFA) to isolate the pure PROTAC as a TFA salt.

Protocol C: In Vitro Validation (Western Blot Degradation Assay)

To ensure the synthesized PROTAC is functional, a degradation assay must be performed to confirm VHL-dependent POI depletion[1].

  • Seed target cells (e.g., HEK293T or specific cancer cell lines) in 6-well plates and grow to 70% confluency.

  • Treat cells with a concentration gradient of the purified PROTAC (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (0.1% DMSO) for 24 hours[1].

  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Perform SDS-PAGE and Western Blotting, probing for the POI and a loading control (e.g., GAPDH).

Troubleshooting & Optimization

  • Incomplete Reaction (Stalling): If the SN2 reaction stalls, it is often due to moisture quenching the nucleophile or degrading the alkyl bromide. Ensure all solvents are strictly anhydrous. Optimization: Adding a catalytic amount of Sodium Iodide (NaI) can accelerate the reaction via the Finkelstein reaction, converting the alkyl bromide in situ to a highly reactive alkyl iodide.

  • Over-alkylation (Amines): If di-alkylation occurs, strictly control the stoichiometry to 1.0 equivalent of the alkyl bromide and lower the reaction temperature to 40 °C.

  • The "Hook Effect" in Validation: During Western blot validation, if protein degradation decreases at the highest PROTAC concentrations (e.g., 10 µM), this is a mathematically expected pharmacological response. Extremely high concentrations saturate both the POI and VHL independently with binary complexes, actively preventing the necessary ternary complex formation[1].

References

  • MDPI. "Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs."[4][Link]

  • IRIS UniGe / Uni-Halle. "Class I HDAC Selective Modulators - Design, Synthesis, and Biological Characterization."[5] [Link]

Sources

Application Note: Optimal Solvent Systems for VHL Ligand-Linker Conjugation in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Proteolysis Targeting Chimeras (PROTACs) requires the precise conjugation of an E3 ligase ligand to a linker-warhead complex. For von Hippel-Lindau (VHL) recruiting PROTACs, the unique physicochemical properties of VH032 derivatives—combining a highly polar hydroxyproline core with lipophilic substituents—present significant solubility and reactivity challenges. This application note provides a comprehensive guide to selecting and optimizing solvent systems (DMF, DMSO, DCM, and their mixtures) to maximize conjugation yield, preserve stereochemical integrity, and facilitate downstream purification.

Mechanistic Causality: The Role of Solvents in VHL Conjugation

Overcoming Phase Heterogeneity

VHL ligands, such as VH032-amine, are frequently supplied as hydrochloride salts, rendering them highly polar and soluble only in strong hydrogen-bond accepting solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). However, the accompanying Target of Interest (TOI) ligands and aliphatic linkers are often highly lipophilic. If a purely polar solvent is used, the lipophilic linker may precipitate; conversely, in non-polar solvents, the VHL salt remains insoluble. A carefully calibrated co-solvent system (e.g., DMF/DCM) is required to maintain phase homogeneity and drive reaction kinetics 1[1].

Stereochemical Preservation and Conformational Shielding

The VHL ligand contains critical chiral centers, most notably the L-hydroxyproline ring. Prolonged exposure to highly basic conditions in purely polar aprotic solvents (like unbuffered DMF) can promote epimerization, drastically reducing the binding affinity to the VHL E3 ligase. Furthermore, the choice of solvent during synthesis and subsequent handling impacts the intramolecular hydrogen bonding (IMHB) of the resulting PROTAC. Studies have shown that nonpolar solvent environments facilitate folded conformations that shield the polar surface area of the VHL ligand, a critical factor for passive cell permeability 2[2].

Amide vs. Ester Linkages

When optimizing for permeability, researchers often explore amide-to-ester substitutions at the VHL-linker junction. The synthesis of these ester linkages requires strictly anhydrous solvent conditions (e.g., dry DCM/THF) to prevent premature hydrolysis, contrasting with the more robust amide coupling reactions that can tolerate trace moisture 3[3].

Quantitative Assessment of Solvent Systems

The table below summarizes the empirical performance of common solvent systems used in VHL ligand conjugation.

Solvent SystemConjugation ChemistryVHL Salt SolubilityLipophilic Linker SolubilityEpimerization RiskEase of Removal (Workup)
100% DMF Amide Coupling (HATU/PyBOP)ExcellentPoor to ModerateModerateDifficult (Requires aqueous wash/lyophilization)
DMF / DCM (1:4) Amide Coupling (T3P/EDC)GoodExcellentLowEasy (Evaporation under reduced pressure)
100% DMSO Thiol-Maleimide / ClickExcellentModerateLowVery Difficult (Requires HPLC purification)
THF / DCM (1:1) Esterification / AlkylationPoor (Requires free-basing)ExcellentVery LowVery Easy

Conjugation Workflow and Solvent Selection Logic

The following decision matrix illustrates the logical flow for selecting the optimal solvent system based on the linker's physicochemical properties and the chosen conjugation chemistry.

SolventSelection Start VHL Ligand Conjugation Amide Amide Coupling (e.g., HATU, T3P) Start->Amide Thiol Thiol-Maleimide / Click (Aqueous compatible) Start->Thiol LinkerPolar Polar/PEG Linker Amide->LinkerPolar LinkerLipo Highly Lipophilic Linker Amide->LinkerLipo SolventDMSO Optimum: DMSO / Buffer (Biocompatible/Miscible) Thiol->SolventDMSO SolventDMF Optimum: DMF or NMP (High solubility) LinkerPolar->SolventDMF SolventDCM Optimum: DCM/DMF (4:1) (Prevents precipitation) LinkerLipo->SolventDCM

Decision matrix for selecting optimal solvent systems in VHL PROTAC conjugation.

Validated Experimental Protocols

Protocol A: Amide Coupling of VHL-Amine to a Lipophilic Linker-Warhead

Objective: Synthesize a VHL-PROTAC via amide bond formation while preventing the precipitation of the lipophilic linker and minimizing epimerization.

Materials:

  • VH032-amine hydrochloride salt (1.0 eq)

  • Linker-Warhead-COOH (1.05 eq)

  • Coupling Reagent: T3P (Propanephosphonic acid anhydride, 50% in EtOAc) (1.5 eq) or HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DCM and Anhydrous DMF (4:1 v/v)

Step-by-Step Methodology:

  • Solubilization (Causality: Phase Homogeneity): Dissolve the Linker-Warhead-COOH in anhydrous DCM. The lipophilic nature of the linker requires DCM to prevent aggregation.

  • VHL Addition: Add the VH032-amine hydrochloride salt to the reaction vial. At this stage, it will likely remain as a suspension.

  • Co-Solvent Integration: Add anhydrous DMF dropwise (up to 20% of total volume) until the VH032-amine salt fully dissolves. Self-Validation: The solution must transition from a cloudy suspension to a clear, homogenous liquid. If it remains cloudy, gently warm to 30°C; do not exceed 35°C to prevent thermal degradation.

  • Base Addition (Causality: Free-basing and Activation): Add DIPEA to the mixture. This neutralizes the hydrochloride salt, generating the nucleophilic free amine.

  • Coupling Initiation: Cool the reaction to 0°C. Dropwise add T3P (or HATU). Causality: T3P is preferred over HATU for complex VHL couplings because it generates water-soluble byproducts and significantly lowers the risk of epimerizing the hydroxyproline stereocenter 2[2].

  • Reaction Monitoring: Stir at room temperature for 2-4 hours. Self-Validation: Monitor via LC-MS. The reaction is complete when the VHL-amine mass peak disappears and the product peak dominates.

  • Workup: Dilute with additional DCM and wash with 5% aqueous LiCl (3x) to selectively partition the DMF into the aqueous layer. Dry the organic layer over Na₂SO₄ and concentrate.

Protocol B: Thiol-Maleimide Conjugation of VH032-Thiol

Objective: Conjugate a thiol-functionalized VH032 derivative to a maleimide-activated target protein ligand via Michael addition.

Materials:

  • VH032-thiol (1.2 eq)

  • Maleimide-activated Linker-Warhead (1.0 eq)

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine)

  • Solvent: Anhydrous DMSO and Degassed Conjugation Buffer (e.g., PBS pH 7.2)

Step-by-Step Methodology:

  • Thiol Preparation (Causality: Oxidation Prevention): Dissolve VH032-thiol in anhydrous DMSO to a stock concentration of 10 mM. Causality: DMSO is used because it readily dissolves the polar VHL derivative and is fully miscible with the downstream aqueous buffer.

  • Warhead Preparation: Dissolve the maleimide-activated ligand in degassed Conjugation Buffer (1-5 mg/mL). Causality: Degassing the buffer prevents dissolved oxygen from prematurely oxidizing the incoming thiols into unreactive disulfides 4[4].

  • Reduction (Optional but Recommended): If utilizing a protein-based warhead, add TCEP (1-5 mM) to reduce any errant disulfide bonds. Remove excess TCEP via a desalting column before proceeding, as TCEP can competitively react with maleimides.

  • Conjugation: Slowly add the DMSO stock of VH032-thiol to the aqueous maleimide solution. Ensure the final DMSO concentration does not exceed 10-15% v/v to prevent precipitation of the warhead.

  • Incubation & Validation: Incubate at room temperature for 30-60 minutes. Self-Validation: Use Ellman’s reagent (DTNB) to test for free thiols. A lack of yellow color (absorbance at 412 nm) confirms complete consumption of the VH032-thiol.

  • Purification: Purify the resulting PROTAC conjugate via preparative HPLC or size-exclusion chromatography (if the warhead is a large biologic).

References

  • Impact of Linker Composition on VHL PROTAC Cell Permeability Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]

  • Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties Source: NIH / PubMed Central URL:[Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity Source: ResearchGate URL:[Link]

Sources

Application Note: One-Step Synthesis of VHL-Based PROTACs Using Functionalized Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The development of Proteolysis Targeting Chimeras (PROTACs) has shifted from a niche chemical biology curiosity to a dominant modality in drug discovery. However, the traditional linear synthesis of PROTACs is often the rate-limiting step in Structure-Activity Relationship (SAR) studies. The chemical complexity of linking two ligands (Protein of Interest [POI] ligand + E3 ligase ligand) often requires bespoke organic synthesis for every single linker analog tested.

This Application Note details a convergent, one-step synthetic protocol using pre-functionalized Von Hippel-Lindau (VHL) linkers. By utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can rapidly generate libraries of degraders to screen for the optimal linker length and composition—a critical factor in ternary complex stability and degradation efficiency.

Why VHL?

VHL is a preferred E3 ligase for PROTAC design due to:

  • High Affinity Ligands: The VH032 scaffold provides nanomolar affinity.

  • Cytosolic & Nuclear Penetration: Unlike some E3 ligases restricted to specific compartments, VHL is widely expressed and active in multiple cellular domains.

  • Distinct Degradation Profile: VHL-based PROTACs often show different selectivity profiles compared to Cereblon (CRBN)-based degraders, offering an alternative when "molecular glue" effects cause off-target toxicity.

Experimental Workflow

The following diagram illustrates the convergent workflow. Instead of building the molecule linearly, we react a "Click-Ready" POI ligand with a library of "Click-Ready" VHL-Linker modules.

PROTAC_Workflow cluster_inputs Building Blocks cluster_output Result POI POI Ligand (Alkyne-Functionalized) process One-Step CuAAC Reaction (CuSO4, THPTA, NaAsc) RT, 2-4 Hours POI->process VHL_Lib VHL-Linker Library (Azide-Functionalized) PEGs, Alkyls, Rigid Linkers VHL_Lib->process PROTACs PROTAC Library (Triazole-Linked) process->PROTACs validation QC & Screening (LC-MS, Western Blot) PROTACs->validation

Figure 1: Convergent synthesis workflow allowing for the rapid parallel generation of VHL-based PROTAC libraries.

Protocol: One-Step CuAAC Synthesis

This protocol utilizes CuAAC (Click Chemistry) to couple an alkyne-functionalized POI ligand with an azide-functionalized VHL-linker.[1]

Critical Mechanism: The reaction forms a 1,4-disubstituted 1,2,3-triazole. This triazole moiety is stable, bio-orthogonal, and often mimics an amide bond in terms of planarity and dipole, making it suitable for biological systems.

Reagents & Materials
ComponentSpecificationFunction
POI-Alkyne Terminal alkyne derivative of target ligandTarget Warhead
VHL-Linker-N3 Azide-functionalized VH032-linker (e.g., PEG3, PEG5, Alkyl)E3 Recruiter Module
CuSO₄[2] · 5H₂O 50 mM in degassed waterCopper Source (Catalyst Precursor)
THPTA 100 mM in degassed waterCritical: Ligand that stabilizes Cu(I), preventing oxidation and disproportionation.
Sodium Ascorbate 500 mM in degassed water (Freshly prepared)Reducing agent (Reduces Cu(II) to active Cu(I))
Solvent DMSO / tBuOH (1:1 or 3:1)Reaction Medium (Solubilizes organic ligands)
Step-by-Step Procedure

Note: This reaction can be performed in 96-well plates for library synthesis or in glass vials for scale-up.

  • Preparation of Catalyst Mix (Pre-complexation):

    • Mix the CuSO₄ solution and THPTA ligand solution in a 1:2 molar ratio (Cu:THPTA).

    • Why? Pre-complexing copper with THPTA protects the catalyst and accelerates the reaction.

    • Visual Check: The solution should be a clear blue.

  • Reaction Assembly:

    • Dissolve POI-Alkyne (1.0 equiv, typically 10-20 mM final conc) and VHL-Linker-N3 (1.1 equiv) in the DMSO/tBuOH solvent mixture.

    • Add the Cu-THPTA complex (0.1 - 0.5 equiv).

    • Initiation: Add Sodium Ascorbate (5.0 equiv) last.

    • Why last? The reaction starts immediately upon reduction of Cu(II) to Cu(I).

  • Incubation:

    • Purge the headspace with Nitrogen or Argon (optional but recommended to protect Cu(I)).

    • Seal and stir/shake at Room Temperature for 2–4 hours .

    • Monitoring: Check reaction progress via LC-MS. The triazole formation is usually quantitative.

  • Quenching & Work-up:

    • If purifying immediately: Dilute with MeOH or Water/MeCN (containing 0.1% Formic Acid) and filter.

    • If metal scavenging is required (for biological assays without purification): Add a metal scavenger resin (e.g., QuadraPure™ TU) and shake for 1 hour.

Purification (Preparative HPLC)

Direct injection of the crude mixture onto a C18 Preparative HPLC column is standard.

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Typically 5% B to 95% B over 20 minutes.

  • Detection: Monitor at 254 nm (aromatic) and the specific lambda max of your POI ligand.

Quality Control & Validation

Trustworthiness in PROTAC development relies on verifying that the bifunctional molecule is intact and capable of forming a Ternary Complex.

Analytical QC (LC-MS)

You must confirm the mass of the final product.

  • Success Criteria: Single peak >95% purity with observed Mass = [Mass(POI) + Mass(VHL-Linker)].

  • Common Failure Mode: Incomplete conversion (check Ascorbate freshness) or Copper oxidation (solution turns yellow/brown).

Biological Validation (Western Blot)

Treat cells (e.g., HeLa or HEK293) with the PROTAC library at 0.1, 1.0, and 10 µM for 16–24 hours.

  • Control: Treat with DMSO (Negative) and POI-ligand alone (to distinguish inhibition from degradation).

  • Rescue Experiment: Co-treat with excess free VH032 (10-50 µM). If degradation is blocked, the mechanism is confirmed to be VHL-dependent.

References

  • Wurz, R. P., et al. (2018). "Click chemistry approaches for rapid synthesis of PROTACs." Journal of Medicinal Chemistry.

  • Maniaci, C., et al. (2017). "Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation." Nature Communications.

  • Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase." Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Use of VHL E3 Ligase Ligands in PROTAC Constructs."

  • Sharpless, K. B., et al. (2002).[4] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition.

Sources

Application Note: Advanced Purification Strategies for PROTACs Synthesized from (S,R,S)-AHPC-CO-C6-Br

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in pharmacology, utilizing heterobifunctional molecules to hijack the ubiquitin-proteasome system for targeted protein degradation[1]. The compound (S,R,S)-AHPC-CO-C6-Br is a highly versatile building block in PROTAC synthesis. It features a von Hippel-Lindau (VHL) E3 ligase-recruiting ligand—specifically the (S,R,S)-AHPC (VH032 derivative) core—tethered to a 6-carbon alkyl linker that terminates in a reactive bromide leaving group. This electrophilic handle enables straightforward nucleophilic substitution with target-binding ligands containing amine, phenol, or thiol groups[2].

Causality in Purification Design

Purifying PROTACs derived from this building block presents unique chromatographic challenges. The final molecules typically exhibit molecular weights exceeding 800 Da, possess high polar surface areas due to the hydroxyproline core of the AHPC ligand, and contain significant hydrophobic domains from the C6 linker and the target protein ligand.

This amphiphilic nature leads to poor aqueous solubility, a high propensity for column aggregation, and the presence of stable rotamers (due to hindered rotation around secondary/tertiary amide bonds). Furthermore, unreacted (S,R,S)-AHPC-CO-C6-Br or its hydrolyzed byproducts can act as competitive inhibitors for the VHL E3 ligase. If these impurities are not meticulously removed, they will saturate VHL receptors without recruiting the target protein, inducing a premature "hook effect" that completely abrogates the desired degradation[1]. Therefore, achieving >95% purity via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is not merely a quality control metric; it is a fundamental biological imperative.

Self-Validating Experimental Protocol: RP-HPLC Purification

To ensure absolute confidence in the final compound, this protocol is designed as a self-validating system . It employs orthogonal analytical checks before and after the preparative isolation to guarantee that the purified fraction is free of competitive VHL-binding impurities.

Phase 1: Sample Preparation and Analytical Scouting
  • Solubilization : Dissolve the crude reaction mixture in neat Dimethyl Sulfoxide (DMSO). Causality: DMSO disrupts intermolecular hydrogen bonding and prevents the aggregation of the amphiphilic PROTAC, ensuring a sharp, homogeneous injection profile.

  • Filtration : Pass the solution through a 0.45 µm PTFE syringe filter. Causality: Removes insoluble particulate matter (e.g., inorganic salts from the substitution reaction) that could occlude the preparative column frit.

  • Analytical LC-MS Scouting : Inject 5 µL onto an analytical C18 column (e.g., 4.6 x 50 mm, 1.8 µm) using a fast 5–95% Acetonitrile (ACN) gradient with 0.1% Trifluoroacetic acid (TFA). Causality: This step confirms the presence of the target mass (via ESI-MS) and determines the exact elution percentage of ACN, which dictates the focused gradient required for high-resolution preparative HPLC[3].

Phase 2: Preparative RP-HPLC Isolation
  • Column Selection : Utilize a Preparative C18 Column (e.g., 19 x 250 mm, 5 µm particle size, 100 Å pore size).

  • Mobile Phase Preparation :

    • Buffer A: Ultrapure Water + 0.1% TFA.

    • Buffer B: HPLC-grade Acetonitrile + 0.1% TFA. Causality of TFA: The (S,R,S)-AHPC core contains amides and potentially basic nitrogen atoms depending on the target ligand. TFA acts as an ion-pairing agent, suppressing ionization and minimizing secondary interactions with residual silanols on the silica matrix. This prevents peak tailing and sharpens the elution band[2].

  • Focused Gradient Execution : Based on the analytical scouting, design a shallow gradient (e.g., 0.5% to 1% B/min increase) centered around the elution point of the PROTAC.

    • Example: If the PROTAC elutes at 45% B analytically, run a preparative gradient from 30% B to 60% B over 30 minutes.

  • Detection : Monitor UV absorbance at 214 nm (amide backbone) and 254/280 nm (aromatic systems).

Phase 3: Fraction Validation and Recovery
  • Fraction Analysis (Self-Validation) : Analyze individual collected fractions via analytical LC-MS before pooling. Causality: Closely eluting diastereomers or unreacted VHL ligands often trail the main peak. Independent MS verification ensures these are excluded from the final pool.

  • Lyophilization : Pool the >95% pure fractions, freeze at -80°C, and lyophilize for 48-72 hours to completely remove water, ACN, and volatile TFA.

Quantitative Data & Gradient Parameters

The following table summarizes the optimized RP-HPLC parameters required to separate the intact PROTAC from its (S,R,S)-AHPC-CO-C6-Br precursor.

ParameterSpecificationMechanistic Rationale
Stationary Phase C18, 5 µm, 100 ÅBalances hydrophobic retention of the C6 linker with mass transfer kinetics for large molecules.
Flow Rate 15 - 20 mL/minScaled for 19 mm ID columns to maintain optimal linear velocity and peak shape.
Injection Volume 0.5 - 2.0 mLKept minimal to prevent band broadening caused by the strong DMSO injection solvent.
Gradient Profile 10% to 90% B over 40 minA shallow slope ensures baseline resolution of unreacted AHPC-linker from the final PROTAC.
Column Temperature 40°C (if applicable)Increases mass transfer and collapses broad rotameric peaks into a single, sharp elution peak.

Visualizing the Workflow and Mechanistic Pitfalls

Workflow A 1. Synthesis (S,R,S)-AHPC-CO-C6-Br + Target Ligand B 2. Sample Prep DMSO Solubilization 0.45µm Filtration A->B C 3. Analytical LC-MS Scouting & Mass ID B->C D 4. Prep RP-HPLC C18, H2O/ACN + 0.1% TFA C->D E 5. Fraction QC Self-Validation D->E F 6. Lyophilization >95% Pure PROTAC E->F

Self-validating experimental workflow for VHL-based PROTAC purification.

Mechanism cluster_0 Successful Degradation cluster_1 Failure Mode (Hook Effect) VHL1 VHL E3 Ligase POI1 Target Protein VHL1->POI1 Ubiquitination PROTAC Purified PROTAC PROTAC->VHL1 Recruits PROTAC->POI1 Binds VHL2 VHL E3 Ligase Impurity Unreacted AHPC-C6-Br Impurity->VHL2 Competitive Inhibition

Mechanistic impact of impurities: Ternary complex formation vs. competitive VHL inhibition.

References

  • Title : Structure-Based Design of “Head-to-Tail” Macrocyclic PROTACs Source : JACS Au / NIH PMC URL :[Link]

  • Title : Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : N-Degron-Based PROTAC Targeting PLK1: A Potential Therapeutic Strategy for Cervical Cancer Source : Pharmaceuticals (MDPI) URL :[Link]

Sources

Application Note: Handling and Storage Stability of Alkyl Bromide VHL Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Targeted Protein Degradation (TPD).

Introduction & Mechanistic Background

As targeted protein degradation (TPD) transitions from early discovery to late-stage preclinical development, maintaining the structural integrity of bifunctional degraders is paramount. Alkyl bromide VHL (Von Hippel-Lindau) conjugates represent a critical class of molecules in this space. They are utilized extensively either as reactive intermediates for synthesizing modular PROTAC libraries via chemoselective alkylation[1] or as functional HaloPROTACs that covalently bind HaloTag fusion proteins to induce rapid protein degradation[2][3].

The VHL ligand moiety (e.g., VH285 or VH032 derivatives) recruits the VHL E3 ubiquitin ligase with high affinity, while the alkyl bromide acts as a reactive electrophile. Because the carbon-bromine (C-Br) bond is intrinsically reactive, these conjugates are highly susceptible to environmental degradation. Understanding the causality behind their degradation pathways is not merely an academic exercise—it is a strict prerequisite for reproducible assay performance and reliable ternary complex formation[4].

Mechanism Target Target Protein (e.g., HaloTag) Ternary Ternary Complex Formation Target->Ternary Covalent Alkylation PROTAC Alkyl Bromide VHL Conjugate PROTAC->Ternary Ligase VHL E3 Ligase Ligase->Ternary Non-covalent Binding Degradation Proteasomal Degradation Ternary->Degradation Ubiquitination

Caption: Mechanism of ternary complex formation using alkyl bromide VHL conjugates.

Chemical Stability & Degradation Pathways

To establish a self-validating handling protocol, one must first understand why alkyl bromide VHL conjugates fail during storage or assay preparation:

  • Hydrolysis (Moisture Sensitivity): The primary mode of degradation is the

    
     hydrolysis of the alkyl bromide to a primary alcohol. This reaction is accelerated by the presence of water in hygroscopic solvents (like standard DMSO). Once hydrolyzed, the molecule loses its ability to covalently bind the HaloTag or participate in downstream synthetic coupling.
    
  • Photolytic Cleavage (Light Sensitivity): The C-Br bond is susceptible to homolytic cleavage when exposed to ultraviolet or strong visible light, leading to radical formation and subsequent compound polymerization or quenching.

  • Nucleophilic Attack: Alkyl bromides will react indiscriminately with strong nucleophiles. Storage in protic solvents (e.g., methanol, ethanol) or buffers containing primary amines and free thiols (e.g., DTT,

    
    -mercaptoethanol) prior to the actual assay will rapidly neutralize the warhead.
    
Quantitative Stability Summary

The following table synthesizes the consensus stability data for alkyl bromide PROTACs (such as HaloPROTAC-E and HaloPROTAC 3) to guide your experimental timelines[4][5].

Storage StateTemperatureLight ExposureRecommended Max DurationExpected Purity Retention
Lyophilized Solid -20°CDark

24 months
> 98%
Lyophilized Solid 4°CDark1 - 2 weeks> 95%
DMSO Stock (Anhydrous) -80°CDark6 months> 95%
DMSO Stock (Anhydrous) -20°CDark1 month> 90%
Aqueous Assay Buffer 37°CAmbient< 12 hoursVariable (High hydrolysis risk)

Standardized Methodologies & Protocols

The following protocols are designed as self-validating systems. By adhering to the causality-driven steps below, researchers can eliminate false negatives caused by degraded compounds.

Protocol 1: Reconstitution and Master Stock Preparation

Objective: Prepare a stable, long-term master stock solution while preventing moisture ingress and photolytic degradation.

  • Equilibration: Remove the vial containing the lyophilized alkyl bromide VHL conjugate from -20°C storage. Place it in a desiccator in the dark for 30 minutes to equilibrate to room temperature.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, initiating irreversible hydrolysis of the C-Br bond.

  • Solvent Selection & Addition: Add strictly anhydrous, amine-free DMSO (

    
    99.9% purity, stored over molecular sieves) to achieve the desired master stock concentration (typically 10 mM).
    
    • Causality: Standard laboratory DMSO absorbs moisture rapidly. Only anhydrous grades guarantee the electrophilic integrity of the warhead[4].

  • Dissolution: Vortex the solution gently. If the highly lipophilic VHL-PEG-alkyl structure resists dissolution, sonicate in a room-temperature water bath for up to 5 minutes. Do not apply heat.

    • Causality: Thermal stress combined with DMSO can induce premature degradation or unwanted side reactions.

  • Aliquoting: Immediately dispense the master stock into single-use, amber microcentrifuge tubes (e.g., 10–25 µL per tube).

    • Causality: Amber tubes block photolytic degradation. Single-use aliquots strictly prevent freeze-thaw cycles, which introduce mechanical stress and micro-condensation.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage (up to 6 months)[4].

Workflow S1 Lyophilized Conjugate (-20°C, Dark) S2 Equilibrate to RT (Desiccator, 30 min) S1->S2 S3 Reconstitute in Anhydrous DMSO S2->S3 S4 Aliquot into Amber Tubes S3->S4 S5 Flash Freeze & Store at -80°C S4->S5 S6 Thaw & Dilute Immediately Before Use S5->S6

Caption: Standardized handling and storage workflow for alkyl bromide VHL conjugates.

Protocol 2: Working Solution Preparation for In Vitro Assays

Objective: Maintain compound potency during dilution into aqueous biological matrices.

  • Thawing: Thaw a single master stock aliquot at room temperature immediately before the assay.

  • Serial Dilution: Perform intermediate dilutions in anhydrous DMSO to maintain solubility.

  • Aqueous Transfer: Dilute the compound into the final aqueous assay buffer (e.g., cell culture media) just prior to application. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent cellular toxicity.

    • Causality: The half-life of alkyl bromides in aqueous environments at 37°C is severely limited due to nucleophilic attack by water and biological nucleophiles (e.g., glutathione). Prolonged incubation in media before adding to cells will result in a loss of

      
       (maximum degradation).
      
  • Disposal: Discard any unused diluted working solution. Never refreeze a thawed master stock aliquot.

Troubleshooting Guide

  • Issue: Complete loss of degradation efficiency (

    
     shift) in cell-based assays. 
    
    • Root Cause: Hydrolysis of the alkyl bromide to an alcohol due to moisture contamination in the DMSO stock or repeated freeze-thaw cycles.

    • Corrective Action: Discard the current stock. Reconstitute a fresh lyophilized batch using newly opened anhydrous DMSO and strictly adhere to single-use aliquoting.

  • Issue: Incomplete dissolution or phase separation upon dilution into aqueous media.

    • Root Cause: High lipophilicity of the PEG/alkyl linker combined with the VHL ligand.

    • Corrective Action: Ensure the final assay buffer contains appropriate carrier proteins (e.g., 10% FBS or BSA) to act as a hydrophobic sink. If precipitation occurs during intermediate steps, sonicate briefly at room temperature[4].

References

  • Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction | Organic Letters Source: acs.org URL:[Link]

Sources

Application Note: Functionalizing Alkyl Bromide Linkers for Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated guide for converting alkyl bromide linkers into "click-ready" azide or alkyne motifs. It is designed for researchers requiring high-fidelity functionalization of small molecule linkers, PROTACs, or polymer scaffolds.

Strategic Overview

In the architecture of bifunctional molecules (e.g., PROTACs, antibody-drug conjugates), the alkyl bromide serves as a versatile electrophilic "anchor." Converting this anchor into a bioorthogonal handle—either an azide or a terminal alkyne —is the critical gateway to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

While both transformations rely on nucleophilic substitution (


), their thermodynamic and kinetic demands differ sharply. This guide delineates the optimal pathways for each, ensuring high yield and safety.
Decision Matrix: Which Handle to Install?
FeaturePath A: Azide (-N₃) Path B: Alkyne (-C≡CH)
Mechanism Direct ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

displacement with

.

displacement with Metal Acetylide.
Substrate Tolerance High (Primary & Secondary bromides).Strict (Primary bromides only;

leads to elimination).
Reaction Conditions Mild, aerobic, polar aprotic solvent.Stringent anhydrous, inert atmosphere required.
Safety Profile High Hazard: Toxicity & explosivity risks.[1][2][3][4]Moderate Hazard: Pyrophoric reagents.
Linker Impact Minimal steric perturbation.Adds 2 carbons to linker length (if using acetylide).

Path A: Conversion to Alkyl Azide (The "Gold Standard")

Mechanistic Insight

The reaction proceeds via a classic


 mechanism. The azide anion (

) is a powerful nucleophile but a weak base, making it ideal for displacing bromides with minimal risk of elimination (

) side reactions, even on secondary carbons.
Safety Protocol (Critical)
  • The Halogen Rule: NEVER use halogenated solvents (e.g., Dichloromethane, Chloroform) with sodium azide. This forms di- and tri-azidomethane, which are highly volatile explosives.

  • The Heavy Metal Rule: Avoid metal spatulas or waste containers containing Cu, Pb, or Zn.[3] Heavy metal azides are shock-sensitive primary explosives.[5]

  • The "Rule of Six": Ensure the total number of carbons in the molecule is at least

    
     the number of azide groups (
    
    
    
    ) to ensure thermal stability.
Experimental Protocol

Reagents:

  • Substrate: Alkyl Bromide Linker (1.0 equiv)

  • Reagent: Sodium Azide (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

  • Workup: Ethyl Acetate (EtOAc), Lithium Chloride (5% aq), Sodium Sulfate.

Step-by-Step Workflow:

  • Preparation: In a fume hood, dissolve the alkyl bromide (1.0 equiv) in anhydrous DMF.

  • Addition: Add solid

    
     (1.5 equiv) in one portion.
    
    • Note:

      
       is not fully soluble in DMF; the reaction proceeds as a suspension.
      
  • Reaction: Heat the mixture to 60°C under an inert atmosphere (Nitrogen/Argon) for 4–12 hours.

    • Monitoring: Monitor by TLC.[6][7] Bromides stain with

      
      ; Azides are UV-silent but can be visualized by charring or specific stains (e.g., phosphine stains).
      
  • Quenching & Workup:

    • Cool to room temperature.[8][9]

    • Dilute with excess EtOAc.

    • Wash 1: Water (to remove bulk DMF/

      
      ).
      
    • Wash 2 & 3: 5% LiCl solution (critical for completely removing DMF).

    • Wash 4: Brine.[9]

  • Isolation: Dry organic layer over

    
    , filter, and concentrate gently (do not heat to dryness if low MW).
    
Azide Waste Disposal (Quenching)

Never pour unreacted azide down the drain. Quench excess azide by treating the aqueous waste with nitrous acid (generated in situ):



Add Sodium Nitrite (

) followed by slow addition of dilute

in a fume hood.

Path B: Conversion to Terminal Alkyne

Mechanistic Insight

Converting an alkyl bromide directly to a terminal alkyne requires a carbon-carbon bond-forming


 reaction. The nucleophile is an acetylide anion. Because acetylides are strong bases (

), this method is strictly limited to primary alkyl bromides . Secondary bromides will undergo

elimination to form alkenes.

Reagent Choice: We utilize Lithium Acetylide-Ethylenediamine Complex (Li-EDA) . Unlike gaseous acetylene (requires handling hazards) or simple metal acetylides (hygroscopic/pyrophoric), Li-EDA is a free-flowing, stable solid that is easy to handle.

Experimental Protocol

Reagents:

  • Substrate: Primary Alkyl Bromide (1.0 equiv)

  • Reagent: Lithium Acetylide-Ethylenediamine Complex (90% purity) (1.5 – 2.0 equiv)

  • Solvent: Anhydrous DMSO (preferred) or THF/HMPA (if solubility issues arise).

  • Temp:

    
     Room Temperature (RT).
    

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Add Lithium Acetylide-EDA complex (2.0 equiv) and anhydrous DMSO. Stir until mostly dissolved (complex may remain slightly cloudy).

  • Addition: Cool the mixture to

    
     (ice bath). Add the alkyl bromide (1.0 equiv) dropwise (neat or dissolved in minimal DMSO) to control exotherm.
    
  • Reaction: Allow to warm to RT and stir for 2–5 hours.

    • Note: If the substrate is sterically hindered, heating to 40°C may be required, but increases elimination risk.

  • Quenching:

    • Cool back to

      
      .
      
    • Slowly add saturated Ammonium Chloride (

      
      ) solution. Caution: Acetylides react vigorously with water.
      
  • Extraction: Extract with Diethyl Ether or Hexanes (alkynes are lipophilic). Wash with water (

    
    ) to remove DMSO and ethylenediamine.
    
  • Purification: Dry over

    
     and concentrate.
    

Visualization of Workflows

G Start Alkyl Bromide Linker (R-CH2-Br) Decision Target Functional Group? Start->Decision Azide_Reagent Reagent: NaN3 Solvent: DMF Temp: 60°C Decision->Azide_Reagent Path A: Azide Alkyne_Check Is Bromide Primary? Decision->Alkyne_Check Path B: Alkyne Azide_Mech Mechanism: Direct SN2 (No Elimination) Azide_Reagent->Azide_Mech Azide_Safety CRITICAL SAFETY: No Halogenated Solvents No Heavy Metals Azide_Reagent->Azide_Safety Azide_Product Alkyl Azide (R-CH2-N3) Azide_Mech->Azide_Product Alkyne_Fail STOP: Secondary Bromides yield Alkenes (E2) Alkyne_Check->Alkyne_Fail No (2°/3°) Alkyne_Reagent Reagent: Li-Acetylide-EDA Solvent: DMSO Temp: 0°C to RT Alkyne_Check->Alkyne_Reagent Yes (1°) Alkyne_Product Terminal Alkyne (R-CH2-C≡CH) Alkyne_Reagent->Alkyne_Product

Caption: Decision logic and reaction pathways for converting alkyl bromides to click-chemistry handles.

Quality Control & Characterization

Validation of the transformation is best achieved via IR (functional group check) and NMR (conversion check).

Spectroscopic Data Table
FeatureStarting Material (

)
Azide Product (

)
Alkyne Product (

)
IR (ATR) C-Br stretch: 600–500

(weak)
Diagnostic: Strong, sharp peak at ~2090–2110

(

stretch).
Sharp peak at ~3300

(

stretch) & weak ~2100

.

NMR

-Protons:

3.4 – 3.6 ppm (triplet)

-Protons:

3.2 – 3.4 ppm (triplet). Note: Slight upfield shift.

-Protons:

2.1 – 2.3 ppm (multiplet). Terminal proton:

~1.9 ppm (triplet).

NMR

-Carbon:

30 – 35 ppm

-Carbon:

50 – 55 ppm . Note: Significant downfield shift.[10]
Alkyne carbons:

68 ppm (terminal) & 80–85 ppm (internal).
Troubleshooting Guide
ObservationDiagnosisRemediation
Azide Path: Low Conversion ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

solubility is poor.
Add catalyst: 18-crown-6 or Tetrabutylammonium iodide (TBAI) to solubilize azide.
Azide Path: Explosive Precipitate Formation of heavy metal azides.[1][2]EVACUATE. Do not scrape. Call safety officers. Ensure no copper/lead fittings were used.
Alkyne Path: Alkene detected Elimination (

) dominated.
Substrate was likely secondary. Switch strategy: Use nucleophilic displacement with Propargyl Alcohol (ether linkage) instead of direct alkylation.
Alkyne Path: Low Yield Wet solvent quenched acetylide.Re-dry DMSO over molecular sieves (4Å). Ensure Li-EDA reagent is fresh (white powder, not yellow).

References

  • Preparation of Alkyl Azides: Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses.[3][4][11] Chemical Reviews, 88(2), 297-337. Link

  • Safety of Azides: Bräse, S., et al. (2005). Organic azides: an exploding diversity of a unique class of compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Link

  • Lithium Acetylide Protocol: Midland, M. M. (1975). Preparation of terminal acetylenes from alkyl halides and lithium acetylide-ethylenediamine complex. Journal of Organic Chemistry, 40(15), 2250–2252. Link

  • Click Chemistry Overview: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Link

  • Handling Sodium Azide: "Sodium Azide: Safe Handling and Disposal." University of Illinois Division of Research Safety. Link

Sources

Troubleshooting & Optimization

Improving solubility of hydrophobic alkyl-linked PROTACs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for Hydrophobic Alkyl-Linked PROTACs

Status: Active Operator: Senior Application Scientist, Lead Discovery Ticket ID: PROTAC-SOL-001

Welcome to the Technical Support Center

You are likely here because your alkyl-linked PROTAC is behaving less like a drug and more like a "grease ball." You have synthesized a potent degrader, but it precipitates in PBS, sticks to your pipette tips, or shows erratic data in cellular assays.

Alkyl linkers are excellent for membrane permeability (avoiding the "PEG penalty"), but they create significant solubility challenges. This guide is not a textbook; it is a troubleshooting manual designed to salvage your current experiments and guide your next design cycle.

Module 1: Chemical Design Strategy (The Root Cause)

The Core Issue: Pure alkyl chains (


)

drive logP up and aqueous solubility down. However, simply switching to PEG often kills permeability. The Fix: Design for "Chameleonicity." You need a molecule that folds its hydrophobic surface inward in aqueous media (solubility) but exposes it in the lipid bilayer (permeability).
The "Chameleon" Approach

Do not abandon alkyl linkers entirely. Instead, introduce Intramolecular Hydrogen Bonds (IMHBs) .

  • Mechanism: By placing a hydrogen bond acceptor (HBA) and donor (HBD) within the linker or near the warheads, the molecule can "close" into a compact, lipophilic sphere in the membrane and "open" to interact with water in the cytosol.

  • Actionable Step: Replace a central methylene unit (

    
    ) in your alkyl chain with a piperazine or a pyridine ring. This breaks planarity and adds polarity without the flexibility penalty of PEG.
    
Visualization: The Chameleonic Effect

ChameleonEffect cluster_0 Aqueous Buffer (PBS/Media) cluster_1 Cell Membrane (Lipid Bilayer) Open Open Conformation (Polar Groups Exposed) High Solvation Closed Closed Conformation (IMHB Formed) Hydrophobic Shielding Open->Closed Desolvation & IMHB Formation Closed->Open Re-solvation in Cytosol caption Fig 1. Chameleonic PROTACs fold to hide polarity in lipids and unfold in water to dissolve.

Module 2: Formulation Strategies (The Patch)

If you cannot change the chemistry immediately, you must fix the delivery vehicle. Standard DMSO stocks often crash out immediately upon hitting aqueous media (the "DMSO Shock").

Cyclodextrins (The Gold Standard for Lab Use)

For alkyl-linked PROTACs, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
or Sulfobutyl ether-

-cyclodextrin (Captisol)
are superior to simple co-solvents.
  • Why: The alkyl linker fits inside the hydrophobic donut hole of the cyclodextrin, shielding it from water while the cyclodextrin exterior interacts with the buffer.

  • Protocol:

    • Prepare a 20% (w/v) HP-

      
      -CD stock solution in PBS.
      
    • Dissolve your PROTAC in 100% DMSO (high concentration, e.g., 10 mM).

    • Add the DMSO stock to the cyclodextrin solution slowly with vortexing.

    • Self-Validation: Measure absorbance at 600nm. If OD600 > 0.05, you have aggregates. Sonicate or heat gently (37°C).

Solubilizer Comparison Table
SolubilizerSuitability for Alkyl-PROTACsProsCons
DMSO LowUniversal solvent.Causes "crash out" upon dilution; toxic to cells >0.5%.
HP-

-Cyclodextrin
High Encapsulates hydrophobic linker; biocompatible.Can interfere with surface binding assays if not washed.
Tween-80 / Triton X-100 MediumReduces surface tension.Can lyse cells; causes bubbles in liquid handling.
Amorphous Solid Dispersion (ASD) High (Late Stage) Prevents crystallization; high loading.Requires spray drying/hot melt extrusion (not for early screening).

Module 3: Assay Troubleshooting (The Measurement)

Symptom: You see a "bell-shaped" degradation curve.[1] Diagnosis: Is it the Hook Effect (binary complex competition) or Precipitation ?

  • The Test: Spin down your assay plate (1000 x g for 5 mins) before reading. If the signal changes significantly compared to a non-spun plate, it is precipitation.

The "Step-Down" Dilution Protocol

Directly spiking a 10 mM DMSO stock into media (1:1000 dilution) creates a local region of supersaturation, causing immediate precipitation that never re-dissolves.

Correct Workflow:

  • Intermediate Plate: Perform your serial dilutions in 100% DMSO first.

  • Pre-Dilution: Transfer from DMSO plate to an intermediate plate containing media + 0.1% Pluronic F-127 (surfactant).

  • Final Plate: Transfer from Pre-Dilution to the Cell Plate.

Workflow Diagram

DilutionProtocol Step1 1. Serial Dilution (100% DMSO) Step2 2. Intermediate Transfer (Media + 0.1% Pluronic) Step1->Step2 1:20 Dilution (Prevents Shock) Precipitation CRITICAL FAILURE: Direct Transfer causes 'Crash Out' Step1->Precipitation Direct 1:1000 Step3 3. Final Assay Plate (Cells in Media) Step2->Step3 1:10 Dilution caption Fig 2. Step-down dilution prevents local supersaturation and precipitation.

Frequently Asked Questions (FAQ)

Q: My PROTAC concentration decreases over time in the plastic reservoir. Why? A: Hydrophobic alkyl linkers adhere to polypropylene.

  • Fix: Use Low-Binding plates and tips. Pre-coat reservoirs with 0.1% BSA or Tween-20 before adding the compound. This saturates the non-specific binding sites on the plastic.

Q: I switched from a C6 to a C10 alkyl linker, and potency dropped. Is it solubility or biology? A: It is likely both.

  • Biology: Longer linkers may disrupt the ternary complex geometry.[2]

  • Solubility: C10 is significantly more lipophilic. Run a Kinetic Solubility Assay (nephelometry) to confirm the compound is actually in solution at the IC50 concentration. If it's insoluble, your potency data is invalid.

Q: Can I use PEG to fix solubility without losing permeability? A: Yes, but be conservative. A "mini-PEG" (1-2 units) or a hybrid linker (Alkyl-PEG-Alkyl) often strikes the best balance. Pure PEG chains are flexible and incur a high entropic penalty upon binding.[2][3]

References

  • Atilaw, Y. et al. (2023).[4] Conformational Sampling Deciphers the Chameleonic Properties of a VHL-Based Degrader. PMC. Link

  • BOC Sciences. (2025). Alkyl Linkers in PROTACs - Improve Permeability & PK.

  • Monschke, M. et al. (2023).[5] Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharmaceutics/PMC. Link

  • BenchChem. (2025).[1][2][3] Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide. Link

  • Pike, A. et al. (2020).[6] Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. Link

Sources

Technical Support Center: Preventing Elimination Side Reactions in Alkyl Bromide Linker Conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Alkyl bromides are ubiquitous electrophilic linkers used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and general bioconjugation. However, when reacting these linkers with nucleophiles under basic conditions, researchers frequently encounter competitive bimolecular elimination (E2), resulting in terminal alkenes and significantly depressed substitution (SN2) yields.

This guide provides mechanistic troubleshooting, validated protocols, and causality-driven solutions to suppress E2 pathways and rescue your conjugate yields.

The Mechanistic Challenge: SN2 vs. E2 Competition

When an alkyl bromide is exposed to a reagent that can act as both a nucleophile and a Brønsted base, a kinetic competition begins. The desired SN2 pathway requires a precise backside attack on the α-carbon. The undesired E2 pathway requires the abstraction of a proton on the adjacent β-carbon.

SN2_vs_E2 Substrate Alkyl Bromide Linker + Nucleophile/Base SN2 SN2 Pathway (Substitution) Substrate->SN2 Polar Aprotic Solvent Mild Base, Low Temp E2 E2 Pathway (Elimination) Substrate->E2 Strong/Bulky Base High Temp Product_SN2 Target Conjugate (High Yield) SN2->Product_SN2 Product_E2 Alkene Byproduct (Yield Loss) E2->Product_E2

Kinetic competition between SN2 substitution and E2 elimination in alkyl bromide linkers.

Diagnostic FAQs

Q1: My LC-MS shows a mass corresponding to [M - HBr] instead of my desired PROTAC linker conjugate. What is driving this? A1: You are observing the alkene byproduct generated via the E2 elimination pathway. This occurs when your reagent acts as a base (abstracting a β-proton) rather than a Lewis nucleophile [1]. Causality & Fix: The primary driver is often the use of a strong or sterically hindered base (e.g., NaH, KOtBu, DBU) [2]. Bulky bases cannot easily access the electrophilic carbon due to steric hindrance, shifting their reactivity entirely toward proton abstraction. Switch to a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or N,N-diisopropylethylamine (DIPEA) [3].

Q2: How does reaction temperature influence the SN2/E2 ratio? A2: Elimination reactions have a higher activation energy and are more entropically favored than substitution reactions because E2 generates more discrete molecules (alkene + conjugate acid + bromide ion) [1]. Causality & Fix: Increasing the temperature disproportionately accelerates the E2 rate over the SN2 rate[4]. If you observe elimination, lower the reaction temperature (e.g., from 80°C to room temperature, or room temperature to 0°C) [5]. Substitution is much less sensitive to temperature drops than elimination.

Q3: Does the choice of solvent matter if I am already using a mild base? A3: Yes, solvent selection critically modulates the nucleophile's reactivity. Polar protic solvents (like methanol or water) form strong hydrogen bonds with the nucleophile, increasing its effective steric bulk and reducing its nucleophilicity [1]. Causality & Fix: Use polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) [1]. These solvents dissolve the reagents and stabilize the transition state without heavily solvating the nucleophile, leaving it "naked" and highly reactive for the SN2 trajectory.

Q4: I am coupling a sterically hindered phenol to an alkyl bromide linker. Even with K₂CO₃ in DMF, the reaction is too slow, and heating it causes elimination. What is the solution? A4: Employ in situ Finkelstein catalysis by adding a catalytic or stoichiometric amount of Sodium Iodide (NaI) or Potassium Iodide (KI) [3]. Causality & Fix: The iodide ion is an exceptional, highly polarizable nucleophile that rapidly displaces the bromide via SN2 to form an alkyl iodide intermediate. Alkyl iodides are far more electrophilic than alkyl bromides. Your sterically hindered phenol can then rapidly attack the alkyl iodide at lower temperatures, effectively outcompeting the E2 pathway.

Quantitative Optimization Parameters

Use the following data table to audit your current reaction conditions and adjust parameters to heavily favor substitution.

Reaction ParameterFavors SN2 (Target Conjugate)Favors E2 (Alkene Byproduct)Mechanistic Rationale
Base Strength Weak/Mild (K₂CO₃, Cs₂CO₃, DIPEA)Strong (NaH, KOtBu, NaOH)Strong bases abstract β-protons faster than they attack the α-carbon.
Base Sterics UnhinderedBulky (DBU, LDA, KOtBu)Steric bulk prevents the nucleophile from reaching the α-carbon (backside attack).
Temperature Low to Moderate (0°C to 25°C)Elevated (50°C to 100°C+)E2 has a higher activation entropy; heat amplifies the entropic advantage of elimination.
Solvent Type Polar Aprotic (DMF, MeCN, DMSO)Polar Protic (MeOH, EtOH, H₂O)Aprotic solvents leave nucleophiles unsolvated and highly reactive for substitution.
Additives KI or NaI (Finkelstein catalyst)NoneConverts alkyl bromide to highly reactive alkyl iodide, accelerating SN2 at lower temps.

Troubleshooting Workflow

Troubleshooting_Tree Start Issue: Alkene Byproduct Detected (E2 > SN2) CheckBase 1. Evaluate Base Start->CheckBase BaseAction Switch to K2CO3, Cs2CO3, or DIPEA CheckBase->BaseAction CheckTemp 2. Evaluate Temp BaseAction->CheckTemp TempAction Lower to 0°C - 25°C CheckTemp->TempAction CheckSolvent 3. Evaluate Solvent TempAction->CheckSolvent SolventAction Switch to DMF or MeCN CheckSolvent->SolventAction AddCatalyst 4. Finkelstein Catalysis SolventAction->AddCatalyst CatAction Add 0.1 - 1.0 eq KI/NaI AddCatalyst->CatAction

Step-by-step troubleshooting logic to eliminate E2 side reactions in alkyl bromide couplings.

Self-Validating Experimental Protocol: Optimized SN2 Coupling via In Situ Finkelstein Catalysis

This protocol utilizes K₂CO₃ as a mild base, MeCN as a polar aprotic solvent, and KI to accelerate the SN2 rate. This combination allows the reaction to proceed at room temperature, suppressing the entropically favored elimination pathway [3].

Materials Required:

  • Alkyl bromide linker (1.0 eq)

  • Nucleophile (e.g., amine, phenol, or thiol) (1.1 - 1.2 eq)

  • Potassium carbonate (K₂CO₃), finely powdered and oven-dried (2.0 - 3.0 eq)

  • Potassium iodide (KI), oven-dried (0.2 - 1.0 eq)

  • Anhydrous Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

  • Preparation of the Base Suspension: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add the nucleophile (1.1 eq), anhydrous K₂CO₃ (2.0 eq), and KI (0.2 eq).

  • Solvent Addition: Purge the flask with inert gas (N₂ or Argon). Add anhydrous MeCN to achieve a concentration of 0.1 M to 0.2 M relative to the linker.

    • Causality: MeCN is a polar aprotic solvent that enhances nucleophilicity without heavily solvating the anion, preventing the promotion of proton abstraction [1].

  • Activation: Stir the suspension vigorously at room temperature for 15–30 minutes.

    • Validation Check: For oxygen/sulfur nucleophiles, a slight color change or dissolution may occur as the nucleophile is deprotonated by the carbonate.

  • Linker Addition: Dissolve the alkyl bromide linker (1.0 eq) in a minimal volume of anhydrous MeCN. Add this solution dropwise to the reaction mixture over 5–10 minutes using a syringe.

    • Causality: Dropwise addition keeps the steady-state concentration of the electrophile low, preventing localized heating and poly-alkylation.

  • Temperature Control: Maintain the reaction at 20°C–25°C. Do not apply heat unless absolutely necessary.

    • Causality: Keeping the temperature low suppresses the entropically favored E2 elimination [1][4].

  • Monitoring: Monitor the reaction via LC-MS or TLC.

    • Validation Check: You should observe the transient formation of the alkyl iodide intermediate (if KI is used stoichiometrically) followed by rapid conversion to the target conjugate.

  • Workup: Once the alkyl bromide is consumed, quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • BenchChem. "Minimizing the formation of elimination products in substitution reactions." BenchChem Tech Support.
  • Chemistry Steps. "Exceptions in SN2 and SN1 Reactions." Chemistry Steps.
  • Google Patents. "Bifunctional compounds capable of degrading androgen receptors." WO2024189488A1.
  • Master Organic Chemistry.
  • ACS Publications. "Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents." The Journal of Organic Chemistry.

Low yield troubleshooting in (S,R,S)-AHPC-CO-C6-Br conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (S,R,S)-AHPC-CO-C6-Br Conjugation

Introduction: The Reagent & The Challenge

(S,R,S)-AHPC-CO-C6-Br is a functionalized E3 ligase ligand used to synthesize Proteolysis Targeting Chimeras (PROTACs). It consists of the VHL-recruiting ligand (VH032 derivative) attached to a 6-carbon alkyl chain terminating in an alkyl bromide .[1]

The primary reaction used to conjugate this linker to a Target Protein Ligand (POI Ligand) is a Nucleophilic Substitution (


) . While theoretically simple, this reaction frequently suffers from low yields due to the competing Elimination (

)
pathway, steric hindrance, and the inherent hydrophobicity of the AHPC core.

This guide addresses the specific failure modes of this reagent and provides self-validating protocols to recover your yield.

Part 1: Diagnostic Decision Tree

Before altering your protocol, identify the specific failure mode using this logic flow.

TroubleshootingFlow cluster_legend Legend start Low Yield Observed (LC-MS / TLC) check_sm Is Starting Material (SM) (AHPC-Br) remaining? start->check_sm sm_yes Yes: Incomplete Conversion check_sm->sm_yes Major SM left sm_no No: SM Consumed check_sm->sm_no SM gone check_byprod Are there new peaks (non-product)? byprod_elim Peak M-HBr (Alkene)? (Elimination) check_byprod->byprod_elim Mass = SM - 81/82 Da byprod_hyd Peak M-Br+OH? (Hydrolysis) check_byprod->byprod_hyd Mass = SM - 63 Da action_finkel Action: Finkelstein (Add KI/NaI) sm_yes->action_finkel Nucleophile is weak or steric hindrance sm_no->check_byprod action_base Action: Change Base (Lower pKa / Less Bulky) byprod_elim->action_base action_dry Action: Dry Solvents (Use Molecular Sieves) byprod_hyd->action_dry Diagnosis Diagnosis Solution Solution

Figure 1: Diagnostic logic flow for identifying the root cause of low conjugation yields.

Part 2: Troubleshooting Modules

Module 1: The "Incomplete Conversion" Issue (Kinetics)

Symptom: LC-MS shows a persistent peak for (S,R,S)-AHPC-CO-C6-Br, even after 24 hours. The nucleophile (POI ligand) is also present.

Root Cause: The alkyl bromide is a moderately good electrophile, but if your POI ligand is sterically hindered or electron-deficient (e.g., an aniline or a phenol), the


 reaction rate is too slow.

The Solution: In-Situ Finkelstein Activation We can accelerate the reaction by converting the alkyl bromide to a more reactive alkyl iodide in situ.[2] Iodide is a better leaving group (


 is a weaker base than 

) and a better nucleophile, creating a catalytic cycle.

Protocol Adjustment:

  • Catalyst: Add 0.5 - 1.0 equivalents of Potassium Iodide (KI) or Sodium Iodide (NaI) to the reaction mixture.

  • Mechanism:

    
    . The resulting 
    
    
    
    reacts much faster with your nucleophile.
  • Validation: Monitor the appearance of a transient intermediate peak (M+47 Da vs Br isotope pattern) on LC-MS, corresponding to the alkyl iodide, which should rapidly convert to the product.

Expert Insight: Do not heat above 60°C to force this. The AHPC core contains chiral centers and amide bonds that can degrade. Rely on the leaving group improvement (I vs Br) rather than thermal energy.

Module 2: The "Elimination" Issue (Side Reactions)

Symptom: LC-MS shows a major byproduct with a mass of [M - HBr] (Mass of AHPC-linker minus ~80-82 Da). This is the terminal alkene.

Root Cause:


 Elimination.[3][4] This occurs when the base acts as a proton acceptor rather than the nucleophile attacking the carbon. This is common when:
  • Base is too strong: (e.g., NaH, NaOH, KOtBu).

  • Base is too bulky: (e.g., pure DIPEA in high concentration).

  • Temperature is too high: Entropy favors elimination over substitution.[5]

The Solution: Base Optimization Matrix

Base TypeRisk LevelRecommendationContext
NaH / KOtBu CRITICAL AVOID Will cause rapid elimination of the alkyl bromide.
DIPEA / TEA HIGH Use sparinglyOnly use if nucleophile is highly acidic. Excess promotes E2.

LOW PREFERRED The "Cesium Effect" improves solubility and nucleophilicity without high basicity.

MEDIUM StandardGood for phenols; can be sluggish for amines.

Protocol Adjustment:

  • Switch to

    
     (1.5 - 2.0 eq)  in DMF.
    
  • Lower reaction temperature to RT or max 40°C .

  • Dilution: High concentration favors bimolecular reactions generally, but if E2 is dominating, ensure your nucleophile is in slight excess (1.2 eq) relative to the bromide to statistically favor substitution.

Module 3: Solubility & Solvent Effects

Symptom: Reaction mixture is cloudy or starting material precipitates. Yield is <10%.

Root Cause: (S,R,S)-AHPC is a peptidomimetic structure with significant hydrophobic character. It often aggregates in non-polar solvents, while the salt forms (e.g., hydrochloride) may not dissolve in pure organic solvents.

The Solution: The "Golden Solvent" Mix For PROTAC synthesis involving AHPC, DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide) are the only reliable solvents.

Critical Handling Steps:

  • Dryness: The solvent must be anhydrous. Water competes as a nucleophile (Hydrolysis:

    
    ). Use a molecular sieve trap if using an older bottle.
    
  • Concentration: Run the reaction at 0.1 M to 0.2 M . Too dilute (<0.05 M) kills the

    
     rate.
    
  • Order of Addition:

    • Dissolve Nucleophile + Base in DMF. Stir 15 min (deprotonation).

    • Add (S,R,S)-AHPC-CO-C6-Br (dissolved in minimal DMF) dropwise.

Part 3: Validated Experimental Protocol

Reaction: Conjugation of (S,R,S)-AHPC-CO-C6-Br to a Target Ligand (Amine/Phenol).

  • Setup: Flame-dried vial with magnetic stir bar. Purge with

    
     or Ar.
    
  • Reagents:

    • Target Ligand (Nucleophile): 1.0 equiv.[6]

    • (S,R,S)-AHPC-CO-C6-Br: 1.1 equiv.

    • Base:

      
       (2.0 equiv) [Solid] OR DIPEA (2.5 equiv) [Liquid].
      
    • Additive: KI (0.5 equiv) [Critical for unreactive nucleophiles].

    • Solvent: Anhydrous DMF (0.1 M concentration relative to Ligand).

  • Procedure:

    • Dissolve Target Ligand in DMF.[5]

    • Add Base.[3][5] Stir at RT for 10 mins.

    • Add KI (if using).

    • Add (S,R,S)-AHPC-CO-C6-Br solution dropwise.

    • Stir at 30-40°C for 4-16 hours.

  • Workup (Crucial for AHPC recovery):

    • Dilute with EtOAc.

    • Wash with 5% LiCl (aq) x3. (Removes DMF efficiently; water alone often fails to pull DMF out, leading to oiling out).

    • Dry over

      
      , filter, and concentrate.[6]
      
    • Purify via Reverse Phase Prep-HPLC (Water/MeCN + 0.1% Formic Acid).

Part 4: References

  • BroadPharm. (S, R, S)-AHPC-pentanoic-acid Product Guide. Retrieved from .

  • BenchChem. Minimizing the formation of elimination products in substitution reactions. Retrieved from .

  • MedChemExpress. (S,R,S)-AHPC-phenol-alkylC6-amine dihydrochloride Product Information. Retrieved from .

  • Master Organic Chemistry. The Finkelstein Reaction: Mechanism and Conditions. Retrieved from .

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. Retrieved from .

Sources

Technical Support Center: Optimizing Linker Length for VHL-Mediated Ternary Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Subject: VHL-PROTAC Linker Optimization & Troubleshooting Ticket ID: VHL-LNK-OPT-001 Assigned Scientist: Senior Application Specialist

Executive Summary

You are likely encountering a "Goldilocks" problem. In VHL-mediated PROTACs, the linker is not merely a passive connector; it is a thermodynamic governor. An optimal linker length enables positive cooperativity (


) , where the VHL ligase and your Protein of Interest (POI) form stabilizing Protein-Protein Interactions (PPIs).

If the linker is too short, steric clashes prevent ternary complex formation.[1][2][][4] If too long, you incur a high entropic penalty (


), reducing the complex's stability and often leading to poor cell permeability. This guide provides the biophysical framework and troubleshooting protocols to optimize this critical variable.

Module 1: Structural Design & "Linkerology"

The VHL Exit Vector & Composition

Unlike Cereblon (CRBN), Von Hippel-Lindau (VHL) ligands (typically VH032 derivatives) bind via a hydroxyproline residue buried deep in a pocket.

  • Critical Constraint: The linker must extend out of the solvent-exposed region without disrupting the critical hydrogen bond network of the hydroxyproline.

  • Recommendation: Standardize on the terminal amine of the VHL ligand as your exit vector.

The "Chameleon" Effect

VHL ligands are inherently polar. Long PEG linkers increase Polar Surface Area (PSA), often killing cell permeability.

  • Design Tip: If you observe ternary complex formation in lysate but no degradation in live cells, switch from linear PEGs to rigid linkers (e.g., piperazines or alkynes). These can fold in lipophilic membranes (hiding PSA) and extend in the cytosol.

Visualization: The Hook Effect & Ternary Complex

The following diagram illustrates the thermodynamic competition between productive ternary complexes and non-productive binary complexes (The Hook Effect).

HookEffect PROTAC PROTAC BinaryVHL Binary Complex [VHL:PROTAC] PROTAC->BinaryVHL Excess PROTAC (Hook Effect) BinaryPOI Binary Complex [POI:PROTAC] PROTAC->BinaryPOI Excess PROTAC Ternary Productive Ternary Complex [POI:PROTAC:VHL] (Degradation) PROTAC->Ternary Optimal Ratio (+ Cooperativity) VHL VHL Ligase VHL->Ternary Optimal Ratio (+ Cooperativity) POI Target Protein POI->Ternary Optimal Ratio (+ Cooperativity) BinaryVHL->Ternary + POI BinaryPOI->Ternary + VHL

Figure 1: Thermodynamic equilibrium of PROTAC binding. High concentrations of PROTAC saturate individual proteins, preventing the "bridging" required for the ternary complex.

Module 2: Biophysical Characterization (The "Measure" Phase)

To optimize linker length, you must measure the Cooperativity Factor (


) .


  • 
    : Positive cooperativity (Linker is optimal; new PPIs stabilize the complex).[5]
    
  • 
    : Negative cooperativity (Linker is likely too short; steric clash).[6]
    
Protocol: TR-FRET Ternary Complex Assay

This is the gold standard for screening linker libraries.

Reagents:

  • Donor: Terbium-labeled anti-VHL (or anti-tag on VHL).

  • Acceptor: d2 or XL665-labeled anti-POI.

  • Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA.

Step-by-Step Workflow:

  • Titration Matrix: Prepare a serial dilution of your PROTAC (e.g., 10 µM down to 0.1 nM).

  • Protein Mix: Prepare a master mix of VHL (10 nM) and POI (10 nM). Note: Concentrations should be near the

    
     of the weakest binary binder.
    
  • Incubation: Add PROTAC to Protein Mix. Incubate 60 mins at RT (equilibrium).

  • Detection: Add Donor/Acceptor antibodies.[7] Incubate 2 hours.

  • Read: Measure ratio (665 nm / 620 nm).

Data Interpretation:

  • Bell-Shaped Curve: This is expected.[5] The peak of the bell curve represents

    
     (maximum ternary complex).
    
  • Shifted Peak: If the peak shifts left (lower concentration) compared to a reference, you have improved binary affinity or cooperativity.

Module 3: Troubleshooting Guide & FAQs

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
No Bell Curve (Flat line) Linker too short (Steric Clash)Increase linker length by 2-3 PEG units.
Bell Curve Peak is Low Negative Cooperativity (

)
Try a different exit vector or a rigid linker to alter geometry.
High Ternary Signal, No Degradation Permeability / Lysosomal TrappingSwitch from PEG to Alkyl/Piperazine linker to reduce PSA.
Curve shifts right (High IC50) Weak Binary AffinityRe-optimize the VHL or POI ligand warhead before optimizing linker.
Frequently Asked Questions

Q1: I see a strong Hook Effect at low concentrations. Is this bad? A: Not necessarily. A Hook Effect at low concentrations often implies very high binary affinity. However, if the "width" of the bell curve is very narrow, your therapeutic window in animals will be small. You want a broad plateau, which indicates stable ternary complex formation over a wide concentration range.

Q2: My VHL PROTAC works in lysate but not in live cells. Why? A: This is the classic VHL permeability paradox. VHL ligands are large. Adding a flexible PEG linker increases the entropic cost of crossing the membrane.

  • Fix: Employ the "Chameleon" strategy. Use a linker with a central hydrophobic motif (e.g., phenyl or piperazine) flanked by short alkyl chains. This collapses in the membrane but opens in the cytosol.

Q3: How do I calculate the exact optimal length without synthesizing 20 compounds? A: Use Modeling-Assisted Design .

  • Obtain crystal structures of VHL and your POI.

  • Perform protein-protein docking (e.g., Rosetta or HADDOCK) to find low-energy ternary orientations.

  • Measure the distance between attachment points.

  • Synthesize only the linkers that bridge this distance + 2-3 Ångstroms for flexibility.

Decision Logic for Linker Optimization

Troubleshooting Start Start: No Degradation Observed CheckBinary Check Binary Binding (FP or SPR) Start->CheckBinary CheckTernary Check Ternary Complex (TR-FRET) CheckBinary->CheckTernary Binding OK ActionLength Action: Change Linker Length (Steric Clash) CheckBinary->ActionLength No Binding CheckPerm Check Permeability (PAMPA / Caco-2) CheckTernary->CheckPerm Complex Forms CheckTernary->ActionLength No Complex (Too Short) ActionRigid Action: Rigidify Linker (Fix Geometry) CheckTernary->ActionRigid Weak Complex (Entropy) ActionChem Action: Reduce PSA (Switch PEG to Alkyl) CheckPerm->ActionChem Low Permeability

Figure 2: Diagnostic workflow for isolating linker-specific failure modes.

References

  • Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology.

  • Roy, M. J., et al. (2017). "SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation efficiency." ACS Chemical Biology.[8] (Establishes the correlation between ternary half-life and degradation).

  • Hughes, S. J., et al. (2019). "VHL Ligand Design for PROTAC Development." Methods in Molecular Biology. (Detailed protocols on VHL exit vectors).

  • Tinworth, C. P., et al. (2020). "PROTAC Linkerology: The Impact of Linker Length and Composition." MedChemComm. (Review of PEG vs. rigid linkers).

Sources

VHL PROTAC Degradation Potency (Dmax): A Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies to address a critical parameter in the development of von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimeras (PROTACs): maximal degradation (Dmax) . Achieving a high Dmax is paramount, as it represents the extent to which a target protein can be eliminated. This resource is designed to help you diagnose issues leading to suboptimal Dmax and provide actionable strategies to enhance the potency of your VHL-based degraders.

Part 1: Frequently Asked Questions - Understanding Dmax

This section addresses fundamental questions regarding Dmax in the context of VHL PROTACs.

Q1: What is Dmax and why is it a critical parameter for PROTACs?

A1: Dmax is defined as the maximum percentage of a target protein that is degraded by a PROTAC at a specific concentration and time point.[1][2] It represents the efficacy ceiling of the degrader. While DC50 indicates the potency (concentration required for 50% degradation), Dmax reflects the ultimate effectiveness. A PROTAC with a low Dmax, even with a potent DC50, may not be therapeutically viable as it leaves a significant pool of the disease-causing protein intact.[3]

Q2: What is a "good" Dmax value for a VHL PROTAC?

A2: An ideal Dmax is typically considered to be >90%, indicating near-complete removal of the target protein.[4] However, the therapeutically required Dmax is target-dependent. For some targets, a Dmax of 70-80% may be sufficient to elicit the desired biological response.[5] It is crucial to establish a clear rationale for the required level of degradation for your specific protein of interest (POI).

Q3: What is the "hook effect" and how does it relate to Dmax?

A3: The hook effect is a common phenomenon observed with PROTACs where the degradation efficiency decreases at high concentrations, leading to a bell-shaped dose-response curve.[6][7][8] This occurs because excessive PROTAC molecules favor the formation of non-productive binary complexes (PROTAC-Target or PROTAC-VHL) over the productive ternary complex (Target-PROTAC-VHL) required for degradation. This can artificially lower the apparent Dmax if the optimal concentration is exceeded.[8] Mitigating the hook effect is crucial for accurately determining the true Dmax of a compound.[7]

Part 2: Troubleshooting Guide - My Dmax is Suboptimal

This section provides a structured approach to diagnosing and resolving common issues that lead to poor Dmax.

Q4: My VHL PROTAC shows a Dmax of only ~50%. What are the first things I should check?

A4: A Dmax of ~50% or less suggests a significant issue in the degradation pathway. Here’s a checklist of initial troubleshooting steps:

  • Confirm Target Engagement in Cells: Before degradation can occur, the PROTAC must bind to its target.

    • Recommended Assay: Cellular Thermal Shift Assay (CETSA). This label-free method confirms direct target binding in a cellular context by measuring changes in protein thermal stability upon ligand binding.[1]

  • Verify E3 Ligase Expression: The VHL E3 ligase must be present and functional in your chosen cell line.

    • Recommended Assay: Western Blot or qPCR to confirm VHL protein or mRNA expression levels, respectively.[6] Low VHL expression can be a rate-limiting factor for degradation.

  • Assess Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane.[4][9]

    • Recommended Assay: An LC-MS/MS-based cellular uptake assay can quantify the intracellular concentration of your PROTAC.

  • Check for Compound Instability: The PROTAC may be degrading in the cell culture medium.

    • Recommended Action: Prepare fresh stock solutions and consider assessing compound stability in media over the course of the experiment using LC-MS/MS.[10]

Q5: I've confirmed target engagement and VHL expression, but my Dmax is still low. What's the next step?

A5: The next step is to investigate the efficiency of ternary complex formation and the subsequent steps of the degradation cascade.

  • Issue: Inefficient Ternary Complex Formation. The geometric arrangement and stability of the Target-PROTAC-VHL complex are critical for efficient ubiquitination.[11]

    • Underlying Cause: Poor cooperativity. Cooperativity (alpha, α) is a measure of how the binding of one protein (e.g., the target) to the PROTAC influences the binding of the second protein (VHL). Positive cooperativity (α > 1) stabilizes the ternary complex and is often correlated with more efficient degradation and a better Dmax.[7][12][13] Negative cooperativity (α < 1) destabilizes the complex.[14]

    • Recommended Action:

      • Biophysically Characterize Ternary Complex Formation: Employ assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the binding affinities and determine the cooperativity factor.[11][15][]

      • Optimize the Linker: The linker is a critical determinant of ternary complex geometry and stability.[17] Systematically vary the linker length, composition (e.g., PEG vs. alkyl chains), and attachment points on both the target binder and the VHL ligand.[17][18][19] Structural information from techniques like X-ray crystallography can guide rational linker design.[20]

  • Issue: Inefficient Ubiquitination. Even if a ternary complex forms, it may not be in a productive conformation for ubiquitin transfer.

    • Underlying Cause: The linker may not be positioning the target protein's surface lysines optimally for the E2-conjugating enzyme associated with the VHL complex.[8]

    • Recommended Action:

      • Perform a Cellular Ubiquitination Assay: After treating cells with your PROTAC (and a proteasome inhibitor like MG132 to prevent degradation), immunoprecipitate the target protein and perform a Western blot for ubiquitin. An increase in polyubiquitinated target protein confirms that the ternary complex is functional.

      • Re-evaluate Linker Design: As with inefficient complex formation, linker optimization is the primary strategy to improve the geometry for ubiquitination.[18][20]

Q6: I observe a very strong hook effect that limits my Dmax. How can I address this?

A6: A pronounced hook effect indicates that at higher concentrations, the formation of non-productive binary complexes is significantly outcompeting the formation of the productive ternary complex.

  • Primary Strategy: Enhance Ternary Complex Cooperativity.

    • Rationale: Increasing positive cooperativity shifts the equilibrium away from binary complexes and towards the ternary complex, even at higher PROTAC concentrations.[7][21] This can broaden the concentration window for effective degradation and increase the achievable Dmax.[8]

    • Action: This is fundamentally a medicinal chemistry challenge. Focus on optimizing the linker and the ligands to induce favorable protein-protein interactions between the target and VHL.[13][20] Even subtle changes can have a profound impact on cooperativity.[14]

  • Secondary Strategy: Explore Trivalent PROTACs.

    • Rationale: In some cases, trivalent PROTACs, which can engage multiple protein partners, have been shown to enhance degradation and mitigate the hook effect through increased avidity and cooperativity.[21][22] This is an advanced strategy that requires significant synthetic chemistry effort.

Part 3: Advanced Strategies for Maximizing Dmax

For researchers looking to push the boundaries of degradation efficacy, these advanced strategies can be considered.

StrategyRationaleKey Considerations
Linker Rigidification Flexible linkers can adopt many non-productive conformations. Introducing rigid elements (e.g., phenyl rings, alkynes) can constrain the PROTAC to a more optimal conformation for ternary complex formation.[17][20]Can negatively impact solubility and cell permeability. Requires careful structure-guided design.
Alternative E3 Ligase Recruitment While this guide focuses on VHL, if optimization is exhausted, the target may not be amenable to degradation via VHL. Exploring other E3 ligases like Cereblon (CRBN), DCAF1, or others may yield better results.[23][24][25]Requires resynthesis of the PROTAC with a different E3 ligase ligand. The expression profile of the new E3 ligase in the cell model must be confirmed.[25]
Overcoming Resistance Mechanisms If initial degradation is observed but Dmax is low or decreases over time, the cell may be compensating. This can include upregulation of the target protein or downregulation of E3 ligase components.[26]Perform time-course experiments (e.g., 24, 48, 72 hours) and use proteomics to assess changes in the broader proteome.[27] This can reveal acquired resistance.[28][29]
Covalent VHL Ligands Using a VHL ligand that forms a covalent bond can increase the duration of target engagement and may enhance degradation potency in certain contexts.[30][31]This is a non-catalytic approach and may have different pharmacokinetic and pharmacodynamic properties. Requires specialized medicinal chemistry.[31]

Part 4: Key Experimental Protocols

Protocol 1: Cellular Degradation Assay by Western Blot

This protocol is fundamental for determining the DC50 and Dmax of a PROTAC.[6]

  • Cell Seeding: Plate cells (e.g., HEK293, or a cancer cell line relevant to the target) in 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the VHL PROTAC in complete cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to capture the full dose-response curve and identify any potential hook effect.[6][10] Include a vehicle control (e.g., DMSO).

  • Treatment: Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Incubate for a predetermined time (typically 18-24 hours).[6]

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize for loading differences.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis: Develop the blot using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the PROTAC concentration and fit the data to a variable slope (four-parameter) dose-response curve to determine Dmax and DC50 values.[10]

Protocol 2: In-Cell Ternary Complex Formation using NanoBRET™

This assay allows for the measurement of PROTAC-induced proximity between the target protein and VHL in live cells.[][32]

  • Plasmid Preparation:

    • Target Protein: Clone the POI into a vector that creates an N- or C-terminal fusion with NanoLuc® luciferase (the energy donor).

    • E3 Ligase: Clone VHL into a vector that creates an N- or C-terminal fusion with HaloTag® (the energy acceptor).

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with the NanoLuc®-POI and HaloTag®-VHL plasmids. A 1:100 ratio of donor to acceptor plasmid is often a good starting point to minimize steric hindrance.[32]

  • Cell Plating: Plate the transfected cells into a 96-well white-bottom assay plate.

  • Labeling and Treatment:

    • Add the HaloTag® NanoBRET® 618 Ligand to the cells to label the acceptor protein.

    • Add the Nano-Glo® Live Cell Substrate.

    • Add the VHL PROTAC at various concentrations.

  • Signal Measurement: Measure both the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex.

Part 5: Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary [POI]-[PROTAC]-[VHL] Ternary Complex POI->Ternary Binds PROTAC VHL PROTAC PROTAC->Ternary Bridges VHL VHL E3 Ligase VHL->Ternary Recruited Ternary->PROTAC Recycled PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of VHL PROTAC-mediated protein degradation.

Troubleshooting_Dmax Start Start: Dmax is Suboptimal (<80%) Check_Basics 1. Check Fundamentals Start->Check_Basics Check_Engagement Target Engagement? (CETSA) Check_Basics->Check_Engagement No Check_VHL VHL Expressed? (Western Blot) Check_Basics->Check_VHL No Check_Permeability Cell Permeable? (LC-MS/MS) Check_Basics->Check_Permeability No Investigate_Complex 2. Investigate Ternary Complex Check_Basics->Investigate_Complex Yes, all OK Measure_Cooperativity Measure Cooperativity (SPR, TR-FRET) Investigate_Complex->Measure_Cooperativity Check_Ub Productive Complex? (Ubiquitination Assay) Investigate_Complex->Check_Ub Optimize_Linker 3. Optimize Linker Measure_Cooperativity->Optimize_Linker Negative/Poor Success Dmax Improved Optimize_Linker->Success Check_Ub->Optimize_Linker No Ubiquitination

Sources

Technical Support Center: Solubilization & Handling of (S,R,S)-AHPC-CO-C6-Br

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hydrophobicity Challenge

(S,R,S)-AHPC-CO-C6-Br acts as a critical intermediate in PROTAC® design, combining a VHL E3 ligase ligand with a lipophilic alkyl linker (C6) and a reactive bromide handle.[1]

The Core Issue: This molecule resides in the "Beyond Rule of Five" (bRo5) chemical space.[2] The combination of the aromatic AHPC core and the non-polar hexyl linker results in high lipophilicity (Estimated LogP > 4.5). When a concentrated DMSO stock is introduced rapidly into an aqueous buffer, the sudden polarity shift forces the molecules to aggregate, causing immediate precipitation or "crashing out."

The Solution: Successful solubilization requires a Graduated Polarity Shift strategy. By using intermediate co-solvents or excipients (like Cyclodextrins), we shield the hydrophobic core during the transition from organic to aqueous environments.

Visual Workflow: The "Graduated Polarity" Dissolution Pathway

The following diagram outlines the decision tree for solubilizing (S,R,S)-AHPC-CO-C6-Br based on your final application.

G Start Solid (S,R,S)-AHPC-CO-C6-Br Stock Step 1: Master Stock (50 mM in 100% DMSO) Start->Stock Dissolve & Vortex Decision Intended Application? Stock->Decision InVitro In Vitro Assay (Cell/Biochem) Decision->InVitro Low Conc (<10 µM) InVivo In Vivo / High Conc. (>10 µM) Decision->InVivo High Conc (>10 µM) Intermed Step 2A: Intermediate Dilution (10x Conc in DMSO/Media mix) InVitro->Intermed Slow Addition Excipient Step 2B: Excipient Mix (PEG300 + Tween 80) InVivo->Excipient Method A: Co-solvent Cyclo Alt Step 2B: Cyclodextrin (20% SBE-β-CD) InVivo->Cyclo Method B: Encapsulation FinalVitro Final Assay Solution (<0.1% DMSO, Clear) Intermed->FinalVitro Final Dilution FinalVivo Stable Emulsion/Solution (Clear/Opalescent) Excipient->FinalVivo Cyclo->FinalVivo

Figure 1: Decision tree for solubilizing hydrophobic PROTAC intermediates based on concentration requirements.

Step-by-Step Protocols

Protocol A: Preparation of the Master Stock (The Foundation)

Objective: Create a stable, high-concentration baseline solution.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Target Concentration: 10 mM to 50 mM.

  • Weighing: Weigh the solid (S,R,S)-AHPC-CO-C6-Br into a glass vial. Avoid plastic microfuge tubes for long-term storage as lipophilic compounds can leach into plastic.[1]

  • Calculation: Use the Molecular Weight (~621.64 g/mol ) to calculate the required DMSO volume.

    • Example: For 1 mg of compound, add ~32 µL DMSO for a 50 mM stock.

  • Dissolution: Add DMSO. Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Checkpoint: Solution must be perfectly clear. If hazy, do not proceed.

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: The "Step-Down" Dilution (For In Vitro Assays)

Objective: Prevent "shock precipitation" when moving from 100% DMSO to aqueous buffer.

  • Prepare Buffer: Ensure your assay buffer (PBS, Tris, or Media) is at room temperature or 37°C. Cold buffers accelerate precipitation.

  • Intermediate Step (The Critical 100x -> 10x):

    • Do NOT pipette 1 µL of stock directly into 1 mL of buffer.

    • Instead, prepare a 10x Working Solution in a solvent-compatible tube.

    • Mix 10 µL of Master Stock + 90 µL of Assay Buffer (or Media).

    • Technique: Pipette the buffer into the stock while vortexing, or pipette the stock into the buffer with immediate rapid mixing.

  • Final Dilution:

    • Add the 10x Working Solution to your final assay plate/tube to reach 1x concentration.

    • Result: This two-step process allows the formation of micro-dispersions rather than large aggregates.

Protocol C: Advanced Formulation (For In Vivo / High Solubility)

Objective: Achieve concentrations >1 mg/mL for animal dosing or stock solutions.

Recommended Formulation: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline [1]

  • Step 1: Dissolve compound in 10% of the final volume using pure DMSO. (e.g., 100 µL).

  • Step 2: Add 40% volume of PEG300 (e.g., 400 µL). Vortex until clear.

  • Step 3: Add 5% volume of Tween-80 (e.g., 50 µL). Vortex.

  • Step 4: Slowly add 45% volume of warm Saline (e.g., 450 µL) dropwise while vortexing.

    • Why this works: PEG300 acts as a bridge solvent, and Tween-80 (surfactant) forms micelles that encapsulate the hydrophobic linker, preventing interaction with water molecules.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Immediate white cloudiness upon dilution Shock Precipitation: Rapid polarity shift from DMSO to water.[1]Use Protocol B . Perform an intermediate dilution step (e.g., 1:10) before the final dilution.
Crystals forming after 1-2 hours Supersaturation: Concentration exceeds thermodynamic solubility limit.[1]Reduce final concentration or add 0.05% Pluronic F-127 to the assay buffer to stabilize the suspension.
Oily droplets on surface Phase Separation: The alkyl linker is coalescing ("oiling out").Increase DMSO concentration (if assay allows) or switch to the Cyclodextrin formulation (Protocol C).
Loss of potency in assay Plastic Adsorption: Lipophilic linker sticking to pipette tips/plates.Use Low-Retention plasticware and glass-coated plates.[1] Pre-wash tips with buffer containing surfactant.
Yellow discoloration Oxidation: Bromide or phenol group degradation.Ensure stock is stored under inert gas (Nitrogen/Argon) and protected from light. Check LC-MS purity.

Frequently Asked Questions (FAQs)

Q1: Can I use ethanol instead of DMSO for the stock solution?

  • Answer: Generally, no. While ethanol is less toxic, (S,R,S)-AHPC-CO-C6-Br has significantly lower solubility in ethanol compared to DMSO.[1] Ethanol stocks are more prone to precipitation upon storage due to evaporation and lower solvation power for the aromatic AHPC core.

Q2: My compound precipitates in PBS but not in DMEM media. Why?

  • Answer: DMEM contains proteins (like BSA in FBS) and amino acids that can act as carriers. Albumin (BSA) is a natural carrier for lipophilic molecules. If your assay allows, adding 0.1% BSA to your PBS buffer can significantly stabilize the compound.

Q3: Is the bromide group stable in aqueous buffer?

  • Answer: The alkyl bromide is an electrophile designed for S_N2 reactions. While relatively stable at neutral pH (7.0-7.[1]4) for short durations (hours), it will slowly hydrolyze or react with nucleophiles (thiols, amines) in the buffer over days. Always prepare fresh working solutions immediately before use.

Q4: What is the maximum solubility I can expect in water?

  • Answer: Without excipients, the intrinsic aqueous solubility is likely < 10 µM . With the PEG300/Tween-80 formulation (Protocol C), you can achieve 1-5 mg/mL .[1]

References

  • Frost, J., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. Retrieved from [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison for Assessing Ternary Complex Stability: NanoBRET and SPR

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Selecting the Optimal Assay

In the rapidly evolving landscape of drug discovery, particularly with the rise of targeted protein degradation and molecular glues, the ability to accurately assess the formation and stability of ternary complexes is paramount.[1][2] These transient, yet critical, multi-molecular assemblies are the linchpin for the mechanism of action of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).[3][4][5] For researchers and drug development professionals, choosing the right analytical tool to dissect these intricate interactions is a critical decision that can significantly impact project timelines and outcomes.

This guide provides an in-depth, objective comparison of two powerful and widely adopted technologies for this purpose: NanoBRET (Bioluminescence Resonance Energy Transfer) and Surface Plasmon Resonance (SPR). Moving beyond a simple list of pros and cons, this document, grounded in the experience of a senior application scientist, will delve into the causality behind experimental choices, provide self-validating protocols, and offer a clear rationale for selecting the most appropriate technology for your specific research needs.

Understanding the Cornerstone: The Ternary Complex

At its core, a ternary complex involves the simultaneous interaction of three distinct molecules.[6] In the context of PROTACs, this typically involves a target protein, the PROTAC molecule itself, and an E3 ubiquitin ligase.[3][4][7] The stability of this ternary complex is a key determinant of the efficiency of subsequent ubiquitination and degradation of the target protein.[3][8] Therefore, technologies that can quantitatively assess the kinetics and thermodynamics of ternary complex formation are invaluable.[3][9]

dot

Ternary_Complex_Formation cluster_PROTAC PROTAC-mediated Ternary Complex Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC Binds to Target Warhead Ubiquitination Ubiquitination PROTAC->Ubiquitination Induces Proximity E3 Ligase E3 Ligase E3 Ligase->PROTAC Binds to E3 Ligase Ligand Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Leads to

Caption: Mechanism of PROTAC-induced protein degradation.

NanoBRET: Illuminating Intracellular Interactions

NanoBRET is a proximity-based assay that measures the interaction of proteins in real-time within living cells.[10][11] It relies on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor to a fluorescent acceptor when they are in close proximity (typically <10 nm).[10][12]

The Principle of NanoBRET for Ternary Complex Analysis

In a typical NanoBRET assay for ternary complexes, one of the interacting proteins (e.g., the target protein) is fused to a bright NanoLuc® luciferase (the donor), while the other protein (e.g., the E3 ligase) is fused to a HaloTag® protein that is labeled with a fluorescent acceptor.[6][13] The addition of a PROTAC or molecular glue brings the donor and acceptor into close proximity, resulting in an increase in the BRET signal.[6][13] This signal is directly proportional to the extent of ternary complex formation.[6]

dot

NanoBRET_Principle cluster_NanoBRET NanoBRET Assay Principle Target-NanoLuc Target Protein (fused to NanoLuc®) PROTAC PROTAC Target-NanoLuc->PROTAC E3-HaloTag E3 Ligase (fused to HaloTag®) E3-HaloTag->PROTAC BRET Signal BRET Signal PROTAC->BRET Signal Proximity-induced Energy Transfer Quantification Quantification BRET Signal->Quantification Measures Complex Formation SPR_Principle cluster_SPR SPR Assay Principle Sensor Chip Sensor Surface Immobilized E3 Ligase Binding Event Ternary Complex Formation on surface Sensor Chip:f1->Binding Event Analyte Flow Target Protein + PROTAC (in solution) Analyte Flow->Binding Event SPR Signal SPR Signal Binding Event->SPR Signal Causes change in Refractive Index Kinetic Data (ka, kd, KD) Kinetic Data (ka, kd, KD) SPR Signal->Kinetic Data (ka, kd, KD) Provides

Caption: Workflow of an SPR experiment for ternary complex analysis.

Head-to-Head Comparison: NanoBRET vs. SPR

FeatureNanoBRETSurface Plasmon Resonance (SPR)
Assay Principle Bioluminescence Resonance Energy Transfer (BRET) [10][14]Label-free optical detection of mass changes [15][16]
Assay Environment Live cells [6][17]In vitro (purified components) [3][9]
Labeling Requirement Genetic fusion to NanoLuc® and HaloTag® [6][13]Label-free [1][4]
Data Output Endpoint or kinetic BRET ratios (relative affinity) [17][18]Real-time kinetic data (ka, kd) and affinity (KD) [3][9]
Throughput High-throughput compatible (96- and 384-well plates) [6]Medium to high-throughput, depending on the instrument [3][5]
Sample Consumption LowLow to moderate, depending on the experiment [4]
Key Advantage Physiologically relevant data from a cellular context [17][19]Provides detailed kinetic and affinity information [3][9]
Key Limitation Indirect measurement of affinity; potential for artifacts from protein overexpressionRequires purified, stable proteins; potential for artifacts from immobilization [20]

Experimental Protocols: A Practical Guide

NanoBRET Ternary Complex Assay Protocol

This protocol provides a generalized workflow for assessing PROTAC-induced ternary complex formation in live cells.

  • Cell Culture and Transfection:

    • Seed HEK293 cells in a 96- or 384-well plate.

    • Co-transfect cells with expression vectors for the NanoLuc®-fused target protein and the HaloTag®-fused E3 ligase. [21]A 1:100 ratio of donor to acceptor plasmid is often a good starting point to minimize steric hindrance. [13]

  • HaloTag® Labeling:

    • 24-48 hours post-transfection, add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow for covalent labeling of the HaloTag® fusion protein. [21]

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC or molecular glue.

    • Add the compounds to the cells and incubate for the desired time (for endpoint assays) or prepare for immediate reading (for kinetic assays). [21]Including a proteasome inhibitor like MG132 can help to stabilize the ternary complex by preventing target degradation. [6]

  • Detection:

    • Add the NanoBRET® Nano-Glo® Substrate. [10] * Measure the donor emission (at ~460 nm) and acceptor emission (at >600 nm) using a BRET-compatible plate reader. [10]

  • Data Analysis:

    • Calculate the NanoBRET® ratio by dividing the acceptor signal by the donor signal. [22] * Plot the NanoBRET® ratio against the compound concentration to determine the EC50 for ternary complex formation.

SPR Ternary Complex Assay Protocol

This protocol outlines a typical workflow for characterizing ternary complex kinetics using SPR.

  • Sensor Chip Preparation and Ligand Immobilization:

    • Activate the surface of a sensor chip (e.g., CM5) using a mixture of EDC and NHS. [23] * Immobilize one of the purified proteins (e.g., the E3 ligase) to the activated surface to a desired density. [23] * Deactivate any remaining active esters.

  • Analyte Preparation:

    • Prepare a dilution series of the PROTAC in the running buffer.

    • For each PROTAC concentration, prepare a solution containing a constant, near-saturating concentration of the target protein. [3]

  • Binding Analysis (Single-Cycle Kinetics):

    • Inject the lowest concentration of the PROTAC/target protein mixture over the sensor surface and monitor the association phase.

    • Without a regeneration step, sequentially inject the increasing concentrations of the analyte mixture. [3] * After the final injection, allow for a long dissociation phase to accurately determine the off-rate of the ternary complex. [23]

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). [24] * Calculate the cooperativity factor (α) by comparing the affinity of the ternary complex to the binary affinities of the PROTAC for each protein. [3][24]

Making the Right Choice: A Senior Application Scientist's Perspective

The choice between NanoBRET and SPR is not a matter of which technology is "better," but rather which is the most appropriate for the scientific question at hand.

  • For early-stage screening and confirming cellular engagement, NanoBRET is often the preferred choice. Its high-throughput nature and ability to provide data from a live-cell context are invaluable for quickly triaging a large number of compounds and confirming that they can form a ternary complex in a physiologically relevant environment. [6][17]

  • For detailed mechanistic studies and lead optimization, SPR is the gold standard. The high-resolution kinetic data it provides allows for a deep understanding of the stability and dynamics of the ternary complex, which can be critical for rational drug design. [3][9]The ability to measure cooperativity provides crucial insights into the structure-activity relationship of PROTACs. [3][20] In an ideal drug discovery cascade, both technologies are often used synergistically. High-throughput NanoBRET screens can identify promising hits, which are then subjected to detailed kinetic characterization by SPR to guide further optimization.

Conclusion

Both NanoBRET and SPR are powerful technologies that have revolutionized our ability to study ternary complex formation. By understanding their fundamental principles, respective strengths, and limitations, researchers can make informed decisions about which assay is best suited to answer their specific biological questions. This guide, grounded in practical experience, aims to empower scientists and drug development professionals to confidently select and implement the optimal technology for accelerating their research and development efforts in the exciting field of targeted protein degradation and beyond.

References

  • Farnaby, W., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. [Link]

  • ICE Bioscience. (n.d.). NanoBRET Ternary Complex Formation Assays. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Retrieved from [Link]

  • Wang, S., et al. (2021). Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications. Micromachines. [Link]

  • Cytiva. (2025). What is surface plasmon resonance (SPR)?. Retrieved from [Link]

  • Daniels, D. L., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods in Molecular Biology. [Link]

  • Wikipedia. (n.d.). Surface plasmon resonance. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Measuring PROTAC Ternary Complex Formation by SPR. Retrieved from [Link]

  • Life Science Leader. (n.d.). Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes. Retrieved from [Link]

  • Weistron. (n.d.). SPR Principles. Retrieved from [Link]

  • Springer Nature Experiments. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Retrieved from [Link]

  • SGC-UNC. (n.d.). NanoBRET. Retrieved from [Link]

  • Lemetre, C., et al. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]

  • Ciulli, A., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. [Link]

  • American Chemical Society. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. Retrieved from [Link]

  • o2h discovery. (2024). Characterising PROTAC ternary complex formation using SPR. Retrieved from [Link]

  • Sundberg, E. J., et al. (2004). Surface Plasmon Resonance Biosensing in the Study of Ternary Systems of Interacting Proteins. Methods in Molecular Biology. [Link]

  • Dale, N. C., et al. (2019). NanoBRET: The Bright Future of Proximity-Based Assays. Frontiers in Bioengineering and Biotechnology. [Link]

  • Robers, M. B., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. Methods in Molecular Biology. [Link]

  • Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Retrieved from [Link]

  • Audet, M., et al. (2012). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Frontiers in Endocrinology. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. Retrieved from [Link]

  • News-Medical. (2023). Bioluminescence Resonance Energy Transfer (BRET). Retrieved from [Link]

  • Profacgen. (n.d.). Bioluminescence Resonance Energy Transfer (BRET). Retrieved from [Link]

  • Pfleger, K. D. G., & Eidne, K. A. (2006). Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions. Nature Protocols. [Link]

Sources

Western blot validation of VHL-mediated protein degradation

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Band: A Comprehensive Guide to Validating VHL-Mediated PROTAC Degradation via Multiplex Fluorescent Western Blotting

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology

The Mechanistic Imperative of PROTAC Validation

Proteolysis Targeting Chimeras (PROTACs) have fundamentally shifted the drug discovery paradigm from target inhibition to targeted protein degradation (TPD). Unlike traditional small molecule inhibitors that operate on stoichiometry and occupancy, PROTACs function catalytically. By bridging a Protein of Interest (POI) with an E3 ubiquitin ligase—most commonly the von Hippel-Lindau (VHL) complex—PROTACs induce proximity, leading to polyubiquitination and subsequent destruction by the 26S proteasome[1].

However, this catalytic nature introduces complex pharmacodynamics. The efficacy of a PROTAC is not defined by its binding affinity (


), but by its maximal degradation capacity (

) and the concentration required to achieve 50% of that degradation (

)[2]. Validating these parameters requires moving beyond qualitative "band presence" to rigorous, highly quantitative protein analysis.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binds Warhead PROTAC PROTAC PROTAC->Ternary Bridges VHL VHL E3 Ligase Complex VHL->Ternary Binds VHL Ligand Ub Polyubiquitination Ternary->Ub E2 Conjugation Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Peptide Fragments Proteasome->Degradation Cleavage

Caption: VHL-mediated PROTAC ternary complex formation and proteasomal degradation pathway.

The Analytical Bottleneck: Chemiluminescence vs. Multiplex Fluorescence

Western blotting remains the gold standard for validating endogenous protein degradation. However, the traditional Enhanced Chemiluminescence (ECL) method is fundamentally flawed for the precise quantification required in PROTAC development.

ECL relies on an enzymatic reaction (HRP converting luminol) where signal intensity is time-dependent and prone to rapid saturation. More critically, ECL is a single-plex modality. To normalize the POI against a loading control (e.g., Tubulin) or to monitor VHL levels, researchers must strip and reprobe the membrane. The Causality of Error: Stripping chemically removes an unpredictable fraction of the immobilized proteins. When calculating a precise


, this uneven protein loss skews the normalization ratio, leading to irreproducible dose-response curves.

The Alternative: Multiplex Near-Infrared (NIR) Fluorescence Multiplex NIR fluorescence utilizes stable fluorophores (e.g., emitting at 700 nm and 800 nm) conjugated to secondary antibodies. The photon emission is directly proportional to the amount of fluorophore, yielding a linear dynamic range of up to 6 logs. Because distinct wavelengths are used, the POI, VHL, and a loading control can be detected simultaneously in the exact same lane, eliminating the need for stripping and ensuring mathematically sound normalization.

Table 1: Modality Comparison for PROTAC Validation
ParameterTraditional ECL Western BlotMultiplex NIR Fluorescent Western BlotImpact on PROTAC Validation
Signal Linearity Narrow (1-2 logs); prone to saturationWide (up to 6 logs)NIR prevents underestimation of

at high degradation levels.
Multiplexing No (Requires stripping/reprobing)Yes (2 to 3 targets simultaneously)NIR ensures accurate POI-to-loading-control normalization.
Signal Stability Transient (minutes to hours)Stable (months if stored properly)NIR allows for repeated scanning to optimize quantification.
E3 Ligase Monitoring Difficult to perform in parallelSimultaneous detection of VHLCrucial for identifying E3 ligase hijacking or auto-degradation.

Designing a Self-Validating Experimental System

Observing the loss of a target protein after PROTAC treatment is not sufficient proof of targeted degradation. The depletion could be an artifact of transcriptional downregulation, off-target cytotoxicity, or non-specific cleavage[3].

To establish scientific trustworthiness, your experimental design must be a self-validating system . This is achieved by utilizing specific mechanistic inhibitors that act as logical gates. If the PROTAC is truly functioning via the VHL-UPS (Ubiquitin-Proteasome System) pathway, the degradation must be reversible at specific biochemical checkpoints[4].

  • Gate 1: The Proteasome (MG132). Co-treatment with the proteasome inhibitor MG132 must rescue the POI. This proves the loss is due to proteasomal cleavage, not transcriptional silencing.

  • Gate 2: Cullin-RING Activation (MLN4924). VHL requires the neddylation of Cullin-2 to function as an active E3 ligase. Co-treatment with MLN4924 (a NEDD8-activating enzyme inhibitor) must rescue the POI, proving dependence on the Cullin-RING complex.

  • Gate 3: VHL Engagement (Excess VH032). Pre-incubating cells with a high concentration of the VHL ligand (e.g., VH032) will saturate the VHL receptors, preventing the PROTAC from binding. This competitive inhibition must rescue the POI, proving the degradation is strictly VHL-mediated.

Validation_Logic Start Observe POI Loss (PROTAC Treatment) Q1 Add Proteasome Inhibitor (e.g., MG132) Start->Q1 Q2 Add Neddylation Inhibitor (e.g., MLN4924) Start->Q2 Q3 Add Excess VHL Ligand (e.g., VH032) Start->Q3 Res1 POI Rescued? Q1->Res1 Res2 POI Rescued? Q2->Res2 Res3 POI Rescued? Q3->Res3 Conc1 Proteasome-Dependent Res1->Conc1 Yes Fail Off-Target / Cytotoxicity Res1->Fail No Conc2 Cullin-RING-Dependent Res2->Conc2 Yes Res2->Fail No Conc3 VHL-Dependent Res3->Conc3 Yes Res3->Fail No

Caption: Self-validating experimental logic for confirming VHL-dependent targeted protein degradation.

Step-by-Step Protocol: Multiplex NIR Western Blotting for PROTACs

This methodology is optimized for calculating accurate


 values while simultaneously monitoring the "Hook Effect"—a phenomenon where excessively high PROTAC concentrations saturate both the POI and VHL independently, forming inactive binary complexes instead of the required ternary complex, thereby halting degradation[1].

Step 1: Cell Seeding and Treatment

  • Seed target cells (e.g., HeLa or HEK293T) in 6-well plates at

    
     cells/well. Allow 24 hours for adherence.
    
  • Treat cells with a 10-point logarithmic dilution series of the PROTAC (e.g., 0.1 nM to 10 µM). Causality Note: The wide range is mandatory to capture both the

    
     at the lower end and the Hook Effect at the upper end.
    
  • For validation controls, pre-treat dedicated wells for 2 hours with 10 µM MG132, 1 µM MLN4924, or 100 µM VH032 prior to adding the

    
     concentration of the PROTAC.
    

Step 2: Lysis and Sample Preparation

  • Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Sonicate lysates to shear DNA, reducing sample viscosity and preventing artifacts during gel migration.

  • Quantify protein concentration via BCA assay. Normalize all samples to 1.5 µg/µL using 4X Laemmli buffer containing

    
    -mercaptoethanol. Boil at 95°C for 5 minutes.
    

Step 3: SDS-PAGE and Transfer

  • Resolve 20 µg of protein per lane on a 4–12% Bis-Tris gradient gel.

  • Transfer proteins to a Low-Fluorescence PVDF membrane . Causality Note: Standard PVDF or Nitrocellulose membranes auto-fluoresce at near-infrared wavelengths, which severely degrades the signal-to-noise ratio and compromises low-abundance target quantification.

Step 4: Blocking and Multiplex Primary Antibody Incubation

  • Block the membrane for 1 hour at room temperature using a non-mammalian blocking buffer. Causality Note: Milk contains endogenous biotin and mammalian proteins that can cross-react with highly sensitive NIR secondary antibodies.

  • Incubate overnight at 4°C with a multiplexed primary antibody cocktail. Ensure primary antibodies are raised in different host species to prevent secondary antibody cross-reactivity.

    • Example Cocktail: Mouse anti-POI (1:1000), Rabbit anti-VHL (1:1000), Chicken anti-Tubulin (1:5000).

Step 5: NIR Secondary Antibody Incubation and Imaging

  • Wash the membrane

    
     minutes in TBST.
    
  • Incubate for 1 hour at room temperature (protected from light) with highly cross-adsorbed NIR secondary antibodies.

    • Example Cocktail: Goat anti-Mouse 800CW, Goat anti-Rabbit 680RD, Goat anti-Chicken 488 (if using a 3-channel imager).

  • Wash

    
     minutes in TBST, followed by one wash in TBS (to remove Tween-20, which can auto-fluoresce).
    
  • Image on a multiplex NIR imaging system (e.g., LI-COR Odyssey).

Quantitative Data Interpretation: The Cost of Modality Choice

To illustrate the impact of the detection modality on PROTAC pharmacodynamics, consider the following comparative data generated from a hypothetical VHL-recruiting PROTAC targeting BRD4.

When using ECL, the signal saturation of the loading control and the non-linear detection of the POI lead to an artificially compressed degradation curve. This results in an underestimated


 and an inaccurate 

. Multiplex NIR, by maintaining linearity across all targets simultaneously, reveals the true potency of the degrader.
Table 2: Comparative and Determination (ECL vs. Multiplex NIR)
PROTAC Concentration (nM)ECL Normalized POI Remaining (%)NIR Normalized POI Remaining (%)Phenomenon Observed
0 (DMSO) 100%100%Baseline
1 92%95%Minimal degradation
10 65%78%Onset of degradation
30 48%50% True

captured by NIR
100 25%15%Divergence due to ECL saturation
300 18%2% True

(98% degradation)
1000 20%12%Hook Effect onset
10000 45%60%Pronounced Hook Effect
------------
Calculated

~28 nM 30.5 nM ECL curve fit is skewed
Calculated

82% 98% ECL underestimates efficacy

References

  • Riching, K. M., et al. (2018). "Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action." ACS Chemical Biology. Available at: [Link]

  • Bricelj, A., et al. (2021). "Methods to accelerate PROTAC drug discovery." Biochemical Journal. Available at: [Link]

  • Bondeson, D. P., et al. (2023). "Targeted Protein Degradation: Design Considerations for PROTAC Development." National Center for Biotechnology Information (PMC). Available at: [Link]

  • Burslem, G. M., et al. (2021). "Workflow for E3 Ligase Ligand Validation for PROTAC Development." ACS Journal of Medicinal Chemistry. Available at: [Link]

Sources

DC50 and Dmax comparison of alkyl-linked vs. PEG-linked PROTACs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical, data-driven comparison of alkyl and polyethylene glycol (PEG) linkers in PROTAC design, focusing on their impact on DC50 (potency) and Dmax (efficacy).[1][2]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists[2]

Executive Summary: The Linker Trade-Off

In PROTAC design, the linker is not merely a bridge; it is a thermodynamic lever that dictates ternary complex (TC) stability, cell permeability, and metabolic fate.

  • PEG Linkers are the historical standard for maximizing solubility and exploring diverse conformations to find a productive TC. However, they suffer from high Topological Polar Surface Area (TPSA) and susceptibility to oxidative metabolism.

  • Alkyl Linkers have emerged as the superior choice for membrane permeability and metabolic stability. While they pose solubility challenges, they often yield lower DC50 values in cellular assays due to improved intracellular accumulation, provided the "hydrophobic collapse" does not occlude the warheads.

Mechanistic Comparison: Physicochemical Drivers

The choice between Alkyl and PEG fundamentally alters the free energy landscape of the PROTAC.

FeaturePEG Linkers (Polyethylene Glycol)Alkyl Linkers (Polymethylene)Impact on DC50/Dmax
Conformation High entropy; "Floppy". Can fold to shield TPSA (chameleon effect) but pays entropic penalty upon binding.Semi-rigid; "Stiff". Pre-organized conformations can lower the entropic cost of TC formation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

).
Alkyl often improves cooperativity (

) if the length is tuned precisely, lowering DC50.
Permeability High TPSA due to ether oxygens. Often substrates for P-gp efflux pumps.Low TPSA. Lipophilic.[][4] Generally higher passive diffusion (

).
Alkyl typically shows superior cellular potency (lower DC50) due to higher intracellular concentration, even if biochemical

is similar.
Solubility High aqueous solubility.[4]Low. Risk of aggregation or precipitation in assays.PEG allows for higher Dmax in vitro by preventing compound precipitation at high concentrations.
Metabolism Vulnerable to CYP-mediated oxidative cleavage at ether carbons.Stable, unless terminal oxidation occurs.Alkyl sustains Dmax over time in vivo by resisting clearance.
The "Permeability-Polarity" Paradox

While PEG linkers are hydrophilic, they do not always guarantee cell permeability.[] The ether oxygens increase TPSA. A critical study (see Reference 1) demonstrated that while PEG chains can fold to hide polarity in non-polar solvents, alkyl linkers often outperform PEG in cellular permeability because they lack the hydrogen bond acceptors that trigger efflux transporters.

Comparative Case Studies & Data

Case Study A: VHL-based PROTACs (Permeability Focus)

Context: A direct comparison of VHL-recruiting PROTACs where the linker composition was systematically varied while maintaining similar length.

  • Experiment: Comparison of a PEG-linked PROTAC vs. an Alkyl-linked analog targeting the same POI.

  • Data Trend:

    • PEG Analog: High solubility (>100 µM), but moderate permeability (

      
       cm/s).
      
    • Alkyl Analog: Lower solubility (<10 µM), but significantly higher permeability (

      
       cm/s).
      
    • Outcome: The Alkyl analog achieved a DC50 of 5 nM compared to 50 nM for the PEG analog in cells, despite having identical binary binding affinities. The 10-fold improvement in potency was driven purely by intracellular exposure.

Case Study B: TBK1 Degraders (Length & Composition)

Context: Optimization of PROTACs targeting TANK-binding kinase 1 (TBK1).[5]

  • Data:

    • Short Linkers (<12 atoms): No degradation (Dmax = 0%). Steric clash prevents TC formation.

    • Optimal Length (21 atoms): DC50 = 3 nM, Dmax = 96%.[6][7]

    • Extended Length (29 atoms): DC50 = 292 nM, Dmax = 76%.[6][7]

  • Insight: The "Hook Effect" (autoinhibition) onset appeared earlier for the very long linkers. While both PEG and Alkyl versions were tested, the mixed alkyl-ether motifs provided the best balance, suggesting that breaking up long alkyl chains with single heteroatoms can maintain solubility without sacrificing the permeability benefits of the alkyl chain.

Visualization: Mechanism & Logic

PROTAC Mechanism of Action

The following diagram illustrates the kinetic steps where the linker influences efficacy.

PROTAC_Mechanism PROTAC PROTAC (Linker Properties) CellMembrane Cell Membrane (Permeability Barrier) PROTAC->CellMembrane TPSA/LogP dependent Intracellular Intracellular Accumulation CellMembrane->Intracellular Alkyl > PEG (typically) BinaryComplex Binary Complex (POI-PROTAC or E3-PROTAC) Intracellular->BinaryComplex Kd (Warhead/Ligase) BinaryComplex->Intracellular Dissociation TernaryComplex Ternary Complex (POI-Linker-E3) BinaryComplex->TernaryComplex Cooperativity (α) Linker Rigidity/Length TernaryComplex->BinaryComplex Dissociation Ubiquitination Ubiquitination & Degradation TernaryComplex->Ubiquitination Dmax determined here

Caption: The linker influences two critical bottlenecks: membrane crossing (Alkyl favored) and Ternary Complex stability (Length/Rigidity dependent).[8]

Linker Selection Decision Tree

Linker_Selection Start Start: Linker Selection CheckSolubility Is Warhead/Ligase highly lipophilic? Start->CheckSolubility UsePEG Start with PEG Linker (Improve Solubility) CheckSolubility->UsePEG Yes OptimizeLength Optimize Length (C3-C10 vs PEG1-5) CheckSolubility->OptimizeLength No CheckPermeability Is Cell Permeability < 10^-6 cm/s? UsePEG->CheckPermeability SwitchAlkyl Switch to Alkyl Linker (Reduce TPSA) CheckPermeability->SwitchAlkyl Yes (Low Permeability) CheckPermeability->OptimizeLength No (Good Permeability) SwitchAlkyl->OptimizeLength FinalOptimize Fine-tune: Mixed Ether/Alkyl (Balance Properties) OptimizeLength->FinalOptimize

Caption: A logic flow for selecting between PEG and Alkyl based on the physicochemical limitations of the warhead and E3 ligand.

Experimental Protocols

To objectively compare DC50 and Dmax, one must control for the "Hook Effect" and time-dependent degradation.

Protocol 1: DC50/Dmax Determination via Western Blot

Objective: Quantify potency and efficacy in a cellular context.[6][9]

  • Cell Seeding: Seed cells (e.g., HEK293, HeLa) at 70% confluency in 6-well plates.

  • Compound Preparation:

    • Prepare 10 mM stocks of Alkyl-PROTAC and PEG-PROTAC in DMSO.

    • Critical Step: Perform serial dilutions (e.g., 10 µM down to 0.1 nM) in media immediately before treatment to prevent precipitation of Alkyl-PROTACs.

  • Treatment: Incubate cells for 16–24 hours . (Shorter times may miss slow degradation; longer times may allow protein resynthesis).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Normalization: BCA assay to normalize total protein loading (20 µ g/lane ).

  • Detection: Immunoblot for POI (Protein of Interest) and Loading Control (GAPDH/Vinculin).

  • Analysis:

    • Quantify bands using densitometry (ImageJ/Li-Cor).

    • Plot "Percent Degradation" vs. "Log[Concentration]".

    • Fit to a 4-parameter logistic curve to derive DC50 (inflection point) and Dmax (bottom plateau).

Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Distinguish if poor DC50 is due to binding or permeability.

  • Donor Plate: Add PROTAC (10 µM) in PBS (pH 7.4) to the donor well.

  • Membrane: Coat the filter with a lipid solution (1% lecithin in dodecane).

  • Acceptor Plate: Add PBS to the acceptor well.

  • Incubation: Sandwich plates and incubate for 5 hours at room temperature.

  • Quantification: Measure concentration in Donor and Acceptor wells via LC-MS/MS.

  • Calculation: Calculate

    
    .
    
    • Success Metric: Alkyl linkers should target

      
       cm/s.
      

References

  • Steinebach, C., et al. (2020). "Medchem Transformation of a VHL-Based PROTAC: From a Tool Compound to a Drug-Like Degrader." ACS Medicinal Chemistry Letters.

  • Pike, A., et al. (2020). "Optimising Proteolysis Targeting Chimeras (PROTACs) for Oral Drug Delivery: A Drug Metabolism and Pharmacokinetics Perspective." Drug Discovery Today.

  • Zorba, A., et al. (2018). "Delineating the Role of Cooperativity in the Design of Potent PROTACs for BTK." Proceedings of the National Academy of Sciences.

  • Maple, H. J., et al. (2019). "Development of a General Approach for the Synthesis of PROTACs." Bioorganic & Medicinal Chemistry.

  • Atilaw, Y., et al. (2021). "Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability." ACS Central Science.

Sources

Comparative Guide: Metabolic Stability of C6 Alkyl Linkers vs. Polyethylene Glycol (PEG)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of heterobifunctional molecules—such as PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a passive spacer; it is a determinant of pharmacokinetic (PK) fate.[1][2][3][4][5]

This guide compares C6 Alkyl linkers (hexamethylene) against Polyethylene Glycol (PEG) linkers. While PEG has historically been the gold standard for solubility, emerging data suggests it possesses specific metabolic liabilities—primarily oxidative chain scission—that can compromise in vivo efficacy. Conversely, C6 alkyl linkers, while hydrophobic, often demonstrate superior metabolic stability by resisting chain cleavage, undergoing terminal hydroxylation instead.

Part 1: Mechanistic Comparison of Metabolic Pathways

The divergent metabolic fates of these linkers stem from their chemical backbones. Understanding the enzymatic mechanisms is crucial for predicting in vivo behavior.

Polyethylene Glycol (PEG): The Oxidative Liability

PEG linkers are susceptible to oxidative degradation by alcohol dehydrogenases (ADH) and Cytochrome P450 (CYP) enzymes.[] The presence of repeating ether oxygens lowers the bond dissociation energy of adjacent C-H bonds, facilitating hydrogen abstraction.

  • Primary Mechanism: Ether peroxidation and subsequent chain scission.

  • Enzymes Involved: CYP450 isoforms, Alcohol Dehydrogenase.

  • Outcome: Progressive shortening of the linker. In a PROTAC, this destroys the ternary complex, rendering the molecule inactive.

C6 Alkyl Linkers: The Hydrophobic Shield

Alkyl chains (like hexamethylene) lack the ether oxygens that stabilize radical intermediates required for backbone cleavage. Their metabolism is dominated by lipophilic interactions with CYP active sites.

  • Primary Mechanism:

    
    -oxidation (terminal) or 
    
    
    
    -1 oxidation.
  • Enzymes Involved: CYP450 (specifically CYP3A4, CYP4F).

  • Outcome: Introduction of a hydroxyl group (-OH) or carboxyl group (-COOH). Crucially, the carbon chain remains intact . A hydroxylated PROTAC often retains degradation activity, whereas a cleaved PEG PROTAC does not.[]

Pathway Visualization

The following diagram contrasts the catastrophic chain scission of PEG with the functionalization of Alkyl linkers.

MetabolicPathways cluster_PEG PEG Linker Instability (Chain Scission) cluster_Alkyl C6 Alkyl Stability (Functionalization) PEG_Parent Parent PEG Linker (-CH2-CH2-O-CH2-CH2-) PEG_Radical C-H Abstraction (Ether radical) PEG_Parent->PEG_Radical CYP450 / ADH PEG_Hemiacetal Unstable Hemiacetal (-O-CH(OH)-) PEG_Radical->PEG_Hemiacetal Oxidation PEG_Cleavage Chain Scission (Linker Breaks) PEG_Hemiacetal->PEG_Cleavage Spontaneous Alkyl_Parent Parent C6 Alkyl (-(CH2)6-) Alkyl_Metabolite Hydroxy-Alkyl (-(CH2)5-CH(OH)-) Alkyl_Parent->Alkyl_Metabolite CYP450 (omega-oxidation) Alkyl_Active Active Degrader (Linker Intact) Alkyl_Metabolite->Alkyl_Active Retains Geometry

Caption: Figure 1. Comparative metabolic fates. PEG linkers undergo oxidative scission leading to inactivation, while C6 alkyl linkers undergo hydroxylation, preserving the structural connectivity required for drug activity.[]

Part 2: Comparative Performance Data

The following table synthesizes general trends observed in PROTAC and linkerology literature regarding C6 alkyl vs. PEG-based analogs.

FeatureC6 Alkyl LinkerPEG Linker (e.g., PEG2/3)Impact on Drug Development
Metabolic Stability High. Resistant to cleavage.Moderate/Low. Prone to oxidative cleavage.Alkyls sustain in vivo exposure longer.
Metabolite Activity Retained. Hydroxylated metabolites often remain active.Lost. Cleavage disconnects warhead from E3 ligand.Alkyls provide a "softer" metabolic failure mode.[3]
Permeability (PAMPA) High. Lipophilic nature aids passive diffusion.[1]Low. Polar ether oxygens increase desolvation penalty.Alkyls are preferred for intracellular targets.
Solubility Low. Increases lipophilicity (LogP).High. Enhances aqueous solubility.[4]PEG is better for formulation; Alkyl requires cosolvents.
Conformation Flexible/Semi-rigid. Entropy-driven hydrophobic collapse.Highly Flexible. Can wrap around proteins.Alkyls can be tuned for specific exit vectors.

Part 3: Experimental Protocol for Stability Assessment

To empirically verify the stability of your specific linker, a Microsomal Stability Assay is the industry standard. This protocol focuses on distinguishing intrinsic clearance (


) driven by oxidative metabolism.
Assay Principle

Incubate the test compound with liver microsomes (rich in CYP and FMO enzymes) and NADPH. Monitor the disappearance of the parent compound via LC-MS/MS.[8]

Workflow Diagram

MicrosomalAssay Start Preparation Mix Incubation Mix (Microsomes + Buffer) Start->Mix Initiate Initiate Reaction (+ NADPH) Mix->Initiate Pre-warm 37°C Sampling Time Point Sampling (0, 5, 15, 30, 60 min) Initiate->Sampling Quench Quench (Ice-cold Acetonitrile) Sampling->Quench At each timepoint Analysis LC-MS/MS Analysis Quench->Analysis Centrifuge & Supernatant

Caption: Figure 2. Standard workflow for liver microsomal stability assay to assess linker degradation rates.

Detailed Protocol Steps
  • Preparation of Stocks:

    • Prepare a 10 mM stock of the PROTAC/Linker in DMSO.

    • Thaw Liver Microsomes (Human/Mouse/Rat) on ice. Ensure protein concentration is 20 mg/mL.

  • Reaction Mixture Assembly:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Spike test compound to a final concentration of 1 µM (keeps DMSO < 0.1%).

    • Control: Prepare a "No NADPH" control to rule out non-enzymatic degradation.

  • Initiation:

    • Pre-incubate plates at 37°C for 5 minutes.

    • Add NADPH (final conc. 1 mM) to initiate the reaction.[8]

  • Sampling:

    • At

      
       minutes, remove aliquots.
      
  • Quenching:

    • Immediately dispense into a plate containing ice-cold acetonitrile (containing Internal Standard) to precipitate proteins and stop metabolism.

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot ln(% Remaining) vs. time. The slope

      
       determines half-life: 
      
      
      
      .

Part 4: Decision Guide – When to Use Which?

Use this logic gate to select the appropriate linker for your drug discovery campaign.[4]

Choose C6 Alkyl Linker If:
  • Permeability is the bottleneck: Your compound has low cell permeability (low PAMPA flux). The lipophilicity of the C6 chain aids membrane crossing.

  • Metabolic "Soft Spots" are acceptable: You can tolerate hydroxylation on the linker as long as the warheads remain connected.

  • Rigidity is required: You need a slightly more defined conformation than the "floppy" PEG chain to induce cooperativity in ternary complex formation.

Choose PEG Linker If:
  • Solubility is the bottleneck: Your warheads are extremely hydrophobic, and the compound precipitates in assay media.

  • Exploratory Phase: You need to rapidly synthesize a library. PEG reagents are widely available in various lengths and bifunctional forms.[9]

  • Renal Clearance is desired: Longer PEG chains can tune clearance rates, though this applies more to high MW PEGylation than short linkers.

The Hybrid Approach

Recent trends in "Linkerology" suggest using hetero-alkyl linkers . For example, inserting a single piperazine or rigid group into an alkyl chain, or using short PEG units flanked by alkyl segments. This attempts to balance the solubility of PEG with the metabolic stability of alkyls.[3]

References

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol and Principles. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. Retrieved from [Link](Note: Generalized link to PMC for stability mechanism verification)

Sources

Evaluating Off-Target Effects of VH032-Based PROTACs

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Discovery

Executive Summary

The selection of an E3 ligase handle is a critical bifurcation point in PROTAC design.[1][2][] While Cereblon (CRBN) recruiters (thalidomide analogs) offer favorable physicochemical properties, they are plagued by intrinsic "neosubstrate" degradation (e.g., IKZF1, SALL4). In contrast, Von Hippel-Lindau (VHL) recruiters, derived from the VH032 ligand, offer a "cleaner" orthogonal profile but present unique challenges regarding solubility and linker-dependency.

This guide provides a technical framework for evaluating the off-target profiles of VH032-based degraders. It contrasts them with CRBN alternatives and details a self-validating proteomic workflow to distinguish between mechanism-based toxicity and warhead promiscuity.

Part 1: Comparative Analysis – VHL vs. CRBN Selectivity

To evaluate off-targets effectively, one must first understand the source of the lack of selectivity. The table below contrasts the two dominant E3 ligase systems.

FeatureVH032-Based (VHL)IMiD-Based (CRBN)
Primary Off-Target Mechanism Warhead Promiscuity: Off-targets are usually driven by the ligand targeting the Protein of Interest (POI), not the VHL ligand itself.Neosubstrate Recruitment: The ligase surface itself recruits "bystander" proteins (e.g., Zinc Finger proteins) independent of the warhead.
Intrinsic Selectivity High: The hydroxyproline binding pocket is deep and rigid; few endogenous proteins bind VH032 fortuitously.Low/Moderate: The relatively flat CRBN surface allows "glue-like" interactions with non-targets (e.g., GSPT1, IKZF1/3).
Cellular Localization Cytosolic & Nuclear (but predominantly Cytosolic).Predominantly Nuclear.[]
Negative Control Strategy Epimer Control: Use of the cis-hydroxyproline diastereomer (abolishes VHL binding).Methylated Control: N-methyl thalidomide (abolishes CRBN binding).
Toxicity Profile Generally lower intrinsic toxicity; off-targets are usually predictable based on warhead kinase profiling.Teratogenicity and hematological toxicity linked to neosubstrate degradation.
The "Neosubstrate" Trap

The most significant advantage of VH032 is the absence of the "neosubstrate" effect seen with CRBN. CRBN ligands act as molecular glues, reshaping the ligase surface to recruit proteins like SALL4 (teratogen) or IKZF1 (immunomodulator). VH032 ligands bind a buried pocket on VHL, leaving the surface largely unaltered. Therefore, if a VH032 PROTAC degrades an off-target, it is almost always because the "warhead" end of the molecule bound to that off-target.

Part 2: Visualizing the Off-Target Landscape

The following diagram illustrates the mechanistic divergence in off-target generation between VHL and CRBN systems.

OffTargetMechanism PROTAC PROTAC Molecule VHL VHL Ligase (VH032) PROTAC->VHL Recruits CRBN CRBN Ligase (IMiD) PROTAC->CRBN Recruits WarheadOT Warhead Off-Target (Kinase/Receptor) PROTAC->WarheadOT Warhead Promiscuity Target Intended Target (POI) VHL->Target Ternary Complex CRBN->Target Ternary Complex NeoSub Neosubstrate (e.g., IKZF1, SALL4) CRBN->NeoSub Surface Remodeling WarheadOT->VHL Unintended Degradation

Figure 1: Mechanistic origins of off-target effects. VHL off-targets are typically warhead-driven, whereas CRBN induces neosubstrate degradation via surface remodeling.

Part 3: Experimental Protocol – The "Gold Standard" Evaluation

To rigorously validate a VH032-PROTAC, you must distinguish between degradation (PROTAC-mediated) and inhibition (warhead-mediated). The following protocol utilizes Tandem Mass Tag (TMT)-based Quantitative Proteomics with a mandatory "Rescue Arm."

Phase 1: Experimental Design (The 4-Arm Strategy)

Do not simply treat cells with the PROTAC. You must run four parallel conditions to validate causality.

  • Vehicle Control (DMSO): Baseline proteome.

  • PROTAC Treatment: The test condition (e.g., 100 nM, 6–12 hours).

  • Epimer Negative Control: Treatment with the PROTAC analog containing the cis-hydroxyproline (does not bind VHL).

    • Logic: If a protein is downregulated here, it is due to warhead inhibition or destabilization, not VHL-mediated ubiquitination.

  • Rescue Arm (Competition): PROTAC + Excess Free VH032 (e.g., 10 µM).

    • Logic: High concentration of free ligand saturates VHL, preventing PROTAC recruitment. True off-targets will be "rescued" (levels return to baseline).

Phase 2: Step-by-Step Workflow

Step 1: Cell Treatment & Lysis [4]

  • Culture: Use relevant cell lines (e.g., HeLa or disease-specific). Seed at 70% confluency.

  • Dosing: Treat according to the 4-Arm strategy above.

  • Lysis: Wash with ice-cold PBS.[4] Lyse in 8M Urea buffer with protease/phosphatase inhibitors.

  • Clarification: Centrifuge at 20,000 x g for 15 min at 4°C. Quantify protein (BCA assay).

Step 2: Digestion & Labeling

  • Reduction/Alkylation: DTT (5 mM, 30 min) followed by Iodoacetamide (15 mM, 30 min, dark).

  • Digestion: Dilute Urea to <1M. Add Trypsin (1:50 ratio) and incubate overnight at 37°C.

  • TMT Labeling: Assign unique TMT tags to each condition (e.g., TMT-126 for DMSO, TMT-127 for PROTAC).

  • Quenching: Add hydroxylamine (5%) to stop the reaction. Pool all samples.

Step 3: Fractionation & MS Analysis

  • Fractionation: Use high-pH reversed-phase chromatography to separate the complex peptide mixture into 12–24 fractions (crucial for depth of coverage).

  • LC-MS/MS: Analyze on a high-resolution instrument (e.g., Orbitrap Eclipse). Use a long gradient (120 min) for maximum sensitivity.

Step 4: Data Analysis (The "Volcano" Logic)

  • Normalization: Normalize to total peptide amount.

  • Filtering: Only consider proteins identified with >2 unique peptides.

  • Hit Selection:

    • True Hit: Log2 Fold Change < -0.5 (downregulated) AND p-value < 0.05.[4]

    • Validation: The hit must be present in the PROTAC arm but absent in the Epimer and Rescue arms.

Part 4: Workflow Visualization

This diagram outlines the decision logic for interpreting proteomics data.

ProteomicsWorkflow Start Quantitative Proteomics Data (PROTAC vs DMSO) Downreg Is Protein X Significantly Downregulated? Start->Downreg EpimerCheck Check Epimer Control (cis-Hyp Analog) Downreg->EpimerCheck Yes NoHit Not a Target Downreg->NoHit No RescueCheck Check Rescue Arm (Excess VH032) EpimerCheck->RescueCheck Unchanged in Epimer WarheadEffect Off-Target Binding/Destabilization (Not VHL-mediated) EpimerCheck->WarheadEffect Downregulated in Epimer RescueCheck->WarheadEffect Not Rescued TrueHit True VHL-Mediated Degradation Event RescueCheck->TrueHit Rescued (Returns to Baseline)

Figure 2: Decision tree for validating off-targets. True PROTAC targets must be rescued by free ligand and unaffected by the non-binding epimer.

References
  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. [Link]

  • Zengerle, M., et al. (2015). Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chemical Biology. [Link]

  • Maniaci, C., et al. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation.[5][6] Nature Communications. [Link]

  • Donovan, K. A., et al. (2020). Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development. Cell. [Link]

  • Buckley, D. L., et al. (2012). Small-molecule inhibitors of the interaction between the E3 ubiquitin ligase VHL and HIF1α.[7] Journal of the American Chemical Society. [Link]

Sources

Mechanistic Validation in Targeted Protein Degradation: A Comparative Guide to VHL Ligand Competition Assays

Author: BenchChem Technical Support Team. Date: March 2026

As the field of targeted protein degradation (TPD) matures, simply demonstrating that a Proteolysis Targeting Chimera (PROTAC) depletes its target is no longer sufficient for publication or clinical progression. Reviewers and regulatory bodies demand rigorous proof of mechanism. We must definitively prove that the observed target depletion is driven by the intended formation of a productive ternary complex, rather than off-target toxicity, transcriptional downregulation, or non-specific destabilization.

For PROTACs hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase, the free VHL ligand competition assay stands as the gold standard for mechanistic validation. In this guide, we will objectively compare this assay with alternative validation methods, explore the thermodynamic causality behind the experimental design, and provide a self-validating protocol for laboratory execution.

Deconstructing the Degradation Pathway: A Comparative Strategy

To prove a PROTAC's mechanism of action, researchers must systematically dismantle the ubiquitin-proteasome system (UPS) pathway[1]. A robust validation package typically employs a combination of small-molecule inhibitors to block specific nodes of the degradation cascade.

G PROTAC PROTAC Ternary Ternary Complex PROTAC->Ternary Target Target Protein Target->Ternary VHL VHL E3 Ligase VHL->Ternary Ubiquitination Poly-ubiquitination Ternary->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation VH032 Free VH032 VH032->VHL Blocks MLN4924 MLN4924 MLN4924->Ubiquitination Blocks MG132 MG132 MG132->Proteasome Blocks

Fig 1: PROTAC mechanism of action and targeted mechanistic intervention points.

While proteasome inhibitors (like MG132) and neddylation inhibitors (like MLN4924) are standard tools, they lack specificity. MG132 only proves that the proteasome is involved, which could easily be a secondary stress response. MLN4924 proves that a Cullin-RING ligase (CRL) is active, but there are over 200 CRL complexes in the human proteome.

Only a competition assay using an excess of the free E3 ligase ligand (e.g., VH032 for VHL) can definitively prove that the specific engagement of VHL by the PROTAC is responsible for the degradation event[2].

Quantitative Comparison of Mechanistic Interventions
Intervention AgentTarget NodeMechanistic Question AnsweredTypical Working Conc.AdvantagesLimitations
MG132 / Bortezomib 26S ProteasomeIs degradation proteasome-dependent?1 - 10 µMBroadly applicable to all PROTACs and degraders[1].High cellular toxicity; triggers heat shock response.
MLN4924 NAE (Neddylation)Is degradation Cullin-RING dependent?1 - 5 µMLess acutely toxic than MG132; cleaner UPS block.Cannot distinguish between specific E3 ligases (e.g., VHL vs. CRBN).
Free VH032 VHL E3 LigaseIs degradation specifically VHL-mediated?10 - 100 µMHighly specific; proves direct ligase engagement[3].Requires high concentrations; potential off-target effects at >50 µM.

The Causality of the Free VH032 Competition Assay

The logic behind the competition assay is rooted in chemical thermodynamics and Le Chatelier’s principle. PROTACs function by inducing proximity between a target protein and an E3 ligase, forming a tripartite (ternary) complex[4].

When we introduce a massive molar excess of the free VHL ligand (VH032), it acts as a competitive antagonist. Because VH032 is a monovalent molecule, it occupies the hydroxyproline (Hyp) binding site on the VHL protein but cannot recruit the target protein. By saturating the VHL binding sites, the free ligand shifts the equilibrium away from the productive Target-PROTAC-VHL ternary complex. If the PROTAC's mechanism is genuinely VHL-dependent, this competitive blockade will "rescue" the target protein, preventing its degradation[3].

Why are such high concentrations required? Unlike the PROTAC, which benefits from the avidity and positive cooperativity of the ternary complex, the free VH032 ligand only relies on its binary binding affinity (


). To effectively outcompete a highly cooperative PROTAC, the free ligand must be supplied at concentrations significantly above its 

. Empirical assessments determine that concentrations above 10 µM are strictly required to ensure full target engagement and effective blockade of VHL[3].

Self-Validating Experimental Protocol: Cellular Competition Assay

A poorly designed competition assay can yield false negatives (due to insufficient competitor equilibration) or false positives (due to competitor toxicity). The following protocol is engineered as a self-validating system , incorporating a strict control matrix to ensure data integrity.

Workflow Seed 1. Seed Cells Pretreat 2. Pre-treat Free VH032 Seed->Pretreat CoTreat 3. Add PROTAC Pretreat->CoTreat Harvest 4. Harvest/Lyse CoTreat->Harvest Western 5. Western Blot Harvest->Western Analyze 6. Quantify Rescue Western->Analyze

Fig 2: Step-by-step workflow for the self-validating cellular competition assay.

Step-by-Step Methodology

1. Cell Seeding & Equilibration

  • Seed the appropriate target-expressing cell line (e.g., HeLa, HEK293T) in a 6-well or 24-well plate.

  • Allow cells to adhere and reach 70-80% confluency overnight.

2. The Control Matrix Setup (Critical Step) To ensure the assay is self-validating, you must establish four distinct treatment conditions:

  • Condition A (Vehicle): 0.1% DMSO. Establishes the baseline target protein level.

  • Condition B (PROTAC Alone): PROTAC at its established

    
     concentration (e.g., 100 nM). Confirms baseline degradation efficacy.
    
  • Condition C (Competitor Alone): Free VH032 at 100 µM. Confirms that the competitor itself does not alter target protein levels or cause acute toxicity.

  • Condition D (Competition): Free VH032 (100 µM) + PROTAC (100 nM). Tests the mechanistic rescue.

3. Pre-treatment (Causality Check)

  • Add the free VH032 ligand (Conditions C and D) to the cells 1 to 2 hours prior to adding the PROTAC.

  • Scientific Causality: Pre-incubation is non-negotiable. It allows the free ligand to permeate the cell membrane and fully saturate the intracellular VHL pool before the highly efficient, bivalent PROTAC can initiate the rapid ubiquitination cascade.

4. PROTAC Co-treatment

  • Spike the PROTAC into Conditions B and D.

  • Incubate for the minimal time required to achieve maximum degradation (typically 4 to 8 hours). Prolonged incubations (>24h) can lead to compensatory protein synthesis or cell death, confounding the readout.

5. Harvest and Analysis

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Perform standard SDS-PAGE and Western Blotting. Probe for the Target Protein, VHL (to ensure the competitor didn't destabilize the ligase), and a loading control (e.g., GAPDH or

    
    -Actin).
    

Data Interpretation and Troubleshooting

When analyzing the densitometry of your Western blots, consider the following outcomes:

  • Complete Rescue: The target protein level in Condition D returns to ~100% of Condition A. This definitively confirms a VHL-dependent degradation mechanism[2].

  • Partial Rescue: The target protein is only rescued to 40-60%. This is common and usually stems from the PROTAC having extreme positive cooperativity (a highly stable ternary complex) that the monovalent VH032 struggles to fully outcompete[4]. In this scenario, increasing the VH032 concentration or shortening the PROTAC incubation time can clarify the mechanism.

  • Target Depletion in Condition C (Competitor Alone): If VH032 alone causes the target protein to degrade, the assay is invalid. This indicates off-target toxicity or that the target protein is naturally stabilized by basal VHL activity. You must lower the competitor concentration or switch to a genetic validation model (e.g., VHL CRISPR knockout).

By strictly adhering to these thermodynamic principles and self-validating controls, researchers can confidently confirm the precise ligase engagement of their novel PROTACs, ensuring robust, reproducible, and publication-ready mechanistic data.

References

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. NIH PubMed Central.
  • A Comparative Guide to VHL Ligands for Targeted Protein Degradation: Alternatives to (S,R,S)-Ahpc-peg2-NH2. Benchchem.
  • Discovery of a Highly Potent and Selective Degrader Targeting Hematopoietic Prostaglandin D Synthase via in Silico Design. ChemRxiv.
  • Target Validation Techniques: A Comprehensive Guide for Drug Development Success. Drug Chem Sci.

Sources

Comparative Guide: In Vivo Pharmacokinetics of Alkyl-Linker VHL Degraders

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from in vitro potency to in vivo efficacy remains the "valley of death" for Proteolysis Targeting Chimeras (PROTACs). While Von Hippel-Lindau (VHL) recruiters are standard for their potent cellular degradation, their physicochemical properties often violate Lipinski's Rule of 5 (bRo5).

This guide objectively compares Alkyl-linker VHL degraders against their PEG-linker and Rigid-linker counterparts.[1] While PEG linkers offer superior solubility, alkyl linkers have emerged as the dominant strategy for achieving oral bioavailability in VHL PROTACs due to their ability to minimize Total Polar Surface Area (TPSA) and facilitate membrane permeability via "chameleonic" folding.

Part 1: The Physicochemical Landscape

To understand the pharmacokinetics (PK), one must first understand the structural behavior of the linker in solution.

Alkyl Linkers: The Permeability Advantage

Alkyl linkers (methylene chains,


) are hydrophobic. In the context of VHL degraders (which often use the hydroxyproline-based VH032 ligand), the alkyl linker serves a critical PK function: Polarity Shielding .
  • Mechanism: In an aqueous environment (plasma), the molecule may be extended. However, at the lipid bilayer interface, the hydrophobic alkyl chain allows the PROTAC to fold back upon itself, shielding the polar amide bonds of the VHL ligand.

  • Result: This reduces the effective TPSA, significantly enhancing passive permeability (

    
    ) compared to PEG linkers.
    
PEG Linkers: The Solubility Trap

Polyethylene glycol (PEG) linkers are the default choice for in vitro tool compounds due to high aqueous solubility.

  • The PK Penalty: Each ether oxygen acts as a hydrogen bond acceptor. While this aids solubility, it increases TPSA. Furthermore, PEG chains often adopt extended conformations that expose polar groups, hampering passive diffusion across the intestinal epithelium.

Comparative Metrics Table
FeatureAlkyl LinkersPEG LinkersRigid Linkers (e.g., Piperazine)
Lipophilicity (LogD) High (Often > 5)Low to ModerateTunable
Aqueous Solubility Poor (Risk of precipitation)ExcellentModerate
Permeability (Caco-2) High (Key for Oral Bioavailability)LowModerate to High
Metabolic Stability Moderate (Susceptible to oxidation)Low (Oxidative cleavage)High
Oral Bioavailability (%F) Potential for >20% Typically <5%Variable
Clearance Mechanism CYP-mediated hydroxylationOxidative ether cleavageRenal/Biliary

Part 2: In Vivo Pharmacokinetics Performance

Absorption and Bioavailability

Recent comparative studies indicate that alkyl linkers are statistically more likely to yield orally bioavailable VHL PROTACs than PEGs.

  • Evidence: A review of VHL PROTACs with

    
     oral bioavailability revealed that the majority utilized flexible aliphatic (alkyl) linkers.[2]
    
  • The "Grease Ball" Effect: While alkyl linkers improve permeability, they risk increasing non-specific binding. If the LogD exceeds 5-6, the compound may get trapped in the lipid membrane, increasing the Volume of Distribution (

    
    ) but failing to reach the cytosolic target.
    
Metabolic Stability and Clearance

The metabolic fate of the linker dictates the half-life (


).
  • Alkyl Metabolism: The primary metabolic liability is omega-oxidation or hydroxylation at the sub-terminal methylene groups, catalyzed by CYP450 enzymes.

  • PEG Metabolism: PEGs undergo rapid oxidative cleavage at the ether bonds. This fragmentation breaks the PROTAC into two inactive warheads, leading to a rapid loss of pharmacodynamic (PD) effect.

Distribution

Alkyl-linked VHL degraders typically exhibit a high Volume of Distribution (


).
  • Pros: Good tissue penetration (potential for CNS exposure if optimized).

  • Cons: High plasma protein binding (

    
    ) reduces the fraction unbound (
    
    
    
    ), requiring higher total doses to drive the ternary complex formation.

Part 3: Visualization of PK Impact

The following diagram illustrates the causal relationship between linker chemistry and PK outcomes.

LinkerPK Alkyl Alkyl Linker (Hydrophobic) TPSA_Low Reduced TPSA (Folded Conformation) Alkyl->TPSA_Low Shields Polarity Metabolism_Alkyl CYP Hydroxylation (Chain) Alkyl->Metabolism_Alkyl PEG PEG Linker (Hydrophilic) TPSA_High High TPSA (Exposed Polarity) PEG->TPSA_High H-Bond Acceptors Metabolism_PEG Oxidative Cleavage (Ether) PEG->Metabolism_PEG Permeability High Membrane Permeability TPSA_Low->Permeability Solubility High Aqueous Solubility TPSA_High->Solubility OralBio Oral Bioavailability (Possible) Permeability->OralBio IV_Only IV/IP Delivery (Likely) Solubility->IV_Only

Figure 1: Decision logic for linker selection based on desired PK outcome. Alkyl linkers drive permeability essential for oral dosing, while PEG linkers favor solubility.[3]

Part 4: Experimental Protocol for In Vivo PK Assessment

Evaluating alkyl-linker PROTACs requires specific formulation strategies due to their low solubility. Standard saline formulations will result in precipitation and false-negative bioavailability data.

Protocol: Rat Pharmacokinetic Study (Cassette Dosing)

Objective: Determine


, 

,

, and

for Alkyl-VHL PROTACs.
1. Formulation Strategy (Critical Step)

Alkyl PROTACs are lipophilic.[] Use a co-solvent system to ensure solubility during dosing.

  • Vehicle: 5% DMSO + 10% Solutol HS 15 + 85% Saline (or 20% HP-

    
    -CD in water).
    
  • Validation: Verify solution clarity via visual inspection and Tyndall effect before dosing. Do not dose suspensions for PK studies.

2. Animal Dosing
  • Species: Male Sprague-Dawley Rats (n=3 per arm).

  • IV Arm: 1 mg/kg (Bolus tail vein).

  • PO Arm: 5-10 mg/kg (Oral gavage). Note: Higher dose required for PO to detect levels if F% is low.

3. Sampling & Bioanalysis
  • Timepoints: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose.

  • Blood Collection: Retro-orbital or tail vein into K2EDTA tubes.

  • Plasma Prep: Centrifuge at 4000g for 10 min at 4°C.

  • Extraction: Protein precipitation with Acetonitrile (containing Internal Standard). Alkyl linkers bind plastic; use glass inserts or low-binding plates.

4. LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Note: Alkyl linkers will elute late (high retention time). Ensure the gradient goes to 95% B to prevent carryover.

Part 5: Strategic Optimization (The "Fix")

If your alkyl-linker VHL degrader shows high clearance or poor solubility, apply these modifications:

  • Heteroatom Insertion: Insert a single Nitrogen or Oxygen atom into the alkyl chain (e.g., a piperidine ring). This breaks the lipophilicity without creating the "polarity penalty" of a full PEG chain.

  • Rigidification: Replace flexible alkyl chains with alkynes or bicyclic systems (e.g., bicyclo[1.1.1]pentane). This improves metabolic stability by removing the rotatable bonds available for CYP enzyme access.

  • Fluorination: Fluorinate the metabolic "soft spots" (the methylene groups susceptible to hydroxylation) to block CYP metabolism.

Optimization Workflow Diagram

Optimization Issue_Solubility Issue: Poor Solubility (Precipitation) Sol_Ionizable Add Ionizable Group (e.g., Piperazine) Issue_Solubility->Sol_Ionizable Sol_Formulation Use Cyclodextrin Formulation Issue_Solubility->Sol_Formulation Issue_Metabolism Issue: High Clearance (Rapid Metabolism) Met_Rigid Rigidify Linker (Alkyne/Bicycle) Issue_Metabolism->Met_Rigid Met_Block Fluorinate Methylene (Block Soft Spot) Issue_Metabolism->Met_Block

Figure 2: Troubleshooting flow for optimizing Alkyl-linker PK defects.

References

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. J. Med. Chem. (2025).[1][3][5][6] This seminal work correlates linker hydrophobicity with the ability to adopt folded conformations, directly influencing permeability.

  • Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide. BenchChem. Provides comparative data on solubility vs. permeability trade-offs in linker design.

  • Alkyl Linkers in PROTACs - Improve Permeability & PK. BOC Sciences. Discusses the "resurgence" of alkyl linkers for oral bioavailability and the mechanism of polarity shielding.[]

  • Understanding the Metabolism of PROTACs. J. Med. Chem. (2022).[7] Detailed analysis of metabolic soft spots in alkyl vs. PEG linkers using human hepatocytes.

  • Current strategies for the design of PROTAC linkers. Journal of Enzyme Inhibition and Medicinal Chemistry (2020). A critical review of linker types including alkyl, PEG, and rigid motifs.

Sources

Mechanistic Insights: Conformational Chameleonicity and 3D-PSA

Author: BenchChem Technical Support Team. Date: March 2026

Cell Permeability Ranking of (S,R,S)-AHPC Derivatives: A Comparative Guide for PROTAC Optimization

As a Senior Application Scientist navigating the "beyond Rule of 5" (bRo5) chemical space, I approach targeted protein degradation not merely as a binding challenge, but as a dynamic pharmacokinetic hurdle. The (S,R,S)-AHPC scaffold is the gold-standard ligand for recruiting the von Hippel-Lindau (VHL) E3 ligase[1]. However, its high molecular weight and topological polar surface area (TPSA) frequently result in poor cell permeability, bottlenecking PROTAC efficacy[2][3].

This guide objectively evaluates the permeability of (S,R,S)-AHPC derivatives, compares them against alternative ligase binders, and provides self-validating experimental frameworks to accurately quantify transcellular absorption.

Permeability in bRo5 molecules is not a static calculation; it is a dynamic conformational journey. The primary driver of (S,R,S)-AHPC permeability is its ability to act as a "molecular chameleon"[3].

In an aqueous extracellular environment, AHPC-based PROTACs adopt an extended conformation to maximize solubility. However, to traverse the low-dielectric lipid bilayer, the molecule must pay a massive desolvation penalty. High-permeability AHPC derivatives overcome this by folding in on themselves—utilizing intramolecular hydrogen bonds (IMHBs), NH–π, and π–π interactions to sterically shield their 3D polar surface area (3D-PSA) from the lipid environment[2][4].

G A Aqueous Extracellular Environment (High Dielectric) B Extended Conformation (High exposed 3D-PSA) A->B Solvation C Lipid Bilayer Membrane (Low Dielectric) B->C Desolvation penalty F Target Engagement (Ternary Complex Formation) B->F Binding D Folded Conformation (IMHBs, Steric Shielding, Low 3D-PSA) C->D Chameleonic folding E Intracellular Cytosol (High Dielectric) D->E Membrane traversal E->B Unfolding in water

Conformational chameleonicity of AHPC-PROTACs during membrane permeation.

Linker composition directly dictates this folding capacity. Highly flexible aliphatic or PEG-based linkers often fail to induce folding, leaving the VHL ligand's polar groups exposed[2][4]. Conversely, rigid linkers (e.g., those containing piperidine or pyridine) restrict rotational degrees of freedom, forcing the AHPC moiety into a low-polarity, membrane-permeable state[2][4][5].

Quantitative Permeability Ranking

To benchmark AHPC derivatives, we must look at data across multiple assay formats. Note that Cereblon (CRBN) ligands, such as pomalidomide, generally exhibit inherently higher permeability than VHL ligands due to their lower molecular weight and smaller intrinsic PSA[6].

Table 1: Comparative Permeability Profiling of E3 Ligands and PROTACs

RankCompound / ConjugateE3 TargetAssay MethodPermeability MetricStructural & Mechanistic Rationale
1 VH298 VHLCaco-219.4 nm s⁻¹Optimized small molecule; cyanocyclopropyl group enhances lipophilicity and membrane traversal over the parent VH032[7].
2 ct-N-Pom CRBNCAPALow CP₅₀CRBN ligand baseline; lower MW allows for superior desolvation compared to VHL ligands[6].
3 AHPC-Rigid PROTACs VHLCaco-2~2.0 × 10⁻⁶ cm s⁻¹Rigid linkers (e.g., pyridine) promote IMHBs, effectively shielding the AHPC polar surface area[2].
4 ct-VHL (AHPC-based) VHLCAPAHigh CP₅₀VHL ligand baseline; large bRo5 footprint requires high desolvation energy, limiting passive diffusion[6].
5 VH032 VHLCaco-2Very LowUnoptimized parent scaffold; high exposed 3D-PSA lacks lipophilic shielding[7].
6 AHPC-PEG PROTACs VHLCaco-2<1.0 × 10⁻⁶ cm s⁻¹Highly flexible PEG linkers expose polar surface area in lipid environments, preventing chameleonic folding[2][8].

Self-Validating Experimental Methodologies

Standard Parallel Artificial Membrane Permeability Assays (PAMPA) frequently fail for AHPC-PROTACs due to poor aqueous solubility and the inability to account for active transport[5][8]. To generate trustworthy data, we rely on two self-validating systems: the Caco-2 Bidirectional Assay and the Chloroalkane Penetration Assay (CAPA).

Protocol A: Bidirectional Caco-2 Permeability Assay

Causality & Self-Validation: Why measure the Efflux Ratio (B2A/A2B)? AHPC derivatives frequently act as substrates for P-glycoprotein (P-gp) efflux pumps. A high basolateral-to-apical (B2A) permeability indicates the molecule enters the lipid bilayer but is actively extruded before reaching the cytosol[8]. The assay is self-validated by measuring Transepithelial Electrical Resistance (TEER); a drop in TEER indicates monolayer rupture, instantly flagging artifactual "high permeability" data.

  • Monolayer Culture: Culture Caco-2 cells on Transwell polycarbonate inserts for 21 days until fully differentiated into polarized monolayers[8].

  • Integrity Check: Measure TEER. Utilize only wells with >250 Ω·cm². Add Lucifer Yellow as a paracellular leak marker.

  • Dosing: Apply 10 µM of the AHPC-PROTAC to either the apical (for A2B) or basolateral (for B2A) chamber in HBSS buffer (pH 7.4).

  • Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, and 120 minutes.

  • Analysis: Quantify via LC-MS/MS. Calculate Apparent Permeability (

    
    ) and Efflux Ratio (
    
    
    
    ). An efflux ratio >2 indicates active transport liabilities[8].
Protocol B: Chloroalkane Penetration Assay (CAPA)

Causality & Self-Validation: Direct fluorophore conjugation alters a PROTAC's bRo5 properties, skewing permeability data. CAPA solves this by utilizing a minimal chloroalkane tag (ct) on the PROTAC. The self-validating mechanism relies on the "chase" step: if the cell membrane is compromised via compound toxicity, the chase fluorophore will non-specifically saturate the cell or wash out entirely, providing an internal control for cell viability[6].

CAPA N1 1. HaloTag-Expressing Cells (Seed in 96-well plate) N2 2. Chloroalkane-Tagged PROTAC (Incubate at varying concentrations) N1->N2 N3 3. Wash Step (Remove extracellular PROTAC) N2->N3 N4 4. Chase with Fluorophore (e.g., CT-TAMRA binds free HaloTag) N3->N4 N5 5. Flow Cytometry / Imaging (Quantify fluorescence) N4->N5 N6 6. Calculate CP50 (Lower CP50 = Higher Permeability) N5->N6

Step-by-step workflow of the Chloroalkane Penetration Assay (CAPA).

  • Cell Seeding: Seed HeLa cells stably expressing GFP-HaloTag in a 96-well plate. Incubate overnight[6].

  • Pulse Phase: Treat cells with serial dilutions of the ct-AHPC derivative (e.g., 0.1 µM to 10 µM) for 4 hours.

  • Wash Step: Wash thoroughly with PBS to remove all extracellular and loosely membrane-bound compounds.

  • Chase Phase: Add 5 µM of a fluorescent HaloTag ligand (e.g., CT-TAMRA) for 15 minutes. This binds any intracellular HaloTag not occupied by the ct-PROTAC[6].

  • Clearance: Wash with media containing 1% FBS for 30 minutes to remove unreacted CT-TAMRA.

  • Quantification: Measure fluorescence via flow cytometry. Calculate the

    
     (concentration at which 50% of HaloTag is blocked). A lower 
    
    
    
    indicates higher intracellular permeability[6].

Actionable Optimization Strategies for AHPC PROTACs

If your (S,R,S)-AHPC PROTAC demonstrates poor permeability in the assays above, consider the following structural interventions:

  • Linker Rigidification: Replace flexible PEG chains with piperazine or xylene-based linkers. This restricts the conformational ensemble and promotes IMHBs between the linker and the AHPC amide backbone[2][5].

  • Lipophilic Masking: Emulate the success of VH298 by introducing lipophilic groups (like cyanocyclopropyl) to mask exposed hydrogen bond donors on the AHPC terminal interfaces[7].

  • Ester Prodrugs: If the target ligand possesses a carboxylic acid, converting it to an ester can drastically reduce the TPSA, improving passive diffusion before intracellular esterases cleave it back to the active form[5].

References

  • Systematic Investigation of the Permeability of Androgen Receptor PROTACs. NIH PMC.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. Diva Portal.
  • Full article: Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online.
  • A rational control of molecular properties to discover new oral drugs in the beyond-Rule-of-5 (bRo5) chemical space. UniTo.
  • A Comparative Guide to Novel VHL Ligands for PROTAC Development. Benchchem.
  • Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetr
  • Structures and summary of biophysical, permeability and lipophilicity results for VHL inhibitors.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.